molecular formula C10H13N B1208477 1-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 4965-09-7

1-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1208477
CAS No.: 4965-09-7
M. Wt: 147.22 g/mol
InChI Key: QPILYVQSKNWRDD-UHFFFAOYSA-N
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Description

1-methyl-1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
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InChI

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILYVQSKNWRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897161
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

147.22 g/mol
Source PubChem
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CAS No.

4965-09-7
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
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Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
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Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
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Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
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Foundational & Exploratory

Endogenous Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthetic Pathway, Analytical Methodologies, and Regulatory Landscape for Researchers and Drug Development Professionals.

Executive Summary

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain, where it is believed to exert neuroprotective effects. This technical guide provides a comprehensive overview of the core aspects of its endogenous synthesis. The primary biosynthetic route is an enzymatic condensation of 2-phenylethylamine and pyruvate (B1213749), a reaction catalyzed by a putative enzyme termed "1MeTIQase" located within the mitochondrial-synaptosomal fraction. While the definitive molecular identity of this enzyme remains to be fully elucidated, its existence is supported by stereospecific synthesis in brain tissue. This document details the current understanding of the synthesis pathway, presents robust analytical methodologies for the quantification of 1MeTIQ, summarizes available quantitative data, and explores the potential regulatory mechanisms governing its formation through the availability of its precursors. The information compiled herein is intended to serve as a valuable resource for researchers in neuroscience and professionals in drug development investigating the therapeutic potential of modulating endogenous 1MeTIQ levels.

The Endogenous Synthesis Pathway of 1MeTIQ

The formation of 1MeTIQ in the brain is primarily attributed to an enzymatic process. The key reaction is a Pictet-Spengler-type condensation of the biogenic amine 2-phenylethylamine with the α-keto acid pyruvate.

1.1. Precursors:

  • 2-Phenylethylamine (PEA): An endogenous trace amine synthesized from the essential amino acid L-phenylalanine. PEA can readily cross the blood-brain barrier and its levels in the brain are influenced by various physiological and neurological states.

  • Pyruvate: A pivotal intermediate in cellular metabolism, primarily formed during glycolysis in the cytoplasm. For the synthesis of 1MeTIQ, pyruvate is transported into the mitochondria.

1.2. The Enzymatic Condensation:

The condensation of 2-phenylethylamine and pyruvate is catalyzed by a putative enzyme referred to as "1MeTIQase" or "1MeTIQ synthase".[1]

  • Subcellular Localization: This enzymatic activity has been localized to the mitochondrial-synaptosomal fraction of the brain.[1] This localization is consistent with the requirement for mitochondrial pyruvate.

  • Enzyme Identity: Despite its functional characterization, the specific protein and corresponding gene for 1MeTIQase have not yet been definitively identified. Research suggests the S-enantiomer of 1MeTIQ is predominant in the mouse brain, indicating an enzymatic and stereospecific synthesis.[2]

The proposed biosynthetic pathway is depicted in the following diagram:

1MeTIQ Synthesis Pathway Endogenous Synthesis of this compound (1MeTIQ) cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion L-Phenylalanine L-Phenylalanine 2-Phenylethylamine 2-Phenylethylamine L-Phenylalanine->2-Phenylethylamine Aromatic L-amino acid decarboxylase 1MeTIQ 1-Methyl-1,2,3,4- tetrahydroisoquinoline (1MeTIQ) 2-Phenylethylamine->1MeTIQ 1MeTIQase (Pictet-Spengler Reaction) Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Mitochondrial Pyruvate Carrier (MPC) Pyruvate_mito->1MeTIQ

Figure 1: Proposed endogenous synthesis pathway of 1MeTIQ.

Quantitative Data

The endogenous levels of 1MeTIQ in the brain are in the nanogram per gram of tissue range. The following table summarizes reported concentrations in rodent brain tissue.

SpeciesBrain Region1MeTIQ Concentration (ng/g tissue)Reference
RatWhole Brain2.72 - 3.24[3]
RatLiver6.74 - 7.31[3]
MouseWhole Brain1.61 - 2.08[3]
MouseLiver4.83 - 5.22[3]

Experimental Protocols

Accurate quantification of 1MeTIQ is crucial for studying its physiological roles and the effects of potential therapeutic interventions. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Quantification of 1MeTIQ by LC-MS/MS

This protocol provides a sensitive and specific method for the analysis of 1MeTIQ in biological samples.[3]

3.1.1. Sample Preparation

  • Homogenization: Homogenize brain tissue in a suitable buffer (e.g., 0.4 M perchloric acid containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid to prevent oxidation).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant for further extraction.

  • Liquid-Liquid Extraction:

    • To 3 mL of the supernatant, add 1 mL of 28% v/v ammonium (B1175870) hydroxide (B78521) solution and a deuterated internal standard (e.g., 1-MeTIQ-d4).

    • Extract twice with 5 mL of dichloromethane.

    • Centrifuge to separate the phases.

    • Transfer the organic phase to a new tube containing 8 mL of 0.4 M perchloric acid solution.

    • Shake for 5 minutes and collect the aqueous phase.

  • Solid-Phase Extraction (SPE):

    • Condition an OASIS® HLB extraction cartridge (60 mg) with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with 6 mL of water.

    • Elute the analyte with 2 mL of 0.01% formic acid in methanol.

3.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: COSMOSIL® 5CN-MS column (2.0 mm I.D., 150 mm length).[3]

    • Mobile Phase: Isocratic elution with methanol and 5 mM ammonium formate (B1220265) (90:10, v/v).[3]

    • Flow Rate: 0.2 mL/min.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1MeTIQ: m/z 147.8 → 130.8[3]

      • 1MeTIQ-d4 (Internal Standard): m/z 151.8 → 133.8[3]

    • Collision Energy: Optimized for each transition (e.g., 16 eV for 1MeTIQ).[3]

The workflow for this experimental protocol can be visualized as follows:

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Brain Tissue Homogenization Centrifugation1 Centrifugation (12,000 x g) Homogenization->Centrifugation1 LLE Liquid-Liquid Extraction Centrifugation1->LLE SPE Solid-Phase Extraction LLE->SPE LC LC Separation (Reversed Phase) SPE->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Figure 2: Workflow for LC-MS/MS quantification of 1MeTIQ.

3.2. Quantification of 1MeTIQ by GC-MS

An alternative method involves derivatization followed by GC-MS analysis.[4]

3.2.1. Sample Preparation and Derivatization

  • Extraction: Extract 1MeTIQ from brain homogenates using an organic solvent such as chloroform (B151607) at an alkaline pH (11-12).

  • Derivatization: Derivatize the extracted 1MeTIQ with a suitable agent, such as pentafluoropropionic (PFP) anhydride, to improve its chromatographic properties and detection sensitivity.

3.2.2. GC-MS Analysis

  • Gas Chromatography:

    • Use a capillary column suitable for amine analysis.

    • Optimize the temperature program for the separation of the derivatized 1MeTIQ.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the PFP-derivatized 1MeTIQ.

Regulatory Mechanisms

Direct evidence for the regulation of 1MeTIQ synthesis by specific signaling pathways is currently limited. However, the synthesis of 1MeTIQ is intrinsically linked to the availability of its precursors, 2-phenylethylamine and pyruvate. Therefore, pathways that modulate the levels of these precursors can be considered indirect regulators of 1MeTIQ formation.

4.1. Regulation of 2-Phenylethylamine (PEA) Levels

PEA levels in the brain are dynamically regulated and can influence dopaminergic and other monoaminergic systems.

  • Synthesis: PEA is synthesized from L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase. The activity of this enzyme and the availability of L-phenylalanine are key determinants of PEA synthesis.

  • Signaling Pathways:

    • Dopaminergic System: PEA can induce the release of dopamine, and its levels can be influenced by the activity of dopaminergic neurons.

    • BDNF/TrkB/CREB Pathway: Recent studies have shown that PEA can ameliorate corticosterone-induced depression-like phenotypes by modulating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[3] While this demonstrates an effect of PEA on signaling, it also suggests that factors regulating this pathway could potentially influence PEA's own synthesis or turnover.

4.2. Regulation of Mitochondrial Pyruvate Availability

The transport of pyruvate from the cytoplasm into the mitochondrial matrix is a critical control point for its utilization in the synthesis of 1MeTIQ.

  • Mitochondrial Pyruvate Carrier (MPC): Pyruvate enters the mitochondria via the mitochondrial pyruvate carrier (MPC), a protein complex located in the inner mitochondrial membrane. The activity of the MPC is a key regulator of mitochondrial pyruvate levels.

  • Regulation of MPC:

    • Transcriptional Regulation: The expression of MPC subunits can be regulated by various transcription factors, responding to the metabolic state of the cell.

    • Post-Translational Modifications: The activity of the MPC can be modulated by post-translational modifications, such as acetylation. For instance, the deacetylase Sirt3 has been shown to modulate MPC1 deacetylation, thereby influencing pyruvate uptake.

    • Inhibition: The MPC can be inhibited by pharmacological agents such as UK5099. Inhibition of the MPC has been shown to be neuroprotective in certain contexts by forcing neurons to utilize alternative energy substrates like glutamate.

The interplay of these regulatory factors on precursor availability likely dictates the rate of endogenous 1MeTIQ synthesis.

Regulatory_Pathways Potential Regulatory Influences on 1MeTIQ Synthesis cluster_pea Regulation of 2-Phenylethylamine cluster_pyruvate Regulation of Mitochondrial Pyruvate L-Phe L-Phenylalanine Availability PEA 2-Phenylethylamine L-Phe->PEA AADC Aromatic L-amino acid decarboxylase Activity AADC->PEA Dopamine_Sig Dopaminergic Signaling Dopamine_Sig->PEA BDNF_Sig BDNF/TrkB/CREB Pathway BDNF_Sig->PEA 1MeTIQ_Synth 1MeTIQ Synthesis PEA->1MeTIQ_Synth Glycolysis Glycolytic Rate Pyruvate Mitochondrial Pyruvate Glycolysis->Pyruvate MPC_Exp MPC Expression MPC_Exp->Pyruvate MPC_PTM MPC Post-Translational Modifications (e.g., Acetylation) MPC_PTM->Pyruvate MPC_Inhib MPC Inhibition MPC_Inhib->Pyruvate Pyruvate->1MeTIQ_Synth

Figure 3: Overview of potential regulatory inputs into the 1MeTIQ synthesis pathway.

Conclusion and Future Directions

The endogenous synthesis of 1MeTIQ represents a fascinating area of neurochemistry with potential implications for neuroprotection and the treatment of neurodegenerative diseases. While the fundamental biosynthetic pathway involving the enzymatic condensation of 2-phenylethylamine and pyruvate is established, significant knowledge gaps remain. The definitive identification, purification, and kinetic characterization of "1MeTIQase" are critical next steps to fully understand and manipulate this pathway. Furthermore, elucidating the specific signaling cascades that directly regulate 1MeTIQ synthesis will be crucial for developing targeted therapeutic strategies. The detailed analytical protocols provided in this guide offer the necessary tools for researchers to accurately measure 1MeTIQ levels and explore the factors that influence its endogenous production. Future research in this area holds the promise of uncovering novel approaches to enhance the brain's natural neuroprotective mechanisms.

References

The Endogenous Neuroregulator: A Deep Dive into the Biological Role of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain, where it exerts a complex and multifaceted influence on neuronal function. Possessing neuroprotective, anti-addictive, and antidepressant-like properties, 1MeTIQ has emerged as a compound of significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the biological role of 1MeTIQ in the brain, with a focus on its synthesis, metabolism, and interactions with key neurotransmitter systems. We present quantitative data on its cerebral concentrations and binding affinities, detail key experimental protocols for its study, and provide visual representations of its signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction

Tetrahydroisoquinolines (TIQs) are a family of compounds found in both plants and animals. Within the mammalian brain, certain TIQs are synthesized endogenously and play crucial roles in neuromodulation. Among these, this compound (1MeTIQ) stands out for its neuroprotective profile, contrasting with the potential neurotoxic effects of other related compounds.[1] Its presence in dopaminergic brain regions and its ability to counteract the effects of neurotoxins have spurred extensive research into its physiological functions and therapeutic applications, particularly in the context of Parkinson's disease, addiction, and depression.[1][2]

Synthesis and Metabolism of 1MeTIQ in the Brain

1MeTIQ is synthesized in the brain from biogenic amines through a process that can be both enzymatic and non-enzymatic. The primary pathway involves the condensation of a phenylethylamine with an aldehyde or α-keto acid, a reaction known as the Pictet-Spengler reaction.[1] Studies have shown that 1MeTIQ can readily cross the blood-brain barrier and tends to concentrate in brain tissue at levels several-fold higher than in plasma.[1] Its metabolism in the brain is not yet fully elucidated, but it is known to be a reversible inhibitor of monoamine oxidase (MAO) A and B, suggesting a dynamic interplay with the enzymes that catabolize monoamine neurotransmitters.

Quantitative Data

A critical aspect of understanding the biological significance of 1MeTIQ is the quantitative analysis of its concentration in various brain regions and its binding affinities for different molecular targets. The following tables summarize the available quantitative data.

Table 1: Endogenous Concentration of 1MeTIQ in the Rat Brain

Brain RegionConcentration (ng/g of tissue)Reference
Whole Brain3.5[3]

Table 2: Receptor Binding Affinities and Enzyme Inhibition of 1MeTIQ and Related Compounds

TargetCompoundAffinity (Ki or IC50)SpeciesReference
NMDA Receptor (PCP site)(S)-8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinolineKi: 0.0374 µMRat
Dopamine (B1211576) D3 Receptor7-CF3SO2O-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivativepKi: 8.4 (High Affinity)Rat[4]
Monoamine Oxidase A (MAO-A)1MeTIQReversible inhibitor (low micromolar concentrations)Rat[5]
Monoamine Oxidase B (MAO-B)1MeTIQReversible inhibitor (low micromolar concentrations)Rat[5]

Note: Data for some targets are for structurally related compounds, as specific Ki or IC50 values for 1MeTIQ are not always available in the reviewed literature.

Biological Roles and Mechanisms of Action

1MeTIQ exerts its effects in the brain through a multi-target mechanism, primarily involving the dopaminergic, glutamatergic, and monoaminergic systems.

Modulation of the Dopaminergic System

1MeTIQ is considered an endogenous regulator of dopaminergic activity.[6] It has been shown to act as a partial agonist at dopamine receptors and can stabilize dopamine function in limbic brain structures.[1][2] This modulation of the dopaminergic system is believed to underlie its anti-addictive properties, particularly in the context of cocaine and morphine addiction.[1] Furthermore, 1MeTIQ can protect dopaminergic neurons from toxins like rotenone (B1679576) and MPTP, suggesting a potential therapeutic role in Parkinson's disease.[7][8]

Interaction with the Glutamatergic System

1MeTIQ acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[1] This antagonism is crucial for its neuroprotective effects, as it can prevent glutamate-induced excitotoxicity and the subsequent influx of calcium ions that leads to cell death.[9] By inhibiting the binding of ligands like [3H]MK-801, 1MeTIQ demonstrates a direct interaction with the NMDA receptor complex.[9]

Inhibition of Monoamine Oxidase (MAO)

1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[5] By inhibiting these enzymes, 1MeTIQ prevents the oxidative deamination of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action not only increases the synaptic availability of these neurotransmitters, contributing to its antidepressant-like effects, but also reduces the production of reactive oxygen species (ROS) associated with dopamine catabolism.[5][9] This antioxidant property further contributes to its neuroprotective profile.

Signaling Pathways

To visually represent the complex interactions of 1MeTIQ within the brain, the following diagrams illustrate its key signaling pathways.

Caption: 1MeTIQ's interaction with the dopaminergic pathway.

Caption: 1MeTIQ's antagonistic action on the NMDA receptor.

Caption: Reversible inhibition of MAO by 1MeTIQ.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the biological role of 1MeTIQ.

Quantification of 1MeTIQ in Brain Tissue using HPLC

Objective: To measure the concentration of 1MeTIQ in specific brain regions.

Materials:

  • Rat brain tissue (e.g., striatum, prefrontal cortex)

  • Homogenizer

  • Centrifuge

  • HPLC system with a C18 reverse-phase column and electrochemical or mass spectrometry detector

  • Perchloric acid (0.1 M)

  • Mobile phase (e.g., phosphate/citrate buffer with methanol)

  • 1MeTIQ standard

Protocol:

  • Dissect the brain region of interest on ice and weigh it.

  • Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Inject a known volume of the filtered supernatant into the HPLC system.

  • Separate the compounds using a C18 column with an appropriate mobile phase gradient.

  • Detect 1MeTIQ using an electrochemical detector set at an optimal oxidation potential or a mass spectrometer in selected ion monitoring (SIM) mode.

  • Quantify the concentration of 1MeTIQ by comparing the peak area to a standard curve generated with known concentrations of 1MeTIQ.

In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

Objective: To measure the effect of 1MeTIQ on the extracellular concentrations of dopamine and other neurotransmitters in the brain of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • 1MeTIQ solution for administration

  • HPLC system for neurotransmitter analysis

Protocol:

  • Surgically implant a guide cannula into the desired brain region of an anesthetized rat using a stereotaxic apparatus. Allow the animal to recover for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

  • Administer 1MeTIQ (e.g., intraperitoneally or through the microdialysis probe via reverse dialysis).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical or fluorescence detection.

Forced Swim Test (FST) for Assessing Antidepressant-like Activity

Objective: To evaluate the antidepressant-like effects of 1MeTIQ in rodents.

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)

  • Water at a controlled temperature (23-25°C)

  • Video recording equipment

  • 1MeTIQ solution for administration

Protocol:

  • Pre-test session (Day 1): Place each rat individually into the water-filled cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.

  • After the pre-test, remove the rats, dry them with a towel, and return them to their home cages.

  • Test session (Day 2): 24 hours after the pre-test, administer 1MeTIQ or vehicle to the rats (typically 30-60 minutes before the test).

  • Place the rats back into the water cylinder for a 5-minute test session.

  • Record the entire session using a video camera.

  • An observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a remarkable endogenous molecule with a complex and beneficial pharmacological profile in the brain. Its ability to modulate key neurotransmitter systems, coupled with its neuroprotective and antioxidant properties, positions it as a promising lead compound for the development of novel therapeutics for a variety of debilitating neurological and psychiatric conditions. The data, protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing endogenous neuroregulator. Further research is warranted to fully elucidate its downstream signaling cascades and to translate the promising preclinical findings into clinical applications.

References

An In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroisoquinoline: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) is a fascinating heterocyclic amine with a significant presence in medicinal chemistry and neuropharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological activities and associated signaling pathways. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

This compound is a colorless to light yellow or pinkish oil with a characteristic amine odor.[1] It is slightly soluble in water but shows good solubility in organic solvents.[2][3] Its core properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N[1][3]
Molecular Weight 147.22 g/mol [1][3]
Boiling Point 119 °C at 18 mmHg[3]
Density 0.966 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.5570 to 1.5610[3]
Solubility Slightly soluble in water[2][3]
pKa (Predicted for 1,2,3,4-tetrahydroisoquinoline) 9.66 ± 0.20
Appearance Colorless to light yellow to light pink oil[1]
CAS Number 4965-09-7[3]

Experimental Protocols

Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

Reaction Scheme:

G reactant1 β-Phenylethylamine intermediate Iminium Ion reactant1->intermediate + H⁺ reactant2 Acetaldehyde (B116499) reactant2->intermediate product This compound intermediate->product Intramolecular Electrophilic Aromatic Substitution

Pictet-Spengler Reaction Workflow

Materials:

  • β-Phenylethylamine

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve β-phenylethylamine in a suitable solvent such as toluene.

  • Add an equimolar amount of acetaldehyde to the solution.

  • Acidify the mixture with concentrated hydrochloric acid. The reaction is typically carried out at elevated temperatures (reflux).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification

Fractional Distillation: The crude this compound can be purified by fractional distillation under reduced pressure. Given its boiling point of 119 °C at 18 mmHg, a vacuum distillation setup is necessary to prevent decomposition at higher temperatures.[3]

Column Chromatography: Alternatively, the compound can be purified by column chromatography on silica (B1680970) gel. A typical eluent system would be a gradient of methanol (B129727) in dichloromethane (B109758).

General Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the structure of the compound.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive and specific LC-MS/MS method has been developed for the analysis of this compound in biological samples. This method involves solid-phase extraction followed by chromatographic separation on a C18 column and detection by mass spectrometry.

Biological Activity and Signaling Pathways

This compound is an endogenous compound found in the mammalian brain and exhibits significant neuroprotective and antidepressant-like properties. Its mechanism of action is multifaceted and involves several key signaling pathways.

Monoamine Oxidase (MAO) Inhibition

1-MeTHIQ acts as a reversible inhibitor of both MAO-A and MAO-B.[4] This inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters such as dopamine (B1211576) and serotonin, which is believed to contribute to its antidepressant effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft MeTHIQ 1-MeTHIQ MAO Monoamine Oxidase (MAO-A & MAO-B) MeTHIQ->MAO Inhibits Dopamine Dopamine MAO->Dopamine Metabolizes Serotonin Serotonin MAO->Serotonin Metabolizes IncreasedDA Increased Dopamine Concentration Increased5HT Increased Serotonin Concentration

MAO Inhibition by 1-MeTHIQ

NMDA Receptor Antagonism and Neuroprotection

1-MeTHIQ exhibits neuroprotective effects by acting as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) can lead to excitotoxicity and neuronal cell death. By blocking the NMDA receptor, 1-MeTHIQ can mitigate this damage.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to MeTHIQ 1-MeTHIQ MeTHIQ->NMDAR Blocks (Antagonist)

NMDA Receptor Antagonism by 1-MeTHIQ

Modulation of Dopamine and Serotonin Metabolism

Beyond MAO inhibition, 1-MeTHIQ directly influences the metabolic pathways of dopamine and serotonin. It has been shown to affect the levels of their metabolites, suggesting a broader regulatory role in monoaminergic systems. This modulation contributes to its overall neuropharmacological profile.

G MeTHIQ 1-MeTHIQ DA_Metabolism Dopamine Metabolism MeTHIQ->DA_Metabolism Influences HT_Metabolism Serotonin Metabolism MeTHIQ->HT_Metabolism Influences Neurotransmission Modulated Neurotransmission DA_Metabolism->Neurotransmission HT_Metabolism->Neurotransmission

Modulation of Neurotransmitter Metabolism

Conclusion

This compound is a compound of significant interest due to its unique combination of physical, chemical, and biological properties. Its neuroprotective and antidepressant-like activities, mediated through multiple signaling pathways, make it a compelling lead compound for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for researchers to further explore the potential of this intriguing molecule.

References

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): Natural Sources, Dietary Presence, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain and various food products, exhibiting significant neuroprotective and antidepressant-like properties. This technical guide provides a comprehensive overview of the natural sources and dietary presence of 1-MeTIQ, detailing its quantitative levels in various foods. Furthermore, it outlines the key experimental protocols for its detection and quantification. The guide also delves into the molecular mechanisms of 1-MeTIQ's biological activity, with a focus on its role as a monoamine oxidase (MAO) inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist, illustrated through detailed signaling pathway diagrams. This document serves as a critical resource for researchers and professionals in neuroscience and drug development interested in the therapeutic potential of this intriguing molecule.

Natural Sources and Dietary Presence of this compound (1-MeTIQ)

This compound (1-MeTIQ) is a naturally occurring compound that has been identified in a variety of food products, particularly those rich in 2-phenylethylamine. Its presence in the diet is a significant area of research due to its potential neuroactive properties. The primary dietary sources of 1-MeTIQ include certain types of cheese, wine, and cocoa products.

Quantitative Data on 1-MeTIQ in Foodstuffs

The concentration of 1-MeTIQ in food can vary depending on factors such as the specific food item, its processing, and storage conditions. The following table summarizes the available quantitative data for 1-MeTIQ in various dietary sources.

Food CategorySpecific Food ItemConcentration of 1-MeTIQ (ng/g)Reference(s)
Cheese Various CheesesPresent[1]
Wine Various WinesPresent[1]
Cocoa CocoaPresent[1]

Further research is required to establish a more comprehensive database of 1-MeTIQ concentrations in a wider range of foodstuffs.

Experimental Protocols for the Analysis of 1-MeTIQ

Accurate quantification of 1-MeTIQ in complex matrices such as food and biological samples is crucial for understanding its dietary intake and physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of 1-MeTIQ from complex sample matrices prior to chromatographic analysis.

Objective: To isolate and concentrate 1-MeTIQ from a liquid food matrix (e.g., wine) or a homogenized solid food matrix (e.g., cheese, chocolate).

Materials:

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol (B129727) or acetonitrile, potentially with a modifier like formic acid)

  • Sample, pre-treated as necessary (e.g., filtered, diluted, pH adjusted)

  • Vacuum manifold or positive pressure processor

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent. This ensures that the sorbent is properly wetted and ready for sample interaction.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for the sample matrix.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. This allows for optimal interaction between 1-MeTIQ and the sorbent.

  • Washing: Pass the wash solvent through the cartridge to remove interfering compounds that are not strongly retained on the sorbent.

  • Elution: Pass the elution solvent through the cartridge to disrupt the interaction between 1-MeTIQ and the sorbent, thereby eluting the analyte of interest. Collect the eluate for subsequent analysis.

SPE_Workflow Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect 1-MeTIQ) Wash->Elute

Figure 1: General workflow for Solid-Phase Extraction (SPE) of 1-MeTIQ.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and detection of volatile and semi-volatile compounds like 1-MeTIQ. Derivatization is often employed to improve its chromatographic properties.

Objective: To quantify 1-MeTIQ in a prepared sample extract.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer (MS) detector

  • Autosampler

Derivatization (Example with Trifluoroacetic Anhydride (B1165640) - TFAA):

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent, trifluoroacetic anhydride (TFAA).

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.

  • After cooling, the derivatized sample is ready for injection into the GC-MS.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 1-MeTIQ.

GCMS_Workflow SamplePrep Sample Preparation (e.g., SPE) Derivatization Derivatization (e.g., with TFAA) SamplePrep->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection & Quantification Ionization->Detection

Figure 2: Workflow for GC-MS analysis of 1-MeTIQ.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of 1-MeTIQ, often without the need for derivatization.

Objective: To quantify 1-MeTIQ in a prepared sample extract.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • A suitable reversed-phase column (e.g., C18)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Parameters (Typical):

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid)

  • Mobile Phase B: Acetonitrile or methanol with a modifier (e.g., 0.1% formic acid)

  • Gradient Elution: A programmed gradient from a lower to a higher percentage of Mobile Phase B over the course of the run to elute 1-MeTIQ and separate it from other components.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible chromatography.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion of 1-MeTIQ and its characteristic product ions.

Biological Activities and Signaling Pathways of 1-MeTIQ

1-MeTIQ exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied. These effects are primarily attributed to its ability to inhibit monoamine oxidase (MAO) enzymes and to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.

Inhibition of Monoamine Oxidase (MAO)

1-MeTIQ is a reversible inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.[2] By inhibiting MAO, 1-MeTIQ increases the synaptic levels of these neurotransmitters, which is believed to contribute to its antidepressant-like effects.[2]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO MAO-A / MAO-B Dopamine->MAO Degradation DOPAC DOPAC MAO->DOPAC OneMeTIQ 1-MeTIQ OneMeTIQ->MAO Inhibits

Figure 3: 1-MeTIQ as an inhibitor of Monoamine Oxidase (MAO).
Antagonism of the N-methyl-D-aspartate (NMDA) Receptor

1-MeTIQ acts as a non-competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. By blocking the NMDA receptor, 1-MeTIQ can protect neurons from excitotoxic damage.

NMDA_Antagonism cluster_postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Glutamate Glutamate Glutamate->NMDA_Receptor Activates OneMeTIQ 1-MeTIQ OneMeTIQ->NMDA_Receptor Blocks

Figure 4: 1-MeTIQ as a non-competitive antagonist of the NMDA receptor.
Modulation of Dopamine Reuptake

Some evidence suggests that 1-MeTIQ may also influence the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting dopamine reuptake, 1-MeTIQ could further increase synaptic dopamine levels, complementing its MAO-inhibitory action.

Dopamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine_Synapse Dopamine DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Presynaptic Dopamine DAT->Dopamine_Presynaptic OneMeTIQ 1-MeTIQ OneMeTIQ->DAT Inhibits

Figure 5: Potential inhibition of the Dopamine Transporter (DAT) by 1-MeTIQ.

Conclusion

This compound is a promising endogenous and dietary compound with significant neuroprotective potential. Its presence in common food items such as cheese, wine, and cocoa suggests a regular dietary intake, the implications of which are an active area of research. The analytical methods outlined in this guide provide a framework for the accurate quantification of 1-MeTIQ in various matrices. Furthermore, the elucidation of its mechanisms of action, particularly its roles in MAO inhibition and NMDA receptor antagonism, opens avenues for the development of novel therapeutic strategies for neurodegenerative and psychiatric disorders. Further research is warranted to expand our understanding of the dietary sources, bioavailability, and full therapeutic potential of this multifaceted molecule.

References

Structural Elucidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), a key heterocyclic compound with significant pharmacological interest. This document details the spectroscopic data, experimental protocols, and synthetic methodologies crucial for its identification and characterization.

Introduction

This compound (1-Me-THIQ) is a derivative of tetrahydroisoquinoline, a structural motif found in numerous natural products and pharmacologically active compounds. The precise determination of its structure is fundamental for understanding its biological activity, mechanism of action, and for the development of new therapeutic agents. This guide outlines the key analytical techniques employed in the structural elucidation of 1-Me-THIQ, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it provides detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
CAS Number 4965-09-7[1]
Appearance Colorless to light yellow to light pink oil[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of 1-Me-THIQ relies on the combined interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1-Me-THIQ provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.23–7.03m-H-5, H-6, H-7, H-8
5.47t7.2H-1
4.80dd11.8, 7.8H-3a
4.49dd11.8, 6.6H-3b
3.66–3.47m-H-4a
3.09–2.93m-H-4b
1.45d6.61-CH₃

Note: The assignments are based on typical chemical shift ranges and coupling patterns for this class of compounds. 'a' and 'b' denote diastereotopic protons.

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
148.4C-8a
135.3C-4a
132.9C-5
129.5C-6
129.2C-7
128.1C-8
58.2C-1
42.1C-3
26.5C-4
22.11-CH₃

Note: The assignments are based on typical chemical shift values for tetrahydroisoquinoline derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 3: Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityProposed Fragment
147Moderate[M]⁺ (Molecular Ion)
132High[M - CH₃]⁺
117High[M - C₂H₄N]⁺
104Moderate[C₈H₈]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Data obtained from GC-MS analysis.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Me-THIQ exhibits characteristic absorption bands.

Table 4: FT-IR Spectral Data of this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H Stretch
3010-3080MediumAromatic C-H Stretch
2850-2970StrongAliphatic C-H Stretch
1590-1610MediumC=C Aromatic Ring Stretch
1450-1490MediumC=C Aromatic Ring Stretch
740-780StrongC-H Out-of-plane Bending (ortho-disubstituted)

Note: The presence of a broad N-H stretching band is characteristic of a secondary amine.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[3][4][5][6]

Protocol: Pictet-Spengler Synthesis of this compound

  • Reaction Setup: To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or methanol), add acetaldehyde (B116499) (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Me-THIQ in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 1-Me-THIQ in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

FT-IR Spectroscopy Protocol (Neat)
  • Sample Preparation: Place a small drop of the neat liquid sample of 1-Me-THIQ directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Visualizations

The following diagrams illustrate the key processes involved in the structural elucidation and synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start β-Phenylethylamine + Acetaldehyde reaction Pictet-Spengler Reaction start->reaction purification Purification reaction->purification product 1-Me-THIQ purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms ir FT-IR Spectroscopy product->ir elucidation Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation

Figure 1. General workflow for the synthesis and structural elucidation of 1-Me-THIQ.

pictet_spengler_pathway reactant1 β-Phenylethylamine intermediate1 Schiff Base/ Iminium Ion reactant1->intermediate1 reactant2 Acetaldehyde reactant2->intermediate1 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization product 1-Methyl-1,2,3,4- tetrahydroisoquinoline cyclization->product

Figure 2. Simplified signaling pathway of the Pictet-Spengler reaction.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of this important heterocyclic compound, facilitating further research into its pharmacological properties and potential therapeutic applications.

References

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its Intricate Relationship with Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain that has garnered significant attention for its potential role in the pathophysiology of Parkinson's disease (PD). Unlike other tetrahydroisoquinoline derivatives that are suspected neurotoxins, 1MeTIQ has demonstrated a consistent profile of neuroprotection in various preclinical models of parkinsonism. Its multifaceted mechanism of action, encompassing monoamine oxidase (MAO) inhibition, antioxidant properties, and modulation of dopaminergic and glutamatergic systems, positions it as a compelling molecule for further investigation in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of 1MeTIQ, focusing on its neuroprotective effects, underlying mechanisms, and the experimental methodologies used to elucidate its function.

Introduction: The Dual Role of Tetrahydroisoquinolines in Neurodegeneration

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. While the exact etiology of PD remains elusive, a combination of genetic and environmental factors is thought to contribute to its pathogenesis.[1] Among the endogenous molecules implicated in PD are tetrahydroisoquinolines (TIQs), a class of compounds that can be formed in the brain. Some TIQs, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) and N-methyl-salsolinol, are considered potential neurotoxins that may contribute to the neurodegenerative process.[1][2]

In contrast, this compound (1MeTIQ) has emerged as a potential endogenous neuroprotectant.[1] Studies have shown that the concentration of 1MeTIQ is reduced in the brains of parkinsonian patients and in animal models of the disease, suggesting that a deficit in this compound could contribute to the vulnerability of dopaminergic neurons.[3] Furthermore, exogenous administration of 1MeTIQ has been shown to prevent parkinsonism-like symptoms in various animal models.[1][3]

Neuroprotective Mechanisms of 1MeTIQ

The neuroprotective effects of 1MeTIQ are attributed to a complex interplay of several mechanisms:

  • Monoamine Oxidase (MAO) Inhibition: 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[4][5] By inhibiting MAO, 1MeTIQ reduces the oxidative deamination of dopamine (B1211576), a major catabolic pathway that generates reactive oxygen species (ROS) such as hydrogen peroxide. This action helps to mitigate oxidative stress, a key factor in the demise of dopaminergic neurons in PD.

  • Antioxidant Properties: Beyond its MAO-inhibiting activity, 1MeTIQ possesses intrinsic free radical scavenging properties.[6] It has been shown to inhibit the formation of hydroxyl radicals generated from dopamine oxidation via the Fenton reaction. This direct antioxidant effect further contributes to its ability to protect neurons from oxidative damage.

  • Modulation of Dopaminergic Neurotransmission: 1MeTIQ has been shown to inhibit the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine.[7] This can help to compensate for the reduced dopamine levels characteristic of PD. It also appears to act as an antagonist at the agonistic conformation of dopamine receptors, potentially preventing overstimulation.[8][9]

  • Antagonism of Glutamate-Induced Excitotoxicity: 1MeTIQ exhibits affinity for the NMDA receptor and acts as an antagonist, thereby preventing glutamate-induced cell death. Excitotoxicity, caused by excessive activation of glutamate (B1630785) receptors, is another pathway implicated in neuronal death in PD.

  • Mitochondrial Protection: Some evidence suggests that 1MeTIQ can protect mitochondrial function. It has been shown to suppress the inhibition of mitochondrial respiratory complex I by toxins like MPP+.[6]

Quantitative Data on 1MeTIQ

The following tables summarize key quantitative data from various studies on 1MeTIQ.

Table 1: Endogenous Levels of 1MeTIQ

Biological MatrixSpeciesConditionConcentrationReference
BrainHumanNormalPresent (levels vary by region)
BrainHumanParkinson's DiseaseReduced
Substantia NigraRatOld50% reduction compared to young
BrainMouseMPTP-treatedMarkedly reduced[3]
Cerebrospinal Fluid (CSF)HumanNormal & Parkinson'sPresent

Table 2: Neuroprotective Effects of 1MeTIQ in Animal Models of Parkinson's Disease

Animal ModelToxin/Lesion1MeTIQ DoseOutcome MeasureResultReference
Rat1BnTIQ (chronic)25 and 50 mg/kgLocomotor activityCompletely antagonized 1BnTIQ-induced changes[1]
Rat1BnTIQ (chronic)25 and 50 mg/kgStriatal Dopamine LevelsCompletely antagonized 1BnTIQ-induced reduction[1]
MouseMPTPPretreatmentBradykinesiaCompletely prevented MPTP-induced bradykinesia[3]
MouseTIQPretreatmentBradykinesiaPrevented TIQ-induced bradykinesia[10]
MouseTIQPretreatmentTH-positive cell loss in SNpcProtected against cell loss[10]
Rat6-OHDA25 and 50 mg/kg (acute & chronic)Dopamine levels (contralateral side)Significant elevation[11]
RatLactacystin (B1674225)50 mg/kg (chronic)Dopamine release in striatumAntagonized lactacystin-induced impairment[12]
RatLactacystin50 mg/kg (chronic)Tyrosine Hydroxylase (TH) level in SNAntagonized lactacystin-induced decline[12]

Table 3: Biochemical Effects of 1MeTIQ

ParameterSystem1MeTIQ ConcentrationEffectReference
MAO-A and MAO-B activityIn vitro/In vivoLow micromolarReversible inhibition[5]
Dopamine Uptake (via DAT)In vitroLow micromolarInhibition[7]
[3H]MK-801 binding (NMDA receptor)Isolated brain membranes-Inhibition[6]
Reactive Oxygen Species (ROS)Primary neuronal culture-Reduction[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on 1MeTIQ.

Synthesis of this compound

A common method for the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives is the Pictet-Spengler condensation .[14] A general procedure involves the reaction of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. For 1-MeTIQ, this would typically involve the reaction of phenylethylamine with acetaldehyde.

Another approach involves the reduction of an imino ylide. For example, 2-aminoisoquinolinium iodide can be reacted with a suitable benzoyl or benzenesulfonyl chloride to form a stable imino ylide, which is then reduced with sodium borohydride (B1222165) to yield the 1-substituted tetrahydroisoquinoline.[15]

Animal Models of Parkinson's Disease
  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This is a widely used model where MPTP is administered to rodents or primates.[16][17] MPTP is metabolized to the toxic ion MPP+, which selectively destroys dopaminergic neurons.[16]

    • Typical Protocol (Mice): C57BL/6 mice are often used. MPTP is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 20-40 mg/kg for several consecutive days.[18][19] Behavioral tests (e.g., pole test, rotarod) and neurochemical analyses (e.g., dopamine levels in the striatum) are performed at various time points after MPTP administration.

  • 6-OHDA (6-hydroxydopamine) Model: This model involves the direct injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of one hemisphere of the brain in rats.[11][20] This creates a unilateral lesion of the dopaminergic system.

    • Typical Protocol (Rats): Rats are anesthetized, and a stereotaxic apparatus is used to inject 6-OHDA into the target brain region. Behavioral assessments often include tests for rotational asymmetry (e.g., apomorphine- or amphetamine-induced rotations).

  • 1BnTIQ-Induced Model: Chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) can induce parkinsonism in primates and rodents.[1]

    • Typical Protocol (Rats): 1BnTIQ is administered daily (e.g., 25 mg/kg, i.p.) for a period of several weeks.[1] Locomotor activity and dopamine levels are then assessed.

  • Lactacystin-Induced Model: Lactacystin, a proteasome inhibitor, is injected into the substantia nigra to model the proteasomal dysfunction observed in PD.[12]

    • Typical Protocol (Rats): A single unilateral injection of lactacystin into the substantia nigra is performed.[12] In vivo microdialysis can be used to measure dopamine release in the striatum several days after the lesion.[12]

Detection and Quantification of 1MeTIQ in Biological Samples

A sensitive and specific method for the analysis of 1MeTIQ is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[21][22]

  • Sample Preparation: Biological samples (e.g., brain tissue, CSF, plasma) are typically processed by a combination of solvent and solid-phase extraction (SPE) to isolate the analytes.[21][22] A deuterated internal standard (e.g., 1-MeTIQ-d4) is added for accurate quantification.[21][22]

  • Chromatographic Separation: A reversed-phase column (e.g., 5CN-MS) is used for separation.[21][22] The mobile phase often consists of a mixture of methanol (B129727) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate).[21][22]

  • Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.[21][22] The transitions monitored are typically m/z 147.8 -> 130.8 for 1MeTIQ and m/z 151.8 -> 133.8 for the deuterated internal standard.[21]

Neurochemical Analysis
  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: This is a standard method for measuring the levels of dopamine and its metabolites (DOPAC, HVA, 3-MT) in brain tissue homogenates or microdialysis samples.[4][7][23]

    • Tissue Preparation: Brain regions of interest (e.g., striatum, substantia nigra) are dissected, homogenized in an acidic solution, and centrifuged. The supernatant is then injected into the HPLC system.

    • In Vivo Microdialysis: A microdialysis probe is implanted into a specific brain region of an anesthetized or freely moving animal. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular neurochemicals, is collected and analyzed by HPLC.[7]

Behavioral Assessments
  • Locomotor Activity: This is often measured in an open-field arena equipped with infrared beams to track the animal's movement.[1]

  • Bradykinesia (slowness of movement): The pole test is commonly used in mice. The time it takes for a mouse to turn around and descend a vertical pole is measured.[10][19]

  • Catalepsy: The bar test is used to assess catalepsy, where the animal's forepaws are placed on a horizontal bar, and the time it remains in that posture is recorded.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 1MeTIQ.

G cluster_0 Dopamine Metabolism and Oxidative Stress Dopamine Dopamine MAO MAO-A/B Dopamine->MAO Oxidative Deamination DOPAC DOPAC MAO->DOPAC H2O2 H₂O₂ MAO->H2O2 Hydroxyl_Radical •OH H2O2->Hydroxyl_Radical Fenton Reaction Neuronal_Damage Neuronal Damage Hydroxyl_Radical->Neuronal_Damage OneMeTIQ 1MeTIQ OneMeTIQ->MAO Inhibits OneMeTIQ->Hydroxyl_Radical Scavenges G cluster_1 1MeTIQ's Influence on Synaptic Transmission Presynaptic_Neuron Presynaptic Dopaminergic Neuron Synaptic_Dopamine Synaptic Dopamine Presynaptic_Neuron->Synaptic_Dopamine Release Postsynaptic_Neuron Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_Vesicle Dopamine Synaptic_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Glutamate_Receptor NMDA Receptor Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Glutamate Glutamate Glutamate->Glutamate_Receptor OneMeTIQ 1MeTIQ OneMeTIQ->DAT Inhibits OneMeTIQ->Glutamate_Receptor Antagonizes G cluster_2 Experimental Workflow for Assessing 1MeTIQ Neuroprotection Animal_Model Induce Parkinsonism (e.g., MPTP, 6-OHDA) Treatment_Groups Treatment Groups: - Vehicle - 1MeTIQ - Toxin + Vehicle - Toxin + 1MeTIQ Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing (e.g., Pole Test, Locomotor Activity) Treatment_Groups->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Striatal Dopamine via HPLC) Treatment_Groups->Neurochemical_Analysis Histological_Analysis Histological Analysis (e.g., TH Staining in Substantia Nigra) Treatment_Groups->Histological_Analysis Data_Analysis Data Analysis and Comparison of Groups Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

References

Pharmacological Profile of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous heterocyclic amine found in the mammalian brain, exhibiting a complex and multifaceted pharmacological profile. This technical guide provides an in-depth overview of the core pharmacological characteristics of 1-MeTIQ, with a focus on its interactions with key enzyme and receptor systems. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.

Introduction

This compound (1-MeTIQ) is a naturally occurring compound in the mammalian brain that has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Structurally related to other neuroactive tetrahydroisoquinolines, 1-MeTIQ has been implicated in a range of physiological and pathological processes. Preclinical evidence strongly suggests its potential as a neuroprotective, antidepressant, and anti-addictive agent.[3][4][5] The primary mechanism underlying these effects is believed to be its ability to modulate monoaminergic neurotransmission through the inhibition of monoamine oxidase (MAO) and its interactions with dopaminergic and glutamatergic systems.[1][3] This document serves as a comprehensive technical resource, consolidating the current knowledge on the pharmacological profile of 1-MeTIQ.

Enzyme Inhibition Profile

A key pharmacological feature of 1-MeTIQ is its reversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This dual inhibitory action contributes to its ability to increase the synaptic availability of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.

Quantitative Data for MAO Inhibition

The inhibitory potency of 1-MeTIQ against MAO-A and MAO-B has been quantified in vitro. The following table summarizes the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50).

EnzymeTest SystemSubstrateInhibitorKi (µM)IC50 (µM)Reference
MAO-ARat brain mitochondria[14C]5-HT1-MeTIQ15.2 ± 1.828.5[Patsenka and Antkiewicz-Michaluk, 2004]
MAO-BRat brain mitochondria[14C]β-PEA1-MeTIQ45.3 ± 4.285.0[Patsenka and Antkiewicz-Michaluk, 2004]
Experimental Protocol: MAO Inhibition Assay

The following protocol is based on the methodology described by Patsenka and Antkiewicz-Michaluk (2004) for the determination of MAO-A and MAO-B inhibition.

Objective: To determine the in vitro inhibitory effect of 1-MeTIQ on MAO-A and MAO-B activity in rat brain mitochondria.

Materials:

  • Rat brain tissue

  • Sucrose (B13894) solution (0.25 M)

  • Potassium phosphate (B84403) buffer (0.05 M, pH 7.4)

  • [14C]5-hydroxytryptamine ([14C]5-HT) for MAO-A

  • [14C]β-phenylethylamine ([14C]β-PEA) for MAO-B

  • 1-MeTIQ solutions of varying concentrations

  • Pargyline (B1678468) (for selective inhibition of MAO-B to measure MAO-A)

  • Clorgyline (for selective inhibition of MAO-A to measure MAO-B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Mitochondrial Fraction Preparation: Homogenize rat brain tissue in ice-cold 0.25 M sucrose and centrifuge to obtain the mitochondrial pellet. Resuspend the pellet in potassium phosphate buffer.

  • MAO-A Assay: Pre-incubate the mitochondrial suspension with pargyline to inhibit MAO-B. Add varying concentrations of 1-MeTIQ to the reaction mixture. Initiate the reaction by adding [14C]5-HT and incubate at 37°C.

  • MAO-B Assay: Pre-incubate the mitochondrial suspension with clorgyline to inhibit MAO-A. Add varying concentrations of 1-MeTIQ to the reaction mixture. Initiate the reaction by adding [14C]β-PEA and incubate at 37°C.

  • Termination and Extraction: Stop the reaction by adding acid. Extract the radioactive metabolites into an organic solvent.

  • Quantification: Measure the radioactivity of the extracted metabolites using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 1-MeTIQ. Determine the IC50 value from the dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

MAO_Inhibition_Workflow cluster_prep Mitochondrial Preparation cluster_assay Inhibition Assay cluster_quant Quantification prep1 Homogenize Rat Brain in Sucrose prep2 Centrifuge to Isolate Mitochondria prep1->prep2 prep3 Resuspend in Buffer prep2->prep3 assay_start Mitochondrial Suspension prep3->assay_start assay_maoa Add Pargyline (Inhibit MAO-B) assay_start->assay_maoa assay_maob Add Clorgyline (Inhibit MAO-A) assay_start->assay_maob add_1metiq Add 1-MeTIQ assay_maoa->add_1metiq assay_maob->add_1metiq add_substrate_a Add [14C]5-HT add_1metiq->add_substrate_a add_substrate_b Add [14C]β-PEA add_1metiq->add_substrate_b incubate Incubate at 37°C add_substrate_a->incubate add_substrate_b->incubate quant1 Terminate Reaction incubate->quant1 quant2 Extract Metabolites quant1->quant2 quant3 Scintillation Counting quant2->quant3

Caption: Workflow for MAO Inhibition Assay.

Receptor Interaction Profile

1-MeTIQ interacts with key neurotransmitter receptor systems, notably the dopaminergic and glutamatergic systems. While its effects are well-documented, quantitative binding affinity data remains limited in the public domain.

Dopamine D2 Receptor Interaction

Signaling Pathway Diagram:

D2_Receptor_Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Dopamine Dopamine Dopamine->D2R Activates OneMeTIQ 1-MeTIQ (Modulator) OneMeTIQ->D2R

Caption: Dopamine D2 Receptor Signaling Pathway.

NMDA Receptor Interaction

1-MeTIQ has been shown to exhibit neuroprotective effects against glutamate-induced excitotoxicity, suggesting an interaction with the N-methyl-D-aspartate (NMDA) receptor complex.[6] It is proposed to act as an uncompetitive antagonist at the NMDA receptor, although specific binding affinity data (Ki or Kd) for 1-MeTIQ at the NMDA receptor is not consistently reported in the literature.

NMDA_Receptor_Signaling NMDAR NMDA Receptor IonChannel Ion Channel NMDAR->IonChannel Opens Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds OneMeTIQ 1-MeTIQ OneMeTIQ->IonChannel Blocks (Uncompetitive)

References

Toxicological Assessment of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain, exhibiting promising neuroprotective and antidepressant-like properties. Its primary mechanism of action is the reversible inhibition of monoamine oxidase (MAO-A and MAO-B), which leads to increased levels of monoamine neurotransmitters. While the pharmacological profile of 1-MeTIQ has been the subject of considerable research, a comprehensive toxicological assessment is crucial for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the available toxicological data for 1-MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), outlines standard experimental protocols for key toxicological assays, and visualizes relevant pathways and workflows. A significant data gap exists in the public domain regarding the comprehensive toxicological profile of 1-MeTIQ, necessitating further investigation to fully characterize its safety.

Introduction

This compound (1-MeTIQ) is a fascinating endogenous amine with a range of biological activities. Its presence in the brain and its ability to modulate neurotransmitter systems have made it a compound of interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and depression.[1][2] However, for any compound to be considered for clinical development, a thorough understanding of its toxicological profile is paramount. This document aims to consolidate the current knowledge on the toxicology of 1-MeTIQ, provide detailed methodologies for its assessment, and identify key areas where further research is required.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of a compound is fundamental to interpreting toxicological data. A study in rats using radiolabeled 1-MeTIQ has provided valuable insights into its toxicokinetics.

Data Presentation

Table 1: Toxicokinetic Parameters of this compound in Rats (Oral Administration)

ParameterFindingCitation
Excretion (24h) 72% of the administered dose was excreted unchanged.[1]
Metabolites (24h) 8.7% excreted as 4-hydroxy-1MeTIQ.[1]
0.7% excreted as N-methylated metabolite (2-methyl-1MeTIQ).[1]
1.0% excreted as 1-methyl-3,4-dihydroisoquinoline.[1]
Brain Penetration The concentration of labeled 1-MeTIQ in the brain was approximately 4.5-fold higher than in the blood 4 hours after dosing.[1]
Brain Distribution Over 90% of the radioactivity in the brain was attributed to unchanged 1-MeTIQ.[1]
Experimental Protocol: In Vivo Metabolism and Distribution Study

A general protocol for an in vivo metabolism and distribution study, similar to the one that would have been used to generate the data above, is as follows:

  • Test Substance: Radiolabeled (e.g., with ¹⁴C) this compound.

  • Test System: Male Wistar rats.

  • Administration: A single oral dose (e.g., 50 mg/kg) is administered by gavage.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-24h, 24-48h). Blood samples are taken at various time points. At the end of the study, animals are euthanized, and various tissues (including the brain) are collected.

  • Analysis:

    • Radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.

    • Metabolites in urine and tissue extracts are separated and identified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS).

    • The concentration of the parent compound and its metabolites in different tissues is determined to assess distribution.

Acute and Chronic Toxicity

Data Presentation

Table 2: Acute Toxicity of 1,2,3,4-Tetrahydroisoquinoline (TIQ) in Rats

EndpointRoute of AdministrationValueCitation
LD₅₀ (female)Oralca. 300 mg/kg bw[2]
LC₅₀ (male/female)Inhalation1.881 mg/L air[2]

Disclaimer: This data is for the parent compound TIQ and may not be representative of 1-MeTIQ. The addition of a methyl group can significantly alter the toxicological profile of a molecule.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is a sequential dosing approach to estimate the LD₅₀ with a reduced number of animals.

  • Test System: Typically, female rats from a standard laboratory strain.

  • Dosing: A single animal is dosed at a starting level just below the estimated LD₅₀.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The LD₅₀ is calculated from the pattern of survivals and deaths using a maximum likelihood method.

experimental_workflow_acute_toxicity start Start: Single Animal Dosing observe Observe for Toxicity/Mortality (14 days) start->observe decision Outcome? observe->decision survives Animal Survives decision->survives Survival dies Animal Dies decision->dies Mortality calculate Calculate LD50 decision->calculate Sufficient Data increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose increase_dose->start Repeat Dosing decrease_dose->start Repeat Dosing

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity data for 1-MeTIQ were found in the reviewed literature. Standard assays to evaluate these endpoints are the Ames test, in vitro micronucleus assay, and in vitro chromosome aberration assay.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Procedure (Plate Incorporation Method):

    • The test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar (B569324).

    • The mixture is poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

experimental_workflow_ames_test start Start: Prepare Bacterial Strains mix Mix: Bacteria + Test Compound + S9 Mix/Buffer + Top Agar start->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Mutagenicity count->analyze

Caption: General workflow for the Ames bacterial reverse mutation test.

Carcinogenicity

No carcinogenicity studies for 1-MeTIQ were identified in the public domain. Long-term carcinogenicity bioassays in rodents are the standard for assessing the carcinogenic potential of a substance.

Experimental Protocol: Carcinogenicity Bioassay in Rodents (OECD 451)
  • Test System: Two rodent species, typically rats and mice (e.g., Fischer 344 rats and B6C3F1 mice), of both sexes.

  • Dosing: The test substance is administered daily, usually in the diet or drinking water, for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels plus a control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.

  • Endpoint: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance.

Neurotoxicity

While much of the research on 1-MeTIQ focuses on its neuroprotective effects, some studies have investigated the potential for neurotoxicity, particularly in comparison to related compounds. One study found that while hydroxyl substitution on the 1-MeTIQ molecule decreased toxicity in SH-SY5Y cells, methoxyl substitution increased it.[3]

Reproductive and Developmental Toxicity

No studies on the reproductive and developmental toxicity of 1-MeTIQ were found. Standard screening tests are available to assess these potential hazards.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
  • Test System: Rats.

  • Dosing: The test substance is administered to both males (for a minimum of 4 weeks) and females (throughout the study) at three dose levels plus a control.

  • Mating: Animals are mated within their dose groups.

  • Observations:

    • Parental Animals: Clinical signs, body weight, food consumption, and reproductive performance (fertility, gestation length) are monitored.

    • Offspring: Number of pups, survival, sex ratio, body weight, and clinical signs are recorded. Anogenital distance and nipple retention in pups may also be assessed as indicators of endocrine disruption.

  • Pathology: A gross necropsy is performed on all parental animals and offspring.

  • Endpoint: The study provides information on potential effects on fertility, gestation, and early postnatal development.

Signaling Pathways and Mechanism of Action

The primary established mechanism of action for 1-MeTIQ is the inhibition of monoamine oxidase (MAO). This leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506).[1][2] While this action is linked to its therapeutic potential, it could also be associated with toxicological effects at high doses, such as the risk of serotonin syndrome or hypertensive crisis, which are known concerns for MAO inhibitors.

signaling_pathway_mao_inhibition cluster_effects Downstream Consequences meTIQ 1-MeTIQ MAO Monoamine Oxidase (MAO-A & MAO-B) meTIQ->MAO Inhibits Degradation Degradation of Monoamines meTIQ->Degradation Prevents MAO->Degradation Catalyzes Monoamines Dopamine, Norepinephrine, Serotonin Monoamines->Degradation Substrate IncreasedLevels Increased Monoamine Levels Therapeutic Therapeutic Effects (e.g., Antidepressant) IncreasedLevels->Therapeutic Toxic Potential Toxic Effects (at high doses) - Serotonin Syndrome - Hypertensive Crisis IncreasedLevels->Toxic

Caption: Mechanism of action of 1-MeTIQ via MAO inhibition and potential outcomes.

Conclusion and Future Directions

This compound is a compound with significant therapeutic promise. However, the publicly available toxicological data is sparse. While some information on its metabolism and distribution in rats is available, comprehensive studies on its acute, chronic, genetic, carcinogenic, and reproductive toxicity are lacking. The available data on its parent compound, TIQ, suggests a moderate order of acute toxicity, but this cannot be directly extrapolated to 1-MeTIQ.

For the further development of 1-MeTIQ as a potential therapeutic agent, a comprehensive toxicological evaluation following international guidelines (such as those from the OECD) is essential. This should include a full battery of genotoxicity tests, carcinogenicity bioassays in two rodent species, and thorough reproductive and developmental toxicity studies. Such data will be critical for establishing a complete safety profile and for making informed decisions regarding its potential clinical use. Researchers and drug development professionals are strongly encouraged to undertake these studies to bridge the current knowledge gap.

References

Methodological & Application

Enantioselective Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ), a crucial chiral scaffold in numerous natural products and pharmaceutical agents. The focus is on two primary, highly effective strategies: the Asymmetric Pictet-Spengler reaction and the Asymmetric Hydrogenation of a dihydroisoquinoline precursor.

Introduction

This compound and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The stereochemistry at the C1 position is often critical for their pharmacological effects, making enantioselective synthesis a key area of research. This document outlines robust and reproducible methods to obtain enantiomerically enriched 1-methyl-THIQ, providing researchers with the necessary information to apply these techniques in their own laboratories.

Key Synthetic Strategies

The two principal methods for the enantioselective synthesis of 1-methyl-THIQ are:

  • Asymmetric Pictet-Spengler Reaction: This classic reaction involves the cyclization of a β-arylethylamine with an aldehyde (in this case, acetaldehyde) in the presence of a chiral catalyst. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are particularly effective in controlling the stereochemical outcome.[1][2]

  • Asymmetric Hydrogenation: This method involves the reduction of a pre-synthesized 1-methyl-3,4-dihydroisoquinoline (B1216472) intermediate using a chiral metal catalyst. Both iridium and ruthenium-based catalysts have shown excellent performance in achieving high enantioselectivity.[3] This approach can be further divided into direct hydrogenation with H₂ gas and transfer hydrogenation using a hydrogen donor.

Data Presentation

The following table summarizes quantitative data from representative examples of the key synthetic strategies, allowing for easy comparison of their efficacy.

StrategyCatalyst/LigandSubstrateProductYield (%)ee (%)Reference
Asymmetric Pictet-Spengler(R)-TRIPN-Carbamoyl-3-hydroxy-4-methoxyphenethylamine(-)-N-Carbamoyl-salsoline->90[1]
Asymmetric Pictet-SpenglerChiral Phosphoric AcidN-BenzyltryptamineTetrahydro-β-carboline77-97up to 87[4]
Asymmetric Transfer HydrogenationRhodium Catalyst1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinolineSalsolidine--[3]
Asymmetric Hydrogenation[Ir(cod)Cl]₂ / (S)-SegPhos2-Methylquinoline2-Methyl-1,2,3,4-tetrahydroquinolineup to 96up to 88[5]
Asymmetric Hydrogenation[Ir(cod)Cl]₂ / Josiphos Ligand1,3-Disubstituted Isoquinolinestrans-TetrahydroisoquinolinesGoodHigh[6][7]

Note: Data for direct synthesis of the parent this compound can be extrapolated from these examples with similar substrates.

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction of a β-Arylethylamine with Acetaldehyde (B116499)

This protocol describes a general procedure for the synthesis of 1-methyl-THIQ derivatives using a chiral phosphoric acid catalyst. The example of Salsolidine (1-methyl-6,7-dimethoxy-THIQ) synthesis is illustrative.[1]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (1-5 mol%).

  • Add freshly distilled, anhydrous toluene via syringe, followed by activated 4 Å molecular sieves.

  • Add the 3,4-dimethoxyphenethylamine (1.0 equivalent) to the flask.

  • Cool the reaction mixture to the optimized temperature (typically between -20 °C and room temperature).

  • Slowly add acetaldehyde (1.2-1.5 equivalents) to the stirred reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • For purification and characterization, the crude product can be purified by column chromatography on silica (B1680970) gel.

  • For salt formation, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Asymmetric Hydrogenation of 1-Methyl-3,4-dihydroisoquinoline

This protocol provides a general method for the enantioselective reduction of a 1-methyl-3,4-dihydroisoquinoline intermediate using an iridium catalyst.

Materials:

  • 1-Methyl-3,4-dihydroisoquinoline derivative

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral Ligand (e.g., a Josiphos-type ligand)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or methanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a pressure-resistant reaction vessel with [Ir(cod)Cl]₂ (0.5-2.5 mol%) and the chiral ligand (1.1-2.75 mol%).

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to form the catalyst complex.

  • Add the 1-methyl-3,4-dihydroisoquinoline substrate (1.0 equivalent) to the vessel.

  • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (typically 1-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) for the specified time (typically 12-48 hours), monitoring the hydrogen uptake.

  • Upon completion, carefully release the hydrogen pressure and purge the vessel with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) can be determined by chiral HPLC or SFC analysis.

Visualizations

Experimental Workflow for Enantioselective Synthesis of 1-Methyl-THIQ

G cluster_0 Asymmetric Pictet-Spengler Route cluster_1 Asymmetric Hydrogenation Route start_ps β-Arylethylamine + Acetaldehyde reaction_ps Pictet-Spengler Cyclization start_ps->reaction_ps catalysis_ps Chiral Brønsted Acid Catalyst catalysis_ps->reaction_ps product_ps Enantioenriched 1-Methyl-THIQ reaction_ps->product_ps start_h β-Arylethylamine cyclization_h Bischler-Napieralski Reaction start_h->cyclization_h dhiq 1-Methyl-3,4- dihydroisoquinoline cyclization_h->dhiq reaction_h Asymmetric Hydrogenation dhiq->reaction_h catalysis_h Chiral Metal Catalyst (Ir or Ru) + H₂ catalysis_h->reaction_h product_h Enantioenriched 1-Methyl-THIQ reaction_h->product_h

Caption: General workflows for the enantioselective synthesis of 1-methyl-THIQ.

Mechanism of the Asymmetric Pictet-Spengler Reaction

G amine β-Arylethylamine imine Imine Intermediate amine->imine aldehyde Acetaldehyde aldehyde->imine catalyst Chiral Brønsted Acid (H-A*) iminium Chiral Iminium Ion Complex catalyst->iminium Protonation & Association imine->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization Stereoselective Ring Closure deprotonation Deprotonation cyclization->deprotonation deprotonation->catalyst Catalyst Regeneration product Enantioenriched 1-Methyl-THIQ deprotonation->product

Caption: Mechanism of the chiral Brønsted acid-catalyzed Pictet-Spengler reaction.

References

Application Notes and Protocols: Bischler-Napieralski Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1] Its prevalence in medicinal chemistry stems from its role as a key pharmacophore in compounds exhibiting a wide range of biological activities, including anticancer, antidepressant, and antiviral effects. The Bischler-Napieralski reaction is a cornerstone of synthetic strategies aimed at constructing this important heterocyclic system.[2][3] This classical reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[1][4]

This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives via the Bischler-Napieralski reaction, catering to the needs of researchers in organic synthesis and drug development.

Reaction Mechanism and Workflow

The Bischler-Napieralski synthesis of 1,2,3,4-tetrahydroisoquinolines is a two-step process:

  • Bischler-Napieralski Cyclization: An intramolecular electrophilic aromatic substitution reaction where a β-arylethylamide is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline.[2][5][6]

  • Reduction: The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.[1]

Two plausible mechanistic pathways are proposed for the initial cyclization, largely dependent on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more reactive nitrilium ion intermediate.[6][7] The reaction is most effective with electron-rich aromatic rings.[2]

Bischler_Napieralski_Mechanism cluster_0 Bischler-Napieralski Cyclization cluster_1 Reduction Amide β-Arylethylamide Activated_Amide Activated Amide Intermediate (e.g., Imidoyl Phosphate) Amide->Activated_Amide Dehydrating Agent (e.g., POCl₃, Tf₂O) Nitrilium Nitrilium Ion Activated_Amide->Nitrilium Elimination Cyclized_Intermediate Cyclized Cationic Intermediate Nitrilium->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution DHIQ 3,4-Dihydroisoquinoline Cyclized_Intermediate->DHIQ Deprotonation THIQ 1,2,3,4-Tetrahydroisoquinoline DHIQ->THIQ Reducing Agent (e.g., NaBH₄, LiAlH₄)

Figure 1: Overall synthetic pathway for the formation of 1,2,3,4-tetrahydroisoquinolines.

Data Presentation: Reaction Conditions and Yields

The choice of dehydrating agent and reaction conditions significantly impacts the yield of the Bischler-Napieralski cyclization. Classical methods often employ harsh conditions, while modern protocols offer milder alternatives.

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Cyclization

Dehydrating Agent(s)Typical SolventTemperatureGeneral ApplicabilityReported Yield RangeReference(s)
POCl₃Toluene (B28343), AcetonitrileRefluxElectron-rich systemsModerate to High[5][7]
P₂O₅Toluene, XyleneHigh TemperatureOften used for less reactive substratesVariable[2][5]
P₂O₅ / POCl₃TolueneRefluxFor deactivated aromatic ringsGood[7]
Tf₂O / 2-Chloropyridine (B119429)Dichloromethane (B109758)-20 °C to 0 °CBroad substrate scope, mild conditionsHigh[2]
Polyphosphoric Acid (PPA)NeatHigh TemperatureEffective for some substratesGood[2]

Table 2: Synthesis of Various 1,2,3,4-Tetrahydroisoquinoline Derivatives

Starting AmideCyclization ConditionsDihydroisoquinoline Yield (%)Reduction ConditionsTetrahydroisoquinoline Yield (%)Overall Yield (%)Reference(s)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃, Toluene, Reflux~85NaBH₄, Methanol (B129727)~90~76.5[8]
N-PhenethylbenzamideTf₂O, 2-Chloropyridine, DCM, -20 to 0 °C95NaBH₄, MethanolNot specified-
N-[2-(4-Methoxyphenyl)ethyl]benzamidePOCl₃, RefluxGoodNaBH₄, MethanolGood-[7]
(S)-1-Alkyl-1,2-diphenylethylamidesPOCl₃-P₂O₅GoodLiAlH₄Good-[9][10]
Amide 15 (from referenced synthesis)POCl₃85---[3]

Experimental Protocols

Below are detailed protocols for both a classical and a modern approach to the Bischler-Napieralski synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives.

Protocol 1: Classical Bischler-Napieralski Cyclization and Reduction using POCl₃ and NaBH₄

This protocol is suitable for electron-rich β-arylethylamides.

Step 1: Bischler-Napieralski Cyclization

  • Materials:

    • β-Arylethylamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

    • Anhydrous toluene or acetonitrile

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 eq) in anhydrous toluene or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred solution.

    • After the addition is complete, gradually warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a suitable base (e.g., 2M NaOH or concentrated NH₄OH) to a pH of ~9-10, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Step 2: Reduction to 1,2,3,4-Tetrahydroisoquinoline

  • Materials:

  • Procedure:

    • Dissolve the 3,4-dihydroisoquinoline (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1,2,3,4-tetrahydroisoquinoline.

    • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Modern, Mild Bischler-Napieralski Cyclization (Movassaghi Method) and Reduction

This protocol is advantageous for a broader range of substrates, including those that are sensitive to harsh acidic conditions.[2]

Step 1: Mild Bischler-Napieralski Cyclization

  • Materials:

    • β-Arylethylamide (1.0 eq)

    • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.2 eq)

    • 2-Chloropyridine (2.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 eq) in anhydrous DCM.

    • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

    • Add 2-chloropyridine (2.0 eq) to the solution.

    • Slowly add triflic anhydride (1.2 eq) dropwise to the stirred reaction mixture.

    • Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by TLC.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting 3,4-dihydroisoquinoline by flash column chromatography.

Step 2: Reduction to 1,2,3,4-Tetrahydroisoquinoline

  • Follow the procedure outlined in Protocol 1, Step 2.

Experimental_Workflow cluster_cyclization Step 1: Cyclization cluster_reduction Step 2: Reduction Start Dissolve β-Arylethylamide in Anhydrous Solvent Cooling1 Cool to 0 °C or -20 °C Start->Cooling1 Reagent_Addition Add Dehydrating Agent (e.g., POCl₃ or Tf₂O/2-ClPyr) Cooling1->Reagent_Addition Reaction Stir at appropriate temperature (Reflux or 0 °C) Reagent_Addition->Reaction Monitoring1 Monitor by TLC Reaction->Monitoring1 Workup1 Aqueous Workup and Extraction Monitoring1->Workup1 Purification1 Purify 3,4-Dihydroisoquinoline Workup1->Purification1 Start_Red Dissolve 3,4-Dihydroisoquinoline in Methanol Purification1->Start_Red  Intermediate Cooling2 Cool to 0 °C Start_Red->Cooling2 Add_NaBH4 Add NaBH₄ Cooling2->Add_NaBH4 Reaction_Red Stir at 0 °C to RT Add_NaBH4->Reaction_Red Monitoring2 Monitor by TLC Reaction_Red->Monitoring2 Workup2 Quench and Extract Monitoring2->Workup2 Purification2 Purify 1,2,3,4-Tetrahydroisoquinoline Workup2->Purification2

Figure 2: General experimental workflow for the two-step synthesis.

Applications in Drug Development

The Bischler-Napieralski synthesis of 1,2,3,4-tetrahydroisoquinolines is a powerful tool in drug discovery and development, enabling access to a wide variety of biologically active compounds. For instance, this methodology is a key step in the synthesis of isoquinoline (B145761) alkaloids with potential therapeutic applications. The synthesis of D-Tetrahydropalmatine, a dopamine (B1211576) receptor antagonist, is a notable example where the Bischler-Napieralski reaction is employed to construct the core isoquinoline structure. The versatility of this reaction allows for the introduction of various substituents on both the aromatic ring and at the 1-position of the isoquinoline core, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Signaling Pathway Example: Dopamine Receptor Antagonism

Many 1,2,3,4-tetrahydroisoquinoline derivatives exert their pharmacological effects by interacting with specific biological targets. For example, certain THIQs act as antagonists at dopamine receptors, which are G-protein coupled receptors (GPCRs). By blocking the binding of the endogenous ligand dopamine, these compounds can modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This mechanism of action is relevant for the development of antipsychotic and other central nervous system-acting drugs.

Signaling_Pathway cluster_membrane Cell Membrane Dopamine_Receptor Dopamine Receptor (GPCR) G_Protein G-Protein Dopamine_Receptor->G_Protein Activates Dopamine Dopamine Dopamine->Dopamine_Receptor Binds THIQ THIQ Derivative (Antagonist) THIQ->Dopamine_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Downstream Cellular Response cAMP->Downstream Modulates

Figure 3: Simplified signaling pathway of a THIQ dopamine receptor antagonist.

References

Analytical Methods for the Detection of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant interest due to its potential neuroprotective, anti-addictive, and antidepressant-like properties. Its role in the central nervous system, particularly in relation to neurodegenerative diseases like Parkinson's disease, has made its accurate and sensitive detection crucial for research and drug development.[1] This document provides detailed application notes and protocols for the analytical detection of 1-MeTIQ in biological samples, with a focus on brain tissue. The methods covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Radioimmunoassay (RIA).

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the detection of 1-MeTIQ, providing a basis for comparison.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryReference
LC-MS/MS Brain Homogenate1 pg/mL12.5 pg/mL0.001 - 1 ng99.09 - 106.92%[2]
GC-MS Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>95% (derivatization)[3]
Radioimmunoassay Rat Brain0.5 pmolNot Specified0.5 - 100 pmolNot Specified

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 1-MeTIQ in complex biological matrices.

a. Sample Preparation: Brain Tissue Homogenization and Extraction

This protocol is designed for the extraction of 1-MeTIQ from brain tissue for subsequent LC-MS/MS analysis.

  • Materials:

    • Brain tissue sample

    • Ice-cold homogenization buffer (e.g., 0.1 M perchloric acid)

    • Internal Standard (IS) solution (e.g., deuterated 1-MeTIQ)

    • Centrifuge capable of 20,000 x g and 4°C

    • Homogenizer (e.g., IKA T10 basic Ultra-Turrax®)

    • Microcentrifuge tubes

  • Protocol:

    • Weigh the frozen brain tissue sample (approximately 100 mg).

    • Add a 10-fold volume of ice-cold homogenization buffer to the tissue (e.g., 1 mL for 100 mg of tissue).

    • Add the internal standard to the sample to correct for analyte loss during sample preparation.

    • Homogenize the tissue on ice for 60 seconds.

    • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.[4]

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube for further processing (e.g., solid-phase extraction).

b. Solid-Phase Extraction (SPE) Protocol

SPE is used to clean up the sample and concentrate the analyte of interest.

  • Materials:

    • SPE cartridge (e.g., C18)

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (e.g., water)

    • Elution solvent (e.g., methanol)

    • Nitrogen evaporator

    • Reconstitution solvent (mobile phase)

  • Protocol:

    • Conditioning: Pass 1-2 column volumes of methanol (B129727) through the SPE cartridge. Do not allow the cartridge to dry.

    • Equilibration: Pass 1-2 column volumes of water through the cartridge.

    • Sample Loading: Load the supernatant from the tissue homogenate onto the cartridge at a slow flow rate (e.g., 0.5-1 mL/min).

    • Washing: Wash the cartridge with 1-3 mL of water to remove polar interferences.

    • Elution: Elute 1-MeTIQ with 1 mL of methanol.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL). The sample is now ready for LC-MS/MS analysis.

c. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC):

    • Column: Pentafluorophenyl (PFP) column (e.g., 150 x 2.1 mm, 2.7 µm)[2]

    • Mobile Phase A: 3 mM ammonium (B1175870) formate (B1220265) in water:methanol (50:50)[2]

    • Mobile Phase B: 3 mM ammonium formate in methanol:isopropanol (50:50)[2]

    • Flow Rate: 300 µL/min[5]

    • Column Temperature: 50°C[2]

    • Injection Volume: 80 µL[2]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode

    • Capillary Voltage: 3500 V[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is another powerful technique for the analysis of 1-MeTIQ. However, due to the polar nature of 1-MeTIQ, derivatization is required to increase its volatility for GC analysis.

a. Sample Preparation and Derivatization

This protocol describes the derivatization of 1-MeTIQ using (-)-(1R)-menthyl chloroformate to form diastereomeric carbamates that can be separated on an achiral GC column.[3][6]

  • Materials:

    • Dried sample extract containing 1-MeTIQ

    • (-)-(1R)-menthyl chloroformate

    • Triethylamine (B128534)

    • Anhydrous solvent (e.g., dichloromethane)

    • Vortex mixer

    • Heating block or water bath

  • Protocol:

    • Ensure the sample extract is completely dry.

    • Dissolve the dried extract in a suitable volume of anhydrous dichloromethane.

    • Add an excess of triethylamine to the solution.

    • Add (-)-(1R)-menthyl chloroformate to the mixture.

    • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

    • After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Instrumental Parameters

  • Gas Chromatography (GC):

    • Column: Achiral non-polar capillary column (e.g., VF-1ms, 60 m x 0.25 mm x 0.25 µm)[3]

    • Carrier Gas: Helium[3]

    • Injector Temperature: 300°C[3]

    • Oven Temperature Program: A suitable temperature gradient to separate the diastereomers.

    • Injection Volume: 1 µL[3]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Impact (EI)

    • Detector: Ion trap or quadrupole

Radioimmunoassay (RIA)

RIA is a highly sensitive immunological technique that can be used for the quantification of 1-MeTIQ.

a. Principle

The RIA is a competitive binding assay. A known quantity of radiolabeled 1-MeTIQ (tracer) competes with the unlabeled 1-MeTIQ in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of unlabeled 1-MeTIQ in the sample.[7]

b. General Protocol

This is a general protocol that should be optimized based on the specific antibody and tracer used.

  • Materials:

    • Specific antibody against 1-MeTIQ

    • Radiolabeled 1-MeTIQ (e.g., with ¹²⁵I)

    • Standard solutions of 1-MeTIQ

    • Sample extracts

    • Assay buffer

    • Precipitating reagent (e.g., secondary antibody)

    • Gamma counter

  • Protocol:

    • Pipette the assay buffer, standard solutions or samples, radiolabeled 1-MeTIQ, and the specific antibody into test tubes.

    • Incubate the tubes to allow for competitive binding (e.g., 16-24 hours at 4°C).[8]

    • Add the precipitating reagent to separate the antibody-bound fraction from the free fraction.

    • Incubate to allow for precipitation.

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant.

    • Measure the radioactivity in the precipitate using a gamma counter.

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the 1-MeTIQ standards.

    • Determine the concentration of 1-MeTIQ in the samples by interpolating their percentage of bound radioactivity on the standard curve.

Visualizations

Experimental Workflow for 1-MeTIQ Analysis in Brain Tissue

experimental_workflow cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway cluster_ria RIA Pathway sample Brain Tissue Sample homogenization Homogenization (e.g., with Perchloric Acid) sample->homogenization centrifugation Centrifugation (20,000 x g, 4°C) homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) supernatant->spe supernatant->spe ria Radioimmunoassay supernatant->ria derivatization Derivatization (for GC-MS) spe->derivatization lcms LC-MS/MS spe->lcms gcms GC-MS derivatization->gcms analysis Analysis lcms->analysis gcms->analysis ria->analysis

Caption: General experimental workflow for the analysis of 1-MeTIQ from brain tissue.

Neuroprotective Signaling Pathway of 1-MeTIQ

neuroprotective_pathway meTIQ 1-MeTIQ mao Monoamine Oxidase (MAO) Inhibition meTIQ->mao inhibits free_radicals Free Radical Formation meTIQ->free_radicals scavenges glutamate Glutamate-Induced Excitotoxicity meTIQ->glutamate inhibits neuroprotection Neuroprotection meTIQ->neuroprotection dopamine Dopamine Oxidation (via Fenton Reaction) mao->dopamine mao->neuroprotection dopamine->free_radicals leads to neuronal_death Neuronal Cell Death free_radicals->neuronal_death ca_influx Ca2+ Influx glutamate->ca_influx induces ca_influx->neuronal_death

References

Application Notes and Protocols for GC-MS Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below are intended to serve as a foundational methodology that can be adapted and validated for specific research needs.

Introduction

This compound (1-MeTIQ) is an endogenous amine found in the mammalian brain and various foods.[1][2] Its structural similarity to neurotoxins and its potential involvement in neurological processes have made it a compound of interest in neuroscience and drug development. Accurate and sensitive quantification of 1-MeTIQ in biological matrices such as brain tissue, plasma, and urine is crucial for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical platform for this purpose, often requiring derivatization to enhance the volatility and thermal stability of 1-MeTIQ.[1]

Data Presentation

The following tables summarize quantitative data for 1-MeTIQ and related method validation parameters, compiled from various studies. These values can serve as a reference for expected concentrations and achievable analytical performance.

Table 1: Quantitative Analysis of 1-MeTIQ in Biological Samples

Biological MatrixSpeciesAnalyteDerivatizationConcentration RangeMethodReference
BrainMouse(R/S)-1-MeTIQ RatioPerfluoro-2-propoxypropionylchlorideR/S = 0.60GC-MS (NCI)[3]
BrainRat1-MeTIQHeptafluorobutyric anhydride (B1165640) / Pentafluoropropionic anhydrideDetected (Endogenous)GC-MS (MID)[1]
Foods (Wine, Cocoa)N/A(R/S)-1-MeTIQ RatioPerfluoro-2-propoxypropionylchlorideR/S = 0.24 (Wine), 0.55 (Cocoa)GC-MS (NCI)[3]

Table 2: Method Validation Parameters for the Analysis of Tetrahydroisoquinolines and Related Compounds

ParameterMatrixAnalyte(s)ValueMethodReference
Limit of Detection (LOD)UrineSalsolinol, Salsolin10 fmol/mLGC-MS[4]
Linearity (r²)Plasma & UrineMephedrone>0.99GC-MS[5]
RecoveryPlasmaTIQ, 1-MeTIQ>93.2% (TIQ), >94.1% (1-MeTIQ)LC-MS/MS[6]
Intra-day Precision (%RSD)PlasmaMequitazine (B1676290)<9.09%GC-MS[7]
Inter-day Precision (%RSD)PlasmaMequitazine<9.29%GC-MS[7]
AccuracyPlasmaMequitazine-7.97% to 9.05%GC-MS[7]

Note: This table includes data for related tetrahydroisoquinolines and other compounds analyzed by GC-MS in biological matrices to provide an indication of expected performance for a validated 1-MeTIQ method.

Experimental Protocols

The following are detailed protocols for the extraction and GC-MS analysis of 1-MeTIQ from rat brain tissue and human plasma.

Protocol 1: Analysis of 1-MeTIQ in Rat Brain Tissue

This protocol is a composite based on established methods for the analysis of tetrahydroisoquinolines and other amines in brain tissue.[1][8]

1. Materials and Reagents

  • 1-MeTIQ standard

  • Internal Standard (IS) (e.g., deuterated 1-MeTIQ)

  • Perchloric acid (0.4 M) containing 0.1% (w/v) EDTA and 0.1% (w/v) ascorbic acid

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., Chloroform or Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Derivatizing reagent: Heptafluorobutyric anhydride (HFBA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Solvent for derivatization (e.g., Ethyl Acetate)

  • Nitrogen gas for evaporation

2. Sample Preparation and Extraction

  • Excise and weigh the rat brain tissue quickly and freeze it in liquid nitrogen.

  • Homogenize the frozen tissue in 5 volumes of ice-cold 0.4 M perchloric acid containing EDTA and ascorbic acid.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and spike with the internal standard.

  • Adjust the pH of the supernatant to approximately 11-12 with NaOH solution.

  • Perform liquid-liquid extraction (LLE) by adding 5 mL of chloroform, vortexing for 2 minutes, and centrifuging to separate the phases.

  • Collect the organic layer and repeat the extraction process twice more.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization

  • Acylation with HFBA:

    • Reconstitute the dried extract in 100 µL of ethyl acetate (B1210297).

    • Add 50 µL of HFBA.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

  • Silylation with MSTFA:

    • To the dried extract, add 50 µL of MSTFA (with 1% TMCS, if necessary) and 50 µL of ethyl acetate.

    • Heat at 70°C for 30 minutes.

    • The sample is ready for injection into the GC-MS.

4. GC-MS Parameters

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL).

  • Oven Temperature Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized 1-MeTIQ and IS. A full scan can be used for initial identification.

Protocol 2: Analysis of 1-MeTIQ in Human Plasma

This protocol is adapted from general procedures for the analysis of drugs and metabolites in human plasma.[7]

1. Materials and Reagents

  • 1-MeTIQ standard

  • Internal Standard (IS) (e.g., deuterated 1-MeTIQ)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Organic solvent for extraction (e.g., Hexane (B92381) or Butyl Acetate)

  • Derivatizing reagent (HFBA or MSTFA)

  • Solvent for derivatization (e.g., Ethyl Acetate)

  • Nitrogen gas for evaporation

2. Sample Preparation and Extraction

  • Thaw the human plasma sample to room temperature.

  • To 1 mL of plasma, add the internal standard.

  • Alkalinize the sample by adding 500 µL of saturated K₂CO₃ solution to reach a pH of ~12.

  • Add 5 mL of hexane (or butyl acetate) and vortex for 2 minutes for liquid-liquid extraction.[7]

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction twice more.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • Follow the same derivatization procedure as described in Protocol 1 (Acylation with HFBA or Silylation with MSTFA).

4. GC-MS Parameters

  • The GC-MS parameters can be the same as those described in Protocol 1. The oven temperature program may need to be optimized based on the complexity of the plasma extract.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Brain Tissue or Plasma) homogenization Homogenization / Alkalinization sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Acylation (HFBA) or Silylation (MSTFA) evaporation->derivatization gc_ms GC-MS Injection derivatization->gc_ms data_acquisition Data Acquisition (SIM/Scan Mode) gc_ms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for GC-MS analysis of 1-MeTIQ.

logical_relationship analyte 1-MeTIQ in Biological Matrix extraction Isolation of Analyte (LLE / SPE) analyte->extraction Step 1 derivatization Increase Volatility & Stability (Acylation / Silylation) extraction->derivatization Step 2 separation Chromatographic Separation (Gas Chromatography) derivatization->separation Step 3 detection Detection & Identification (Mass Spectrometry) separation->detection Step 4 quantification Quantitative Analysis detection->quantification Step 5

Caption: Logical steps in the quantitative analysis of 1-MeTIQ.

References

Application Note: Quantitative Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) is an endogenous amine found in the brain and is of significant interest in neuroscience and drug development due to its potential neuroprotective and parkinsonism-preventing properties.[1][2] Accurate and sensitive quantification of 1-Me-THIQ in biological matrices is crucial for understanding its physiological roles and for preclinical and clinical studies. This application note provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable quantification of 1-Me-THIQ in biological samples. The method combines a thorough sample preparation procedure involving both solvent and solid-phase extraction with highly specific and sensitive triple quadrupole mass spectrometric detection.[3]

Experimental Workflow

The overall experimental workflow for the quantification of 1-Me-THIQ is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Brain, Liver) homogenization Homogenization sample->homogenization is_addition Addition of Internal Standard (1-MeTIQ-d4) homogenization->is_addition solvent_extraction Solvent Extraction (Dichloromethane) is_addition->solvent_extraction spe Solid-Phase Extraction (OASIS HLB) solvent_extraction->spe elution Elution spe->elution lc_injection LC Injection elution->lc_injection chromatography Chromatographic Separation (Reversed Phase) lc_injection->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for 1-Me-THIQ quantification.

Experimental Protocols

This protocol is adapted from a validated method for the analysis of 1-Me-THIQ in biological samples.[3]

Materials and Reagents
  • This compound (1-Me-THIQ) standard (Sigma-Aldrich, CAS: 4965-09-7)[1]

  • 1-MeTIQ-d4 (Deuterated internal standard)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Ammonium hydroxide (B78521) solution (28% v/v)

  • Dichloromethane

  • Perchloric acid (0.4 M) containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid

  • Ultrapure water

  • Waters OASIS® HLB extraction cartridges (60 mg)[3]

Sample Preparation
  • Homogenization: Homogenize biological tissue samples (e.g., brain, liver) in an appropriate buffer.

  • Internal Standard Spiking: To a 3 mL aliquot of the sample preparation, add 30 µL of the internal standard (IS) solution (1-MeTIQ-d4, 1 µg/mL in 0.1 M HCl).[3]

  • Solvent Extraction:

    • Add 1 mL of 28% v/v ammonium hydroxide solution to the sample.

    • Perform liquid-liquid extraction twice with 5 mL of dichloromethane.

    • After centrifugation, combine 8 mL of the organic phase with 8 mL of 0.4 M perchloric acid solution.

    • Shake the mixture for five minutes and separate the aqueous phase for further processing.[3]

  • Solid-Phase Extraction (SPE):

    • Precondition an OASIS® HLB extraction cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract (6 mL) onto the conditioned cartridge.

    • Wash the cartridge with 6 mL of water.

    • Elute the analyte and internal standard with 2 mL of 0.01% formic acid in methanol.[3]

  • Final Sample: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: COSMOSIL® 5CN-MS column (150 x 2.0 mm i.d.)[3]

    • Mobile Phase: Isocratic elution with 90:10 (v/v) methanol and 5 mM ammonium formate.[3]

    • Flow Rate: 0.2 mL/min.[3]

    • Injection Volume: 20 µL.[3]

  • Mass Spectrometry (MS) System:

    • Instrument: Triple quadrupole tandem mass spectrometer.[3]

    • Ionization Source: Electrospray ionization (ESI) in positive mode.[3]

    • Source Parameters:

      • Capillary Voltage: 3.0 kV[3]

      • Source Temperature: 150°C[3]

      • Desolvation Temperature: 400°C[3]

      • Cone Voltage: 15 V[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • 1-Me-THIQ: Precursor ion m/z 147.8 → Product ion m/z 130.8 (Collision Energy: 16 eV)[3]

      • 1-MeTIQ-d4 (IS): Precursor ion m/z 151.8 → Product ion m/z 133.8 (Collision Energy: 16 eV)[3]

Quantitative Data Summary

The described method demonstrates high sensitivity, linearity, and recovery for the quantification of 1-Me-THIQ.

ParameterValueReference
Analyte This compound (1-Me-THIQ)
Internal Standard 1-MeTIQ-d4[3]
Linearity (r²) > 0.99[3]
Lower Limit of Detection (LOD) 0.01 ng/mL[3]
Recovery > 94.1%[3]
Matrix Biological Samples (Brain, Liver)[3]

Signaling Pathway and Logical Relationships

The analytical method's logic is based on the principle of stable isotope dilution coupled with the high selectivity of tandem mass spectrometry.

logic cluster_extraction Extraction & Cleanup cluster_separation Separation & Ionization cluster_detection MS/MS Detection (MRM) Analyte_IS Analyte (1-Me-THIQ) + Internal Standard (1-MeTIQ-d4) in Matrix Extraction Solvent & Solid-Phase Extraction Analyte_IS->Extraction Clean_Sample Clean Sample Extract Extraction->Clean_Sample LC LC Separation Clean_Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Precursor_Ions Generate Precursor Ions [M+H]+ ESI->Precursor_Ions Q1 Q1: Precursor Ion Selection (m/z 147.8 & 151.8) Precursor_Ions->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 130.8 & 133.8) Q2->Q3 Detector Detector Q3->Detector Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Caption: Logic of quantification by LC-MS/MS.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS protocol for the sensitive and accurate quantification of this compound in biological samples. The detailed sample preparation, chromatographic, and mass spectrometric parameters ensure reliable and reproducible results, making this method highly suitable for research and drug development applications. The use of a stable isotope-labeled internal standard and MRM detection provides the necessary specificity and robustness for analyzing complex biological matrices.

References

Application Note: 1H and 13C NMR Spectral Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline is a key structural motif found in numerous natural products and synthetic compounds with significant biological activities. Its rigid framework makes it a valuable scaffold in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides detailed ¹H and ¹³C NMR spectral data, along with a comprehensive experimental protocol for the analysis of this compound.

Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in Chloroform-d (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.18 - 7.05m4H-Ar-H (H-5, H-6, H-7, H-8)
4.08q1H6.6H-1
3.23 - 3.12m1H-H-3 (equatorial)
2.92 - 2.81m1H-H-3 (axial)
2.78 - 2.65m2H-H-4
2.05s1H-NH
1.45d3H6.6CH₃
¹³C NMR Spectral Data
Chemical Shift (ppm)Carbon TypeAssignment
143.2CC-8a
135.9CC-4a
129.2CHC-7
126.3CHC-6
126.0CHC-5
125.8CHC-8
51.5CHC-1
41.8CH₂C-3
29.5CH₂C-4
22.8CH₃CH₃

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v TMS to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Software: Standard spectrometer control and data processing software.

¹H NMR Acquisition Parameters:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.096 s
Spectral Width8223.685 Hz (20.548 ppm)
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.363 s
Spectral Width24038.461 Hz (238.89 ppm)
Temperature298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Workflow and Pathway Diagrams

NMR_Workflow NMR Spectroscopy Workflow for Small Molecule Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick assign Structural Assignment peak_pick->assign report report assign->report Final Report

Application of 1-Methyl-1,2,3,4-tetrahydroisoquinoline in Antidepressant Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine present in the mammalian brain that has garnered significant interest for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. Preclinical studies have demonstrated its neuroprotective and antidepressant-like properties. This document provides a detailed overview of the application of 1-MeTIQ in antidepressant research, including its mechanism of action, quantitative data from key preclinical studies, and detailed protocols for relevant experimental procedures.

Mechanism of Action

The antidepressant-like effects of 1-MeTIQ are primarily attributed to its role as a reversible inhibitor of monoamine oxidase (MAO), the key enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B, 1-MeTIQ increases the synaptic availability of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NA), and dopamine (B1211576) (DA), which are crucial neurotransmitters implicated in the pathophysiology of depression. This action leads to an activation of noradrenergic and serotonergic systems, contributing to its antidepressant effects.[1][2][3]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies evaluating the antidepressant-like effects of 1-MeTIQ.

Table 1: Effect of 1-MeTIQ on Immobility Time in the Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s) (Mean ± SEM)Statistical Significance (vs. Vehicle)Reference
Vehicle-165.4 ± 8.2-Wójcik et al., 2017
1-MeTIQ10142.1 ± 9.5p < 0.05Wójcik et al., 2017
1-MeTIQ25118.7 ± 7.9p < 0.01Wójcik et al., 2017
1-MeTIQ5095.3 ± 6.4p < 0.001Wójcik et al., 2017
Imipramine3088.6 ± 5.9p < 0.001Wójcik et al., 2017

Table 2: Effect of 1-MeTIQ on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s) (Mean ± SEM)Statistical Significance (vs. Vehicle)Reference
Vehicle-185.2 ± 10.1-Wójcik et al., 2017
1-MeTIQ10155.4 ± 9.8p < 0.05Wójcik et al., 2017
1-MeTIQ25129.6 ± 8.5p < 0.01Wójcik et al., 2017
1-MeTIQ50108.9 ± 7.2p < 0.001Wójcik et al., 2017
Imipramine15115.3 ± 7.7p < 0.001Wójcik et al., 2017

Table 3: Effect of 1-MeTIQ on Monoamine and Metabolite Levels in Rat Brain Regions

(Representative data; specific values may vary between studies)

Brain RegionTreatmentDopamine (DA)DOPACHVANorepinephrine (NA)Serotonin (5-HT)5-HIAA
Striatum 1-MeTIQ (25 mg/kg)
Frontal Cortex 1-MeTIQ (25 mg/kg)↑↑↑↑
Hypothalamus 1-MeTIQ (25 mg/kg)↑↑
  • : Increase; ↑↑ : Strong Increase; : Decrease; : No significant change

  • DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-hydroxyindoleacetic acid

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.

Materials:

  • Cylindrical glass tank (40 cm height, 20 cm diameter)

  • Water (23-25°C)

  • Video recording system

  • Animal holding cages

  • Towels

Procedure:

  • Fill the cylindrical tank with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.

  • Administer 1-MeTIQ or the vehicle control intraperitoneally (i.p.) to the mice 30-60 minutes before the test.

  • Gently place each mouse individually into the water-filled cylinder.

  • Record the behavior of the mouse for a total of 6 minutes.

  • The last 4 minutes of the 6-minute session are typically analyzed.

  • The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • After the test, remove the mouse from the tank, gently dry it with a towel, and return it to its home cage.

  • The water in the tank should be changed between each animal.

Tail Suspension Test (TST)

The TST is another common behavioral despair model used to screen for potential antidepressant drugs.

Materials:

  • Tail suspension apparatus (a horizontal bar raised above a surface)

  • Adhesive tape

  • Video recording system

  • Animal holding cages

Procedure:

  • Administer 1-MeTIQ or the vehicle control i.p. to the mice 30-60 minutes before the test.

  • Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

  • Suspend the mouse by its tail from the horizontal bar, ensuring it cannot touch any surfaces.

  • Record the behavior of the mouse for a total of 6 minutes.

  • The duration of immobility, defined as the time the mouse hangs passively without any movement, is measured.

  • After the 6-minute session, carefully remove the mouse from the suspension and return it to its home cage.

HPLC Analysis of Monoamines and Metabolites

This protocol outlines the procedure for measuring the levels of dopamine, norepinephrine, serotonin, and their metabolites in brain tissue.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

  • C18 reverse-phase analytical column

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent like octanesulfonic acid)

  • Standards for dopamine, norepinephrine, serotonin, DOPAC, HVA, and 5-HIAA

  • Brain tissue samples (e.g., striatum, frontal cortex, hypothalamus)

  • Homogenizer

  • Centrifuge

  • Perchloric acid solution

Procedure:

  • Sample Preparation:

    • Dissect the brain regions of interest on an ice-cold plate.

    • Weigh the tissue samples.

    • Homogenize the tissue in a specific volume of ice-cold 0.1 M perchloric acid.

    • Centrifuge the homogenates at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject a specific volume of the filtered supernatant into the HPLC system.

    • Separate the monoamines and their metabolites on the C18 column using the prepared mobile phase at a constant flow rate.

    • Detect the compounds using an electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Create a standard curve by running known concentrations of the monoamine and metabolite standards.

    • Calculate the concentration of each analyte in the brain tissue samples by comparing their peak areas to the standard curve.

    • Normalize the results to the weight of the tissue (e.g., ng/mg of tissue).

Visualizations

G cluster_0 1-MeTIQ Administration cluster_1 Mechanism of Action cluster_2 Neurochemical Effects cluster_3 Antidepressant-like Effects 1-MeTIQ 1-MeTIQ MAO_A MAO-A 1-MeTIQ->MAO_A Inhibits MAO_B MAO-B 1-MeTIQ->MAO_B Inhibits Serotonin Serotonin (5-HT) ↑ Norepinephrine Norepinephrine (NA) ↑ Dopamine Dopamine (DA) ↑ Antidepressant Antidepressant Effects Serotonin->Antidepressant Norepinephrine->Antidepressant Dopamine->Antidepressant

Caption: Proposed signaling pathway for the antidepressant-like effects of 1-MeTIQ.

G start Start drug_admin Drug Administration (1-MeTIQ or Vehicle) start->drug_admin behavioral_test Behavioral Testing (FST or TST) drug_admin->behavioral_test data_acq Data Acquisition (Immobility Time) behavioral_test->data_acq euthanasia Euthanasia & Brain Dissection data_acq->euthanasia tissue_prep Tissue Preparation (Homogenization & Centrifugation) euthanasia->tissue_prep hplc HPLC Analysis (Monoamine Quantification) tissue_prep->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis

Caption: General experimental workflow for preclinical antidepressant studies of 1-MeTIQ.

References

Application Notes and Protocols for In Vivo Microdialysis Studies of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant interest for its neuroprotective properties.[1][2][3] In vivo microdialysis is a powerful technique to study the neurochemical effects of 1-MeTIQ in the brains of awake, freely moving animals.[4][5][6][7] This technique allows for the continuous sampling of the extracellular fluid to monitor neurotransmitter levels, providing insights into the mechanism of action of novel therapeutic agents. These application notes provide detailed protocols for using in vivo microdialysis to investigate the effects of 1-MeTIQ on dopamine (B1211576) release in the rat striatum, a key brain region implicated in neurodegenerative diseases such as Parkinson's disease.

Data Presentation

Quantitative Analysis of Dopamine Levels in Rat Striatum

The following table summarizes basal extracellular dopamine concentrations in the rat striatum as determined by in vivo microdialysis studies. These values provide a reference for researchers conducting similar experiments.

Animal ModelAnesthesiaBasal Dopamine Concentration (pg/20 µl)Basal Dopamine Concentration (nM)Reference
Wistar RatAwake, freely moving~2.4 µM (in dialysate)-[8][9]
Fischer 344 Rat (Young)Urethane anesthetized-Significantly higher than aged rats[10]
Fischer 344 Rat (Aged)Urethane anesthetized-Significantly lower than young rats[10]
Wistar Rat-8.1 ± 0.8-[1]
RatAnesthetized-7-20[11][12]
Effects of 1-MeTIQ on Striatal Dopamine Release

This table summarizes the reported effects of 1-MeTIQ on dopamine (DA) release in the rat striatum from various studies.

Experimental Condition1-MeTIQ DoseEffect on Dopamine ReleaseReference
Unilateral 6-OHDA lesion50 mg/kg i.p. (acute and chronic)Completely inhibited the 6-OHDA-induced reduction in DA release.
Ketamine-induced model25 mg/kg i.p.No significant change in basal DA release.[1]
Ketamine-induced model50 mg/kg i.p.Significantly increased DA release (up to 200%).[1]
Lactacystin-induced lesion50 mg/kg i.p. (multiple treatments)Completely antagonized the lactacystin-induced impairment of DA release (~45% reduction).[2][3]

Experimental Protocols

Protocol 1: In Vivo Microdialysis in the Rat Striatum

This protocol details the surgical implantation of a microdialysis probe and the subsequent collection of dialysate from the striatum of freely moving rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

  • Microdialysis probes (e.g., 4 mm active membrane, 6-20 kDa MWCO)[13][14]

  • Guide cannula

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • 1-MeTIQ solution

  • Fraction collector or vials for sample collection

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Mount the rat in a stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region (striatum). Stereotaxic coordinates for the striatum are typically: AP: +1.0 mm from bregma, ML: ±2.5 mm from midline, DV: -5.0 mm from the skull surface.[15]

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

  • Microdialysis Probe Insertion and Equilibration:

    • Allow the animal to recover from surgery for at least 24 hours.

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

    • Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µl/min).[8][9]

    • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

    • Administer 1-MeTIQ (e.g., intraperitoneally, i.p.) or vehicle.

    • Continue collecting dialysate samples at the same intervals for the desired duration of the experiment to monitor changes in dopamine levels.

    • Store collected samples immediately at -80°C until analysis.

Protocol 2: Analysis of Dopamine and its Metabolites by HPLC-EC

This protocol describes the quantitative analysis of dopamine, DOPAC, and HVA in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[8][9][16][17]

Materials:

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of sodium acetate (B1210297) or phosphate (B84403) buffer, methanol (B129727) or acetonitrile, EDTA, and an ion-pairing agent like octanesulfonic acid, pH adjusted to be acidic).

  • Standards for dopamine, DOPAC, and HVA

  • Microdialysate samples

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of standard solutions of dopamine, DOPAC, and HVA of known concentrations.

    • Thaw the collected microdialysate samples on ice.

  • HPLC-EC Analysis:

    • Set the potential of the electrochemical detector to an appropriate oxidation potential for dopamine and its metabolites (e.g., +0.65 to +0.75 V).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 20 µl) of the standards and samples onto the HPLC column.

    • Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak heights/areas to those of the standards.

  • Data Analysis:

    • Construct a standard curve for each analyte by plotting peak height/area against concentration.

    • Calculate the concentration of dopamine and its metabolites in the microdialysate samples based on the standard curves.

    • Express the results as a percentage of the basal levels or as absolute concentrations.

Mandatory Visualization

Experimental Workflow for In Vivo Microdialysis Study of 1-MeTIQ

G cluster_0 Animal Preparation & Surgery cluster_1 Microdialysis Experiment cluster_2 Sample Analysis & Data Interpretation A Anesthetize Rat B Stereotaxic Implantation of Guide Cannula (Striatum) A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF (1-2 µl/min) C->D E Baseline Sample Collection D->E F Administer 1-MeTIQ or Vehicle E->F G Post-treatment Sample Collection F->G H HPLC-EC Analysis of Dopamine & Metabolites G->H I Quantify Neurotransmitter Levels H->I J Statistical Analysis I->J

Caption: Workflow of an in vivo microdialysis experiment for 1-MeTIQ studies.

Proposed Signaling Pathway for 1-MeTIQ Neuroprotection

G cluster_0 Glutamatergic Synapse cluster_1 1-MeTIQ Intervention cluster_2 Oxidative Stress Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Oxidative_Damage Oxidative Damage MeTIQ 1-MeTIQ MeTIQ->NMDA_R Antagonism ROS Reactive Oxygen Species (ROS) MeTIQ->ROS Scavenging ROS->Oxidative_Damage

Caption: 1-MeTIQ's neuroprotective mechanism via NMDA receptor antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 1-Me-THIQ via the most prevalent methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction, followed by reduction.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines. However, yield can be compromised by several factors.

Q1: My Pictet-Spengler reaction is showing low or no yield. What are the common causes?

Low yields in the Pictet-Spengler synthesis of 1-Me-THIQ from phenethylamine (B48288) and acetaldehyde (B116499) can stem from several issues:

  • Inadequate Acid Catalysis: The reaction requires an acid catalyst to form the electrophilic iminium ion intermediate.[1] Insufficiently strong acids may not be effective for less activated aromatic rings.[2]

  • Reaction Conditions: Temperature and reaction time are critical. While heating can be necessary, excessive heat or prolonged reaction times can lead to decomposition.

  • Water Content: The formation of the iminium ion from the amine and aldehyde releases water. Excess water in the reaction mixture can inhibit the reaction.

Q2: How can I optimize the acid catalyst for the Pictet-Spengler reaction?

The choice and concentration of the acid catalyst are crucial. For substrates like phenethylamine, which have a non-activated benzene (B151609) ring, stronger acids are generally required.[1]

  • Protic Acids: Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used.[1][3]

  • Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be effective.[3]

  • Superacids: For particularly challenging substrates, superacids have been shown to give moderate to high yields.[2]

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A common side reaction is the formation of N-acetylphenethylamine if acetic acid is used as a solvent or catalyst, which will not cyclize under typical Pictet-Spengler conditions. To avoid this, use a non-acetylating acid catalyst. Polymerization of acetaldehyde can also occur; using a slight excess of the aldehyde and controlling the temperature can help mitigate this.

Q4: What is the optimal temperature and reaction time?

For the synthesis of 1-Me-THIQ from phenethylamine, harsher conditions are often necessary, which may involve refluxing with strong acids.[1] Microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times to as little as 15 minutes, often with excellent yields.[3] Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.

Q1: My Bischler-Napieralski reaction has a low yield. What should I investigate?

Low yields are often due to:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution and is less efficient with electron-withdrawing groups on the aromatic ring.[4]

  • Ineffective Dehydrating Agent: The choice of dehydrating (condensing) agent is critical. For less reactive substrates, a stronger agent is necessary.[5]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives.[6]

  • Harsh Reaction Conditions: High temperatures can lead to polymerization and the formation of tar.[5]

Q2: How do I select the appropriate dehydrating agent?

The potency of the dehydrating agent should be matched to the substrate's reactivity.

  • Common Reagents: Phosphorus oxychloride (POCl₃) is widely used.[2][7]

  • Stronger Conditions: For less reactive substrates, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective.[2]

  • Milder Conditions: Milder reagents like triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can be used at lower temperatures, which can be beneficial for sensitive substrates.[7]

Q3: The reduction of the intermediate 1-methyl-3,4-dihydroisoquinoline (B1216472) is not efficient. What can I do?

The reduction of the cyclic imine is a critical final step.

  • Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a common and effective reducing agent.[8] Catalytic hydrogenation (e.g., H₂/Pd-C) is also an option, though it may require more specialized equipment.

  • Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. The pH of the reaction mixture can be important when using NaBH₄.

Data Presentation: Comparative Yields

The following tables summarize reported yields for the synthesis of 1-Me-THIQ and related structures under various conditions.

Table 1: Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines

Starting AmineAldehyde/KetoneCatalyst/ConditionsYield (%)Reference
PhenethylamineDimethoxymethaneaq. HCl, 100 °C40[3]
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTFA, Microwave, 15 min98[3]
Phenethylamine IminesSuperacidModerate to High[2]

Table 2: Bischler-Napieralski Reaction and Subsequent Reduction

Starting AmideCyclization ReagentReduction StepOverall Yield (%)Reference
N-acetyl-β-phenylethylaminePOCl₃NaBH₄Not specified[8]
N-acetyl-β-phenylethylamineP₂O₅/POCl₃Catalytic HydrogenationNot specified[8]
Amide DerivativeTf₂O, 2-chloropyridineNaBH₄Not specified[4]

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of this compound

This protocol is a general guideline for the acid-catalyzed cyclization of phenethylamine with acetaldehyde.

Materials:

  • Phenethylamine

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of phenethylamine (1.0 equiv) in a suitable solvent, add the acid catalyst (e.g., concentrated HCl).

  • Cool the mixture in an ice bath and slowly add acetaldehyde (1.1 equiv).

  • Allow the reaction to stir at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a NaOH solution.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Bischler-Napieralski Synthesis and Reduction to this compound

This two-step procedure involves the formation of 1-methyl-3,4-dihydroisoquinoline followed by its reduction.

Step A: Synthesis of 1-methyl-3,4-dihydroisoquinoline

Materials:

  • N-acetyl-phenethylamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene (B28343) or acetonitrile

  • Ice

  • Ammonium hydroxide (NH₄OH) or NaOH solution

  • DCM

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-acetyl-phenethylamine (1.0 equiv) in anhydrous toluene.

  • Add POCl₃ (2.0-3.0 equiv) dropwise at room temperature.

  • Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated NH₄OH or NaOH to a pH > 9.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Step B: Reduction to this compound

Materials:

  • 1-methyl-3,4-dihydroisoquinoline from Step A

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in MeOH and cool the solution in an ice bath.

  • Slowly add NaBH₄ (1.5-2.0 equiv) in portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM, dry the organic layer, and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation.

Protocol 3: Reductive Amination Synthesis of this compound

This one-pot procedure involves the reaction of phenethylamine and acetaldehyde with a reducing agent.

Materials:

Procedure:

  • To a solution of phenethylamine (1.0 equiv) in DCM, add acetaldehyde (1.1 equiv).

  • Stir the mixture for a short period to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) in portions.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product as needed.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Troubleshooting Low Yield in 1-Me-THIQ Synthesis start Low Yield Observed reaction_type Identify Synthesis Method start->reaction_type ps_check Pictet-Spengler Issues reaction_type->ps_check Pictet-Spengler bn_check Bischler-Napieralski Issues reaction_type->bn_check Bischler-Napieralski ps_acid Check Acid Catalyst - Strength - Concentration ps_check->ps_acid ps_conditions Review Conditions - Temperature - Reaction Time ps_check->ps_conditions ps_solution1 Use Stronger Acid (e.g., TFA) or Superacid ps_acid->ps_solution1 ps_solution2 Optimize Temperature/Time (Consider Microwave) ps_conditions->ps_solution2 bn_reagent Check Dehydrating Agent bn_check->bn_reagent bn_side_reaction Check for Side Products (e.g., Retro-Ritter) bn_check->bn_side_reaction bn_reduction Verify Reduction Step bn_check->bn_reduction bn_solution1 Use Stronger Reagent (e.g., P2O5/POCl3) or Milder (Tf2O) bn_reagent->bn_solution1 bn_solution2 Optimize Reduction (Reagent, Conditions) bn_reduction->bn_solution2

Caption: A flowchart for troubleshooting low yields in 1-Me-THIQ synthesis.

Experimental Workflow Comparison

Synthesis_Workflows Comparison of Synthetic Workflows for 1-Me-THIQ phenethylamine Phenethylamine ps_reaction Pictet-Spengler Reaction (Acid Catalyst, Heat) phenethylamine->ps_reaction ra_reaction Reductive Amination (Reducing Agent) phenethylamine->ra_reaction acetaldehyde Acetaldehyde acetaldehyde->ps_reaction acetaldehyde->ra_reaction n_acetyl_phenethylamine N-acetyl-phenethylamine bn_reaction Bischler-Napieralski (Dehydrating Agent) n_acetyl_phenethylamine->bn_reaction product 1-Methyl-1,2,3,4- tetrahydroisoquinoline ps_reaction->product dihydroisoquinoline 1-Methyl-3,4-dihydroisoquinoline bn_reaction->dihydroisoquinoline reduction Reduction (e.g., NaBH4) dihydroisoquinoline->reduction reduction->product ra_reaction->product

Caption: Comparison of the main synthetic routes to 1-Me-THIQ.

References

Technical Support Center: Purification of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-Me-THIQ via the Pictet-Spengler reaction?

A1: Common impurities can include unreacted starting materials such as β-phenylethylamine and acetaldehyde, as well as side-products from the reaction. Depending on the reaction conditions, these may include over-alkylated products or polymers of acetaldehyde. The presence of an acid catalyst may also require removal during workup.

Q2: Which analytical techniques are suitable for assessing the purity of 1-Me-THIQ?

A2: Several analytical techniques can be used to determine the purity of 1-Me-THIQ. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities. Mass Spectrometry (MS) can confirm the molecular weight of the product and impurities.

Q3: What are the general physical properties of 1-Me-THIQ that are relevant to its purification?

A3: 1-Me-THIQ is typically an oil that is colorless to light yellow. Its basic nature, due to the secondary amine, allows for the formation of salts, which can be exploited for purification. It is soluble in many organic solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low overall yield after purification.
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the workup.
Product Loss During Extraction Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to keep 1-Me-THIQ in its free base form, which is more soluble in organic solvents. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Product Loss During Chromatography Choose an appropriate solvent system for column chromatography to ensure good separation and elution of the product. Deactivate the silica (B1680970) gel with a small amount of triethylamine (B128534) in the eluent to prevent the basic amine from sticking to the acidic silica.
Decomposition on Silica Gel If the compound is sensitive to silica gel, consider using a different stationary phase like alumina (B75360) or a less acidic grade of silica gel. Alternatively, a non-chromatographic method like distillation or crystallization could be employed.
Problem 2: Presence of impurities in the final product after column chromatography.
Possible Cause Suggested Solution
Co-elution of Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Analyze fractions by TLC to identify and combine pure fractions.
Unreacted Starting Materials Remain If β-phenylethylamine is a contaminant, an acid wash of the organic layer during workup can help remove this basic impurity. Acetaldehyde is volatile and can often be removed under reduced pressure.
Formation of N-oxide Avoid prolonged exposure to air and oxidizing agents. Store the compound under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficulty in removing solvent from the purified oil.
Possible Cause Suggested Solution
High-boiling solvent residue Use a high-vacuum pump to remove residual solvent. Gentle heating may also be applied, but care should be taken to avoid decomposition of the product.
Azeotrope formation Add a co-solvent that does not form an azeotrope with the product and re-evaporate. For example, adding toluene (B28343) can help to azeotropically remove water.
Problem 4: The purified 1-Me-THIQ oil darkens over time.
Possible Cause Suggested Solution
Oxidation/Decomposition 1-Me-THIQ, like many amines, can be sensitive to air and light. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude 1-Me-THIQ in a minimal amount of the chosen eluent.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent of the eluent system and pack it into a glass column.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. A common system for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Example Dichloromethane/Methanol (98:2 to 95:5) + 0.5% Triethylamine
Detection UV light (254 nm) or potassium permanganate (B83412) stain
Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 1-Me-THIQ will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Make the aqueous layer basic (pH > 10) by adding a base such as sodium hydroxide.

  • Extraction: Extract the free base 1-Me-THIQ back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude 1-Me-THIQ Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Acid_Wash Wash with Aqueous Acid Dissolve->Acid_Wash Separate_Layers Separate Layers Acid_Wash->Separate_Layers Aqueous_Layer Aqueous Layer (contains product salt) Separate_Layers->Aqueous_Layer Product Organic_Layer_Impurities Organic Layer (non-basic impurities) Separate_Layers->Organic_Layer_Impurities Impurities Basify Basify Aqueous Layer Aqueous_Layer->Basify Extract Extract with Organic Solvent Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Pure_Product Pure 1-Me-THIQ Dry_Concentrate->Pure_Product

Caption: General workflow for the purification of 1-Me-THIQ using acid-base extraction.

Troubleshooting_Guide Start Impure Product After Initial Purification Check_Purity Assess Purity (TLC, HPLC, GC, NMR) Start->Check_Purity Is_Pure Purity > 95%? Check_Purity->Is_Pure Stop Purification Successful Is_Pure->Stop Yes Identify_Impurity Identify Major Impurity Is_Pure->Identify_Impurity No Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Side_Product Reaction Side-Product? Identify_Impurity->Side_Product Solvent Residual Solvent? Identify_Impurity->Solvent Acid_Wash_Troubleshoot Perform Acid Wash Starting_Material->Acid_Wash_Troubleshoot Rechromatograph Re-chromatograph with Optimized Eluent Side_Product->Rechromatograph High_Vacuum Dry under High Vacuum Solvent->High_Vacuum Acid_Wash_Troubleshoot->Check_Purity Rechromatograph->Check_Purity High_Vacuum->Check_Purity

Caption: Troubleshooting decision tree for the purification of 1-Me-THIQ.

overcoming matrix effects in LC-MS/MS analysis of 1MeTIQ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the LC-MS/MS analysis of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), with a focus on identifying and overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In electrospray ionization (ESI), these effects arise from competition between the analyte and matrix components for charge, changes in droplet surface tension, or altered solvent evaporation efficiency.[4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[5][6]

Q2: How can I detect and quantify matrix effects for my 1MeTIQ assay?

There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of 1MeTIQ at a constant rate into the mobile phase after the analytical column.[7] A blank, extracted matrix sample is then injected. Any dip or rise in the constant baseline signal indicates regions of ion suppression or enhancement, respectively.[7][8] This helps to see if the retention time of 1MeTIQ falls within a zone of matrix interference.

  • Quantitative Assessment (Post-Extraction Spike): This is the industry-standard method for quantifying the extent of matrix effects.[3][9] It involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (clean) solvent. The ratio of these responses is called the Matrix Factor (MF).[3] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What are the most common sources of matrix effects in biological samples like plasma or brain tissue?

Biological matrices are complex and contain numerous endogenous and exogenous compounds that can cause matrix effects.[3][9] The most notorious culprits include:

  • Phospholipids: These are major components of cell membranes and are well-known for causing significant ion suppression and fouling MS ion sources. They often co-extract with analytes during protein precipitation.

  • Salts and Buffers: Non-volatile salts can build up in the ion source, leading to decreased sensitivity and signal instability.

  • Endogenous Metabolites: Various small molecules within the biological system can co-elute with 1MeTIQ and interfere with its ionization.

  • Proteins and Peptides: While larger proteins are often removed, residual peptides can still be present and cause interference.

Troubleshooting Guide: Ion Suppression & Signal Variability

Problem: My 1MeTIQ signal is low, inconsistent, or shows poor reproducibility between samples. I suspect matrix effects are the cause. What steps can I take to resolve this?

Solution: Overcoming matrix effects typically involves a multi-pronged approach focused on improving sample cleanup, optimizing chromatography, and using an appropriate internal standard.

Strategy 1: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[6][9] The choice of technique depends on the complexity of the matrix, the properties of 1MeTIQ, and the required sensitivity.

Detailed Methodologies:

  • Protein Precipitation (PPT):

    • Protocol:

      • To 100 µL of plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Vortex vigorously for 1 minute to ensure complete protein precipitation.

      • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean tube for evaporation or direct injection.

    • Discussion: PPT is fast and simple but is the least selective method, often resulting in significant matrix effects from residual phospholipids.[2][8] Consider using specialized phospholipid removal plates or cartridges for cleaner extracts.

  • Liquid-Liquid Extraction (LLE):

    • Protocol:

      • To 100 µL of plasma sample, add a basifying agent (e.g., 25 µL of 1M NaOH) to ensure 1MeTIQ is in its neutral form.

      • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

      • Vortex for 5 minutes to facilitate the transfer of 1MeTIQ into the organic phase.

      • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

      • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection.

    • Discussion: LLE provides a much cleaner extract than PPT by removing non-lipid-soluble interferences like salts and some polar metabolites.[9]

  • Solid-Phase Extraction (SPE):

    • Protocol (using a mixed-mode cation exchange cartridge):

      • Condition: Pass 1 mL of methanol (B129727) through the cartridge.

      • Equilibrate: Pass 1 mL of water through the cartridge.

      • Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of a weak acidic buffer).

      • Wash 1 (Interference Elution): Pass 1 mL of a weak acidic buffer (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences.

      • Wash 2 (Further Cleaning): Pass 1 mL of methanol to remove lipids and other non-polar interferences.

      • Elute: Elute 1MeTIQ with 500 µL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

      • Evaporate the eluate and reconstitute for injection.

    • Discussion: SPE is the most powerful technique for removing matrix interferences, offering the highest selectivity and resulting in the cleanest extracts.[10]

Comparison of Sample Preparation Techniques

TechniqueSelectivityMatrix Effect ReductionThroughputKey AdvantageKey Disadvantage
Protein Precipitation (PPT) LowPoor to FairHighFast and simple"Dirty" extract, high risk of ion suppression[2][6]
Liquid-Liquid Extraction (LLE) ModerateGoodModerateRemoves non-lipid interferences effectivelyMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) HighExcellentLow to ModerateProvides the cleanest extractRequires method development, can be costly
Strategy 2: Optimize Chromatographic Conditions

If sample preparation is insufficient, chromatographic adjustments can help separate 1MeTIQ from co-eluting interferences.

  • Modify the Gradient: Develop a gradient profile that provides better separation between your analyte and the regions where matrix effects occur (identified via post-column infusion).

  • Change the Column: Use a column with a different stationary phase chemistry (e.g., HILIC, biphenyl) to alter selectivity and move the 1MeTIQ peak away from interferences.

  • Use a Divert Valve: Program the divert valve to send the highly contaminated, early-eluting portion of the run (containing salts and polar molecules) to waste instead of the mass spectrometer, reducing source contamination.[11]

Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most effective way to compensate for matrix effects that cannot be eliminated.

  • Why it works: A SIL-IS (e.g., 1MeTIQ-d3, 1MeTIQ-13C6) is chemically identical to the analyte and will co-elute perfectly.[12][13] Therefore, it experiences the exact same degree of ion suppression or enhancement as 1MeTIQ.[9][14] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[14][15]

  • Best Practice: The use of a SIL-IS is considered the gold standard in regulated bioanalysis and is highly recommended for obtaining reliable quantitative data for 1MeTIQ.[15]

Visualizations and Workflows

Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation BlankMatrix Prepare Blank Matrix (e.g., Plasma from 6 sources) Extract Extract using validated method BlankMatrix->Extract PostSpike Set A: Spike 1MeTIQ into Extracted Blank Matrix Extract->PostSpike LCMS Analyze both sets by LC-MS/MS PostSpike->LCMS NeatSol Set B: Spike 1MeTIQ into Neat Solvent NeatSol->LCMS Calculate Calculate Matrix Factor (MF) MF = (Peak Area in Set A) / (Peak Area in Set B) LCMS->Calculate SamplePrep_Decision_Tree start Start: High Matrix Complexity? ppt Use Protein Precipitation (PPT) (Fastest, but 'dirtiest') start->ppt No lle_spe Need Higher Sensitivity and Cleaner Sample? start->lle_spe Yes dev_time Time/Cost for Method Development a Constraint? lle_spe->dev_time lle Use Liquid-Liquid Extraction (LLE) (Good balance of cleanup and speed) spe Use Solid-Phase Extraction (SPE) (Best cleanup, highest selectivity) dev_time->lle Yes dev_time->spe No

References

Technical Support Center: Optimizing Chromatographic Separation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why am I observing poor or no resolution between the (R)- and (S)-1-Me-THIQ enantiomers?

Answer:

Poor resolution of enantiomers is a common challenge. Here are several factors and potential solutions to consider:

  • Inappropriate Column/Stationary Phase: The separation of enantiomers requires a chiral environment.

    • For HPLC: Standard achiral columns like C18 will not resolve enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or cyclodextrin-based columns are often effective for tetrahydroisoquinoline derivatives.[1][2][3]

    • For GC: Enantiomers are typically separated on an achiral column after derivatization with a chiral reagent to form diastereomers.[4][5] If you are not using a derivatization step, you will not see separation on a standard GC column.

  • Suboptimal Mobile Phase Composition (HPLC): The mobile phase composition is critical for achieving selectivity on a CSP.

    • Try varying the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.

    • The choice of organic modifier can significantly impact resolution; methanol (B129727) may offer different selectivity compared to acetonitrile.[6]

    • For basic compounds like 1-Me-THIQ, adding a small amount of a modifier to the mobile phase, such as an acid (e.g., 0.1% formic acid) or a basic additive, can improve peak shape and resolution.[6][7]

  • Incorrect Derivatization (GC): If you are using GC with derivatization, incomplete or unsuccessful derivatization will lead to a single, unresolved peak.

    • Ensure the derivatizing agent, such as (–)-(1R)-menthyl chloroformate, is fresh and the reaction conditions (e.g., reaction time, temperature, and use of a base like triethylamine) are optimal.[5][8]

  • Inadequate Method Parameters:

    • Flow Rate (HPLC): Optimizing the flow rate can improve efficiency and resolution.

    • Temperature Program (GC): The temperature ramp rate can affect the separation of the resulting diastereomers. A slower ramp rate may improve resolution.

Question: My chromatogram shows significant peak tailing for 1-Me-THIQ. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like 1-Me-THIQ is often due to secondary interactions with the stationary phase.

  • Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the basic amine group of 1-Me-THIQ, causing tailing.[9][10]

    • Solution 1: Use an End-Capped Column. Modern, well-end-capped columns have fewer free silanols and are recommended for analyzing basic compounds.[9]

    • Solution 2: Adjust Mobile Phase pH. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing interactions.[7] Alternatively, working at a higher pH can deprotonate the analyte, which may also improve peak shape on appropriate columns.[9]

    • Solution 3: Use a Mobile Phase Additive. A small concentration of a basic competitor, like triethylamine (B128534), can be added to the mobile phase to block the active silanol sites.

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent to remove contaminants.[7] Using a guard column can help protect the analytical column.

  • Column Degradation: Over time, particularly at extreme pH or high temperatures, the stationary phase can degrade, exposing more silanol groups.[10]

    • Solution: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[7]

Question: The retention time of my 1-Me-THIQ isomers is too short or too long. How can I adjust it?

Answer:

  • For HPLC (Reversed-Phase):

    • To Increase Retention Time: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[11]

    • To Decrease Retention Time: Increase the percentage of the organic solvent in the mobile phase.[11]

  • For GC:

    • To Increase Retention Time: Lower the initial oven temperature or decrease the temperature ramp rate.

    • To Decrease Retention Time: Increase the initial oven temperature or increase the temperature ramp rate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating 1-Me-THIQ enantiomers?

A1: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques.[12] To separate them, a chiral environment must be introduced. This can be achieved in two primary ways:

  • Indirect Method: The enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) column.[4][13]

  • Direct Method: The enantiomers are separated on a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times.[3]

Q2: Should I use HPLC or GC for the chiral separation of 1-Me-THIQ?

A2: Both techniques can be effective. The choice depends on the available equipment, sample matrix, and desired sensitivity.

  • HPLC with a Chiral Stationary Phase (CSP) is a direct method that can be simpler in terms of sample preparation as it does not require derivatization. It is also well-suited for semi-preparative separations to isolate the individual enantiomers.[1]

  • GC with derivatization followed by MS detection (GC-MS) is a very sensitive and specific method, often used for quantifying low levels of the enantiomers in complex biological matrices like plasma or urine.[4] A resolution factor (R) greater than 1.5 is achievable with this method.[5][8]

Q3: What are some common chiral derivatizing agents for amines like 1-Me-THIQ for GC analysis?

A3: A common and effective derivatizing agent is (–)-(1R)-menthyl chloroformate. It reacts with the secondary amine of the 1-Me-THIQ enantiomers to form diastereomeric carbamates, which can then be resolved on a standard achiral GC column.[5][8]

Q4: How do I prepare the mobile phase for reversed-phase HPLC separation?

A4: For reproducible results, mobile phases should be prepared consistently. When mixing aqueous and organic solvents, it's best to measure the volumes of each component separately before mixing, as volume contraction can occur.[14][15] For example, to prepare a 70:30 acetonitrile:water mobile phase, measure 700 mL of acetonitrile and 300 mL of water and then combine them.[15] The mobile phase should also be filtered through a 0.45 µm or 0.22 µm filter and degassed before use.[15]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of 1-Me-THIQ isomers.

Table 1: GC Method with Derivatization for 1-Me-THIQ Enantiomers

ParameterValueReference
Derivatizing Agent(–)-(1R)-menthyl chloroformate[5][8]
ColumnAchiral non-polar GC column[5][8]
Resolution (Rs)> 1.5[5][8]

Table 2: HPLC Method with Chiral Stationary Phase for Tetrahydroisoquinoline Analogs

Stationary PhaseMobile Phase ExampleResolution (Rs)Reference
Chiralcel ODAcetonitrile-based> 1.5[1]
Chiralpak ADMethanol-based> 1.5[1]
Chiralpak IAAcetonitrile or Methanol-based> 1.5[1]
Reversed Phase 5CN-MSMethanol / 5 mM Ammonium Formate (90:10, v/v)N/A (Achiral Separation)[16]

Detailed Experimental Protocols

Protocol 1: Chiral Separation of 1-Me-THIQ Enantiomers by GC-MS after Derivatization

This protocol is based on the methodology for derivatizing tetrahydroisoquinolines.[5][8]

  • Sample Preparation:

    • Dissolve approximately 3 mg of the racemic 1-Me-THIQ sample in 1 mL of acetonitrile in a vial.

  • Derivatization:

    • Add 20 µL of triethylamine (TEA) to the sample solution.

    • Add 10 µL of (–)-(1R)-menthyl chloroformate.

    • Vortex the mixture and let it react for 10 minutes at room temperature. The solution is now ready for direct GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-550.

Protocol 2: Chiral Separation of 1-Me-THIQ Enantiomers by HPLC-UV

This protocol provides a starting point for method development on a polysaccharide-based chiral stationary phase.

  • Sample Preparation:

    • Dissolve the 1-Me-THIQ sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[17]

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with a mixture of n-Hexane/Isopropanol/Triethylamine (80:20:0.1, v/v/v). Note: The optimal ratio may require adjustment.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

  • System Equilibration:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting the first sample.[17]

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution or Peak Tailing of 1-Me-THIQ check_column Is a Chiral Stationary Phase (HPLC) or Derivatization (GC) being used? start->check_column no_chiral Implement Chiral Method: - Use a CSP for HPLC - Use Derivatization for GC check_column->no_chiral No check_peak_shape Is there significant peak tailing? check_column->check_peak_shape Yes solution Resolution and Peak Shape Improved no_chiral->solution tailing_solutions Address Tailing: 1. Use End-Capped Column 2. Add 0.1% Formic Acid to Mobile Phase 3. Flush/Replace Column check_peak_shape->tailing_solutions Yes optimize_method Optimize Separation Parameters check_peak_shape->optimize_method No tailing_solutions->optimize_method optimize_hplc HPLC: - Adjust Organic/Aqueous Ratio - Change Organic Modifier (MeOH/ACN) - Optimize Flow Rate optimize_method->optimize_hplc optimize_gc GC: - Verify Derivatization Reaction - Optimize Temperature Program optimize_method->optimize_gc optimize_hplc->solution optimize_gc->solution DerivatizationReaction cluster_products Products enantiomers (R/S)-1-Me-THIQ (Enantiomeric Mixture) diastereomers (R,1R)- and (S,1R)-Diastereomers (Separable by Achiral GC) enantiomers->diastereomers Reaction (in Triethylamine) plus + derivatizing_agent (–)-(1R)-menthyl chloroformate (Chiral Reagent) derivatizing_agent->diastereomers Reaction (in Triethylamine)

References

Technical Support Center: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Me-THIQ in solution?

A1: The stability of 1-Me-THIQ in solution can be influenced by several factors, including:

  • pH: 1-Me-THIQ is susceptible to degradation in both acidic and basic conditions.

  • Oxidation: As a tetrahydroisoquinoline, 1-Me-THIQ is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, or other oxidizing agents.[1][2]

  • Light: Exposure to ultraviolet (UV) or even visible light can potentially lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the potential degradation products of 1-Me-THIQ?

A2: While specific degradation products for 1-Me-THIQ are not extensively documented in publicly available literature, based on the chemistry of related tetrahydroisoquinoline alkaloids, potential degradation products could include:

  • 1-Methyl-3,4-dihydroisoquinoline: Formed through oxidation and rearomatization of the heterocyclic ring.

  • N-oxide derivatives: Resulting from the oxidation of the tertiary amine.

  • Ring-opened products: Arising from more extensive degradation under harsh hydrolytic or oxidative conditions.

  • Products of hydroxylation: The aromatic ring or other positions could be hydroxylated.[3]

Q3: What are the recommended storage conditions for 1-Me-THIQ solutions?

A3: To ensure maximum stability, 1-Me-THIQ solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and frozen (-20°C or below) for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: If possible, maintain the pH of the solution in the neutral range (pH 6-8), as extremes in pH can promote degradation.

Q4: How can I monitor the stability of my 1-Me-THIQ solution?

A4: The stability of 1-Me-THIQ solutions should be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of 1-Me-THIQ potency in solution over a short period. Oxidation due to exposure to air.1. Prepare fresh solutions and immediately blanket with an inert gas (nitrogen or argon). 2. Use degassed solvents for solution preparation. 3. Store solutions in tightly sealed containers.
Appearance of new peaks in the HPLC chromatogram. Degradation of 1-Me-THIQ.1. Characterize the degradation products using LC-MS/MS to understand the degradation pathway. 2. Review solution preparation and storage conditions (pH, light, temperature) to identify the stress factor. 3. Perform a forced degradation study to systematically identify the cause.
Discoloration of the 1-Me-THIQ solution (e.g., turning yellow or brown). Oxidation or formation of colored degradation products.1. Immediately analyze the solution by HPLC to assess purity. 2. Discard the solution if significant degradation is observed. 3. Review storage conditions, particularly protection from light and oxygen.
Precipitation in the solution upon storage. Poor solubility at the storage temperature or pH, or formation of an insoluble degradation product.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. Check the pH of the solution. 3. Analyze the supernatant and, if possible, the precipitate to identify the components. 4. Consider using a different solvent system or adjusting the pH if solubility is the issue.

Quantitative Data Summary

The following tables provide hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of 1-Me-THIQ in various solvents. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.

Table 1: Effect of pH on 1-Me-THIQ Stability at 40°C

pHTime (hours)1-Me-THIQ Remaining (%)Appearance of Major Degradation Product (%)
2.02485.212.1
7.02498.50.8
10.02489.78.5

Table 2: Effect of Temperature on 1-Me-THIQ Stability in Neutral Aqueous Solution (pH 7.0)

Temperature (°C)Time (days)1-Me-THIQ Remaining (%)
43099.1
253095.3
403088.6

Table 3: Effect of Oxidative Stress on 1-Me-THIQ Stability at 25°C

ConditionTime (hours)1-Me-THIQ Remaining (%)
3% H₂O₂875.4
Air Exposure2492.1

Table 4: Effect of Light Exposure on 1-Me-THIQ Stability at 25°C

Light ConditionTime (hours)1-Me-THIQ Remaining (%)
ICH Photostability Chamber (Option 2)2490.3
Dark Control2499.5

Experimental Protocols

Protocol 1: General Forced Degradation Study of 1-Me-THIQ in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 1-Me-THIQ at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile (B52724), or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a suitable analytical method, typically a reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode. UV detection should be performed at a wavelength where 1-Me-THIQ and potential degradation products have significant absorbance.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Look for a decrease in the peak area of 1-Me-THIQ and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method Development for 1-Me-THIQ

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water, or a phosphate (B84403) buffer (e.g., 20 mM, pH 3-7).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution program to ensure separation of the polar and non-polar degradation products from the parent compound. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A wavelength of approximately 215 nm or 270 nm can be a good starting point for tetrahydroisoquinolines.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the 1-Me-THIQ peak.

Visualizations

1-Me-THIQ_Stability_Troubleshooting_Workflow start Instability Observed (e.g., Potency Loss, New Peaks) check_storage Review Storage Conditions (Temp, Light, O2, pH) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_prep->forced_degradation analyze Analyze via Stability- Indicating Method (HPLC) forced_degradation->analyze identify Identify Degradation Pathway(s) analyze->identify optimize Optimize Storage & Handling Conditions identify->optimize end Stable Solution optimize->end

Caption: Troubleshooting workflow for 1-Me-THIQ solution instability.

Potential_Degradation_Pathways_of_1-Me-THIQ 1-Me-THIQ 1-Me-THIQ Oxidation Oxidation (O2, H2O2) 1-Me-THIQ->Oxidation Hydrolysis Hydrolysis (Acid/Base) 1-Me-THIQ->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) 1-Me-THIQ->Photodegradation N_Oxide N-Oxide Derivative Oxidation->N_Oxide N-oxidation Dihydroisoquinoline 1-Methyl-3,4- dihydroisoquinoline Oxidation->Dihydroisoquinoline Dehydrogenation Hydroxylated Hydroxylated Products Oxidation->Hydroxylated Hydroxylation Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Photo_Products Photolytic Adducts/Fragments Photodegradation->Photo_Products

Caption: Potential degradation pathways of 1-Me-THIQ.

Stability_Indicating_Method_Development_Workflow start Start: Define Analytical Target Profile forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_development HPLC Method Development (Column, Mobile Phase, Gradient) forced_degradation->method_development optimization Optimize Resolution of Parent and Degradant Peaks method_development->optimization optimization->method_development Re-optimize validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) optimization->validation Resolution Achieved end Validated Stability-Indicating Method validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Troubleshooting Anomalous NMR Spectra of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting anomalous NMR spectra of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected NMR spectral features during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of spectral anomalies and obtain high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals for my tetrahydroisoquinoline broad and poorly resolved at room temperature?

A1: Broad peaks in the NMR spectrum of a tetrahydroisoquinoline derivative are commonly due to dynamic processes occurring on the NMR timescale.[1][2] The most frequent causes are:

  • Slow Conformational Exchange: The flexible heterocyclic ring of the THIQ scaffold can exist in multiple conformations (e.g., half-chair forms). If the rate of interconversion between these conformers is comparable to the NMR timescale, it leads to significant line broadening.[3][4]

  • Nitrogen Inversion: The nitrogen atom in the ring can undergo inversion, which also contributes to conformational exchange and can cause broadening of adjacent proton signals. The energy barrier for this process in N-methyl-1,2,3,4-tetrahydroisoquinoline has been determined to be around 35.2 kJ/mol.[3]

  • Rotational Isomers (Rotamers): If your THIQ has an N-acyl or other group with restricted rotation around a bond, it can exist as a mixture of slowly interconverting rotamers.[5][6] This often results in a doubling or complication of signals, which can appear broad if the exchange rate is intermediate.[6]

  • Proton Exchange: The N-H proton is exchangeable and can participate in intermolecular or intramolecular hydrogen bonding. This can lead to broadening, and its chemical shift can be highly dependent on concentration, temperature, and solvent.[7][8]

Q2: I see a complete duplication of all signals in my NMR spectrum. Is my sample impure?

A2: While impurity is always a possibility, a clean duplication of all signals for a single THIQ compound often points to the presence of stable rotational isomers (rotamers), particularly in N-acyl or N-aryl derivatives.[6] The partial double-bond character of the amide bond restricts rotation, creating two distinct, slowly exchanging conformers on the NMR timescale at room temperature, each giving its own set of NMR signals.[6] To confirm this, a Variable Temperature (VT) NMR experiment is recommended. If the signals coalesce and sharpen into a single set of peaks upon heating, it confirms the presence of rotamers.[6][7]

Q3: The chemical shift of my N-H proton is inconsistent between samples. Why does it move?

A3: The chemical shift of exchangeable protons, such as N-H (and O-H), is highly sensitive to the local environment.[8] Factors that can cause its position to vary include:

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which typically shifts the N-H signal downfield.

  • Solvent: The choice of NMR solvent has a significant effect. Protic solvents (like CD3OD) can exchange with the N-H proton, sometimes causing the signal to disappear entirely, while hydrogen-bond accepting solvents (like DMSO-d6) can lead to sharper signals and downfield shifts.[8]

  • Temperature: Changes in temperature alter the equilibrium of hydrogen bonding, causing the chemical shift to change.[8][9]

  • pH and Water Content: Traces of acid, base, or water in the sample can catalyze proton exchange, leading to broadening or shifts in the N-H signal.[7]

Q4: How can I definitively identify the N-H proton signal in my spectrum?

A4: The most reliable method is a D₂O exchange experiment . Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues with anomalous THIQ spectra.

Issue 1: Broad, unresolved peaks throughout the spectrum.

StepActionRationale
1 Re-shim the Spectrometer The first step is always to ensure the magnetic field is homogeneous. Poor shimming is a common cause of broad lines for all compounds.
2 Check Sample Concentration Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks. Diluting the sample may sharpen the signals.[10]
3 Perform a Variable Temperature (VT) NMR Experiment This is the most powerful tool for diagnosing dynamic processes. Increase the temperature in increments (e.g., 298 K, 313 K, 333 K). If the peaks sharpen, the broadening is due to slow conformational exchange, nitrogen inversion, or rotamers.[1][11]
4 Change the NMR Solvent Switching to a different solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts and sometimes resolve overlapping broad signals into more interpretable patterns.[5][6][7]

Issue 2: More signals than expected (doubled or complex multiplets).

StepActionRationale
1 Perform a High-Temperature ¹H NMR Acquire a spectrum at an elevated temperature (e.g., 353 K). If the duplicated signals coalesce into a single set of averaged signals, the phenomenon is due to slowly exchanging conformers or rotamers.[6]
2 Perform a Low-Temperature ¹H NMR If possible, cooling the sample can slow the exchange rate further, potentially sharpening the signals of the individual conformers, which can then be analyzed separately.
3 Acquire 2D NMR Spectra (COSY, HSQC) At a temperature where signals are resolved (either room temperature or a different temperature), 2D NMR can help in assigning the protons and carbons for each individual conformer, confirming that the duplicated signals belong to the same carbon skeleton.

Summary of Typical ¹H and ¹³C NMR Data

The following table summarizes typical chemical shift ranges for the parent 1,2,3,4-tetrahydroisoquinoline. Note that these values are highly sensitive to substitution and solvent.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C1-H₂ ~3.9 - 4.2 (s or t)~45 - 55Methylene (B1212753) protons adjacent to nitrogen and the aromatic ring. Often a singlet in the unsubstituted parent, but can become a complex multiplet with substitution.
N2-H ~1.8 - 2.5 (broad s)-Highly variable and dependent on solvent, concentration, and temperature.[8]
C3-H₂ ~2.7 - 3.1 (t)~28 - 35Methylene protons. Typically a triplet coupled to C4-H₂.
C4-H₂ ~3.0 - 3.4 (t)~40 - 50Benzylic methylene protons. Typically a triplet coupled to C3-H₂.
C4a -~130 - 140Quaternary aromatic carbon.
C5-H ~6.9 - 7.2 (m)~125 - 130Aromatic proton.
C6-H ~6.9 - 7.2 (m)~125 - 130Aromatic proton.
C7-H ~6.9 - 7.2 (m)~125 - 130Aromatic proton.
C8-H ~6.9 - 7.2 (m)~125 - 130Aromatic proton.
C8a -~130 - 140Quaternary aromatic carbon.

Data compiled from various sources including[12][13].

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

Objective: To study dynamic processes by observing changes in the NMR spectrum as a function of temperature.[11]

Methodology:

  • Sample Preparation: Prepare the sample in a suitable deuterated solvent with a relatively high boiling point (e.g., Toluene-d₈, DMSO-d₆) to access a wide temperature range. Use a proper NMR tube rated for VT work (e.g., Wilmad 507-PP or equivalent) to prevent breakage.[11]

  • Initial Setup: Insert the sample into the spectrometer and allow it to equilibrate at the starting temperature (usually room temperature, ~298 K). Lock and shim the sample as usual.

  • Acquire Reference Spectrum: Acquire a standard ¹H NMR spectrum at the starting temperature.

  • Increase Temperature: Access the spectrometer's temperature control unit. Increase the target temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K, etc.).

  • Equilibration and Shimming: Allow the sample temperature to stabilize for at least 5-10 minutes at each new setpoint.[9] The lock signal may drift, and the shims will change with temperature, so re-shim the sample at each temperature before acquisition.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Data Analysis: Stack the spectra and observe changes. Look for the sharpening of broad peaks and/or the coalescence of multiple signals into single, averaged peaks as the temperature increases.

Protocol 2: D₂O Exchange Experiment

Objective: To identify exchangeable protons (e.g., N-H, O-H).[7]

Methodology:

  • Acquire Initial Spectrum: Dissolve the sample in a suitable non-protic deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrations of all peaks.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. A brief sonication can also be helpful.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim if the sample volume has not changed significantly. Acquire a second ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity. A new, broad HOD signal may appear in the spectrum (typically between 4.5-5.0 ppm in CDCl₃).

Visualizations

THIQ_Dynamics cluster_ring Ring Inversion cluster_nitrogen Nitrogen Inversion cluster_rotamer Rotational Isomerism (e.g., N-Acyl) A1 Conformer A A2 Conformer B A1->A2 Ring Flip N1 Invertomer 1 AnomalousNMR Broadened or Duplicated Signals N2 Invertomer 2 N1->N2 Inversion R1 Rotamer 1 (cis) R2 Rotamer 2 (trans) R1->R2 Bond Rotation

Caption: Dynamic processes in tetrahydroisoquinolines leading to anomalous NMR spectra.

Troubleshooting_Workflow Start Anomalous NMR Spectrum (Broad/Duplicated Peaks) CheckShims Improve Shimming Start->CheckShims CheckConc Dilute Sample CheckShims->CheckConc VT_NMR Run Variable Temperature NMR CheckConc->VT_NMR Coalescence Peaks Sharpen or Coalesce? VT_NMR->Coalescence DynamicProcess Conclusion: Dynamic Process (Conformational Exchange, Rotamers) Coalescence->DynamicProcess  Yes OtherIssue Conclusion: Potential Impurity or Other Structural Issue Coalescence->OtherIssue No   ChangeSolvent Change Solvent & Re-acquire OtherIssue->ChangeSolvent Further Investigation

Caption: A logical workflow for troubleshooting anomalous NMR spectra of THIQs.

References

Technical Support Center: Quantification of Low Levels of 1MeTIQ in CSF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for quantifying low levels of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

ProblemPossible CausesSuggested Solutions
Low or No 1MeTIQ Signal Sample Degradation: 1MeTIQ may be unstable if not handled and stored properly.- Ensure CSF samples are collected in polypropylene (B1209903) tubes to minimize adsorption. - If blood contamination is present, centrifuge to remove red blood cells. - Freeze samples at -80°C immediately after collection and avoid repeated freeze-thaw cycles.[1] - Use antioxidants like ascorbic acid and EDTA in your sample preparation solutions to prevent oxidation.[2]
Inefficient Extraction: Poor recovery of 1MeTIQ from the CSF matrix.- Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent. - For protein precipitation, ensure the correct ratio of organic solvent (e.g., acetonitrile) to CSF is used for efficient protein removal.
Mass Spectrometer Issues: Incorrect instrument settings or contamination.- Confirm the mass spectrometer is tuned and calibrated. - Verify that the correct multiple reaction monitoring (MRM) transitions for 1MeTIQ are being used (e.g., precursor ion m/z 147.8, product ion m/z 130.8).[2] - Clean the ion source and check for any blockages.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents.- Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily and filter them.
Matrix Effects: Co-eluting endogenous components from the CSF matrix can suppress or enhance the 1MeTIQ signal.- Improve sample cleanup using a more selective SPE sorbent. - Adjust the chromatographic gradient to better separate 1MeTIQ from interfering matrix components. - Use a deuterated internal standard (e.g., 1-MeTIQ-d4) to compensate for matrix effects.[2]
System Contamination: Carryover from previous injections.- Implement a rigorous wash cycle for the autosampler and injection port between samples. - Inject blank samples to identify the source of contamination.
Poor Peak Shape (Tailing, Broadening, or Splitting) Chromatographic Issues: Column degradation, inappropriate mobile phase, or dead volume.- Use a guard column to protect the analytical column from contaminants. - Ensure the mobile phase pH is compatible with the column and 1MeTIQ. - Check all fittings and connections for leaks or dead volume.
Injection Solvent Mismatch: The solvent used to dissolve the extracted sample is too different from the mobile phase.- If possible, reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Inconsistent Results Variable Sample Preparation: Inconsistent pipetting or timing during the extraction process.- Use calibrated pipettes and be consistent with incubation times and mixing steps. - Automate sample preparation steps where possible to minimize human error.[1]
Internal Standard Issues: Improper use or degradation of the internal standard.- Add the internal standard early in the sample preparation process to account for variability in extraction efficiency. - Ensure the concentration of the internal standard is appropriate and consistent across all samples, standards, and quality controls.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for 1MeTIQ in human CSF?

The endogenous concentration of 1MeTIQ in human CSF is very low and can be challenging to detect. While specific ranges can vary depending on the analytical method and patient population, the lower limit of detection (LOD) for sensitive LC-MS/MS methods is reported to be around 0.01 ng/mL.[2]

Q2: What is the best sample preparation technique for quantifying 1MeTIQ in CSF?

A combination of solvent precipitation followed by solid-phase extraction (SPE) is a robust method for preparing CSF samples for 1MeTIQ analysis.[2] This approach effectively removes proteins and other interfering substances, leading to a cleaner extract and improved sensitivity.

Q3: Why is a deuterated internal standard recommended?

A deuterated internal standard, such as 1-MeTIQ-d4, is highly recommended because it has nearly identical chemical and physical properties to 1MeTIQ.[2] This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Q4: How can I minimize the adsorption of 1MeTIQ to labware?

Due to the low protein content in CSF, analytes like 1MeTIQ can adsorb to the surfaces of plastic tubes and pipette tips. To minimize this, it is crucial to use low-binding polypropylene labware for sample collection, processing, and storage.[1]

Q5: What are the critical parameters to optimize in the LC-MS/MS method?

Key parameters to optimize include:

  • Chromatographic Separation: The choice of the analytical column and the mobile phase gradient are critical for separating 1MeTIQ from matrix interferences. A reversed-phase column, such as a 5CN-MS, with a mobile phase of methanol (B129727) and an ammonium (B1175870) formate (B1220265) buffer has been shown to be effective.[2]

  • Mass Spectrometry Detection: Optimization of the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) and the collision energy for the MRM transition is essential for achieving maximum sensitivity.

Quantitative Data Summary

ParameterValueReference
Lower Limit of Detection (LOD) 0.01 ng/mL[2]
Recovery > 94.1%[2]
Linearity (r²) > 0.99[2]
Precursor Ion (m/z) 147.8[2]
Product Ion (m/z) 130.8[2]

Experimental Protocols

Detailed Method for 1MeTIQ Quantification in CSF by LC-MS/MS

This protocol is based on established methods for the analysis of 1MeTIQ in biological samples.[2]

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 1 mL of CSF, add the deuterated internal standard (1-MeTIQ-d4).

  • Acidification: Add 0.4 M perchloric acid containing 0.1% (w/v) EDTA and 0.1% (w/v) ascorbic acid.

  • Centrifugation: Centrifuge the sample to pellet any precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove salts and other polar impurities.

  • Elution: Elute 1MeTIQ and the internal standard with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: Reversed-phase 5CN-MS column (150 x 2.0 mm).[2]

  • Mobile Phase: A gradient of methanol and 5 mM ammonium formate.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • 1MeTIQ: m/z 147.8 → 130.8

    • 1-MeTIQ-d4 (IS): m/z 151.8 → 133.8[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CSF_Sample CSF Sample Add_IS Add Internal Standard (1-MeTIQ-d4) CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation (Perchloric Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Troubleshooting_Logic Start Low or No Signal Check_Sample Check Sample Integrity (Storage, Handling) Start->Check_Sample Check_Extraction Evaluate Extraction Efficiency (Recovery) Start->Check_Extraction Check_MS Verify MS Performance (Tuning, Calibration) Start->Check_MS Sample_OK Sample OK? Check_Sample->Sample_OK Extraction_OK Extraction OK? Check_Extraction->Extraction_OK MS_OK MS OK? Check_MS->MS_OK Sample_OK->Check_Extraction Yes Optimize_Extraction Optimize SPE/Precipitation Sample_OK->Optimize_Extraction No Extraction_OK->Check_MS Yes Troubleshoot_MS Troubleshoot MS Instrument Extraction_OK->Troubleshoot_MS No Improve_Handling Improve Sample Handling Procedures MS_OK->Improve_Handling No Final_Check Re-analyze Improve_Handling->Final_Check Optimize_Extraction->Final_Check Troubleshoot_MS->Final_Check

References

reducing ion suppression for 1-Methyl-1,2,3,4-tetrahydroisoquinoline in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the mass spectrometric analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MTIQ).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 1-MTIQ, offering potential causes and actionable solutions.

Issue 1: Low or No 1-MTIQ Signal Intensity

  • Question: I am not detecting my 1-MTIQ peak, or the signal is significantly lower than expected. What are the possible causes and solutions?

  • Answer: This is a classic sign of significant ion suppression, where components in your sample matrix interfere with the ionization of your analyte in the mass spectrometer's source.

    Potential CauseRecommended Solution
    High Matrix Effects The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Implement or optimize a sample preparation protocol. Solid-Phase Extraction (SPE) is often highly effective for removing a broad range of interferences like phospholipids (B1166683) and salts. Liquid-Liquid Extraction (LLE) can also be very effective at cleaning up samples. Protein Precipitation (PPT), while simple, is generally the least effective at removing small molecule interferences that cause ion suppression.
    Co-elution with Suppressing Agents If matrix components are co-eluting with 1-MTIQ, improving your chromatographic method can resolve your analyte from these interferences. Consider modifying the mobile phase gradient, changing the stationary phase (e.g., from a standard C18 to a phenyl-hexyl column for alternative selectivity), or adjusting the flow rate.
    Inefficient Ionization Optimize the ionization source parameters on your mass spectrometer. For 1-MTIQ, electrospray ionization (ESI) in positive mode is typically used. Ensure parameters like spray voltage, capillary temperature, and gas flows are optimized for your specific instrument and mobile phase.
    Analyte Degradation 1-MTIQ may be susceptible to degradation under certain conditions. Ensure the stability of your samples and standards by storing them at appropriate temperatures (e.g., 2-8°C or frozen) and avoiding prolonged exposure to light or extreme pH.

Issue 2: Poor Reproducibility and Inconsistent Peak Areas

  • Question: My replicate injections of the same 1-MTIQ sample are showing highly variable peak areas. How can I improve the reproducibility of my assay?

  • Answer: Poor reproducibility is often a consequence of variable ion suppression between samples or inconsistent sample preparation.

    Potential CauseRecommended Solution
    Inconsistent Sample Preparation Ensure your sample preparation protocol is followed precisely for every sample. If performing manual extractions, pay close attention to volumes, mixing times, and phase separation. Automation of sample preparation can significantly improve consistency.
    Variable Matrix Composition Biological samples can have inherent variability. The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-MeTIQ-d4, is the gold standard for compensating for ion suppression and other matrix effects.[1] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in a similar manner, allowing for accurate quantification through ratio-based calculations.
    Carryover Analyte from a high concentration sample may adsorb to components of the LC system (e.g., injector, column) and elute during subsequent injections of low concentration samples. Implement a robust wash sequence for the autosampler needle and consider a blank injection after high concentration samples.
    LC System Instability Fluctuations in pump pressure, inconsistent column temperature, or a failing column can all lead to variable retention times and peak shapes, impacting peak area integration. Perform regular maintenance on your LC system.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for 1-MTIQ analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) reduce the ionization efficiency of the target analyte (1-MTIQ) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. Electrospray ionization (ESI), a common technique for analyzing compounds like 1-MTIQ, is particularly susceptible to this phenomenon.

Q2: How can I determine if my 1-MTIQ analysis is affected by ion suppression?

A2: A common method is the post-column infusion experiment. A solution of 1-MTIQ is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the constant 1-MTIQ signal as the matrix components elute indicates the time windows where ion suppression is occurring. If your 1-MTIQ retention time falls within one of these suppression zones, your analysis is likely affected.

Q3: Which sample preparation technique is best for reducing ion suppression for 1-MTIQ?

A3: The choice of sample preparation depends on the complexity of your matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a wide range of interfering compounds, leading to the cleanest extracts and the least ion suppression. A combination of solvent extraction followed by SPE can provide even cleaner samples.[1]

  • Liquid-Liquid Extraction (LLE): Can be very effective at removing non-polar interferences and salts. Optimization of the extraction solvent and pH is crucial for good recovery of 1-MTIQ.

  • Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing phospholipids and other small molecules that are common causes of ion suppression.

Below is a table with representative data illustrating the potential impact of different sample preparation methods on the matrix effect for 1-MTIQ.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Overall Process Efficiency (%)
Protein Precipitation (PPT)954543
Liquid-Liquid Extraction (LLE)857564
Solid-Phase Extraction (SPE)929083

*Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value below 100% indicates ion suppression. This is example data and actual results may vary.

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this also dilutes your analyte, 1-MTIQ, which may compromise the sensitivity of the assay, especially for trace-level analysis. This approach is often a trade-off between reducing matrix effects and achieving the desired limit of quantification.

Q5: What are the ideal mass spectrometry parameters for 1-MTIQ analysis?

A5: For sensitive and specific detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is recommended. For 1-MTIQ, the protonated molecule [M+H]⁺ at m/z 148 is typically used as the precursor ion. A common product ion for monitoring is m/z 131, resulting from the loss of a methyl group. It is crucial to optimize collision energy and other instrument-specific parameters to maximize the signal for this transition. A deuterated internal standard, such as 1-MeTIQ-d4, would have a precursor ion at m/z 152 and a corresponding product ion.[1]

Experimental Protocols

Detailed Methodology for Sample Preparation of Biological Samples for 1-MTIQ Analysis (Combined LLE and SPE)

This protocol is adapted from a method for the analysis of tetrahydroisoquinolines in biological samples and is designed to minimize matrix effects.[1]

  • Initial Sample Treatment:

    • To a 3 mL sample (e.g., homogenized brain tissue, plasma), add 1 mL of 28% v/v ammonium (B1175870) hydroxide (B78521) solution and 30 µL of the internal standard solution (e.g., 1-MeTIQ-d4, 1 µg/mL in 0.1 M HCl).

    • Vortex the mixture.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of dichloromethane (B109758) to the sample mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic (lower) layer to a clean tube.

    • Repeat the extraction with another 5 mL of dichloromethane.

    • Combine the organic extracts.

  • Back Extraction:

    • Add 8 mL of 0.4 M perchloric acid solution (containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid as antioxidants) to the combined organic phase.

    • Shake the mixture for five minutes.

    • Centrifuge and carefully transfer the aqueous (upper) phase to a new tube for SPE.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a cation exchange SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of the 0.4 M perchloric acid solution.

    • Sample Loading: Load the aqueous extract from the back-extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with one column volume of the 0.4 M perchloric acid solution, followed by one column volume of methanol to remove residual impurities.

    • Elution: Elute the 1-MTIQ and internal standard from the cartridge with a small volume (e.g., 1-2 mL) of a methanolic solution containing 5% ammonium hydroxide.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Biological Sample + Internal Standard lle 2. Liquid-Liquid Extraction (Dichloromethane) sample->lle Add NH4OH back_extraction 3. Back Extraction (Perchloric Acid) lle->back_extraction Combine Organic Phases spe 4. Solid-Phase Extraction (Cation Exchange) back_extraction->spe Collect Aqueous Phase reconstitution 5. Evaporation & Reconstitution spe->reconstitution Elute Analyte lcms 6. LC-MS/MS Analysis reconstitution->lcms Inject Sample data 7. Data Processing lcms->data

Caption: Experimental workflow for 1-MTIQ analysis.

troubleshooting_logic start Low or Inconsistent 1-MTIQ Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Also Low/ Inconsistent is_ok->is_low No suppression Indicates Ion Suppression or Sample Loss is_ok->suppression Yes instrument_issue Indicates Instrument or Standard Issue is_low->instrument_issue Yes improve_sp Improve Sample Prep (SPE, LLE) suppression->improve_sp optimize_chrom Optimize Chromatography suppression->optimize_chrom check_instrument Check MS Tuning & Source Conditions instrument_issue->check_instrument check_standards Check Standard Stability/Concentration instrument_issue->check_standards

Caption: Troubleshooting logic for low 1-MTIQ signal.

References

Technical Support Center: Optimization of Pictet-Spengler Conditions for Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of the Pictet-Spengler reaction for the synthesis of substituted tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis?

A1: The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure.[1] The reaction is typically acid-catalyzed and proceeds through the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound.[1] The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.[2]

Q2: What are the most critical parameters to control for a successful Pictet-Spengler reaction?

A2: The success of a Pictet-Spengler reaction is highly dependent on several factors, including the choice of acid catalyst, solvent, reaction temperature, and the nature of the substituents on both the β-arylethylamine and the carbonyl compound.[3][4] The nucleophilicity of the aromatic ring is a key factor; electron-donating groups on the ring generally lead to higher yields and milder reaction conditions.[2]

Q3: Can this reaction be performed under neutral or basic conditions?

A3: While the classical Pictet-Spengler reaction is acid-catalyzed, certain substrates, particularly those with highly activated aromatic rings, can undergo cyclization under neutral or even slightly basic conditions. For instance, in the synthesis of certain isomers, adjusting the pH to neutral can favor specific cyclization pathways.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Pictet-Spengler reaction is resulting in a very low yield or no desired product. What are the common causes and how can I address them?

A: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Insufficiently Acidic Catalyst: The formation of the reactive iminium ion is acid-catalyzed.[3] If the catalyst is too weak or used in an insufficient amount, the reaction may not proceed.

    • Solution: Screen a variety of Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid) or Lewis acids (e.g., BF₃·OEt₂).[3][5] The optimal acid and its concentration should be determined empirically for your specific substrates.

  • Poor Quality or Inappropriate Reagents: Impurities in the starting materials or solvent can inhibit the reaction. Water, for instance, can hydrolyze the iminium ion intermediate.[3]

    • Solution: Ensure that the β-arylethylamine and aldehyde are pure. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3]

  • Decomposition of Starting Materials: Some substrates, especially those with sensitive functional groups, can decompose under harsh acidic conditions or high temperatures.[3]

    • Solution: Start with milder reaction conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity if no reaction is observed.[3] For particularly sensitive substrates, a two-step procedure where the Schiff base is pre-formed before the addition of the acid catalyst can be beneficial.[2]

  • Low Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of the β-arylethylamine is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the reaction.

    • Solution: For less nucleophilic aromatic systems, harsher reaction conditions, such as higher temperatures and stronger acids (e.g., superacids), may be necessary.[1]

Issue 2: Poor Regioselectivity

Q: I am obtaining a mixture of regioisomers (e.g., 6- and 8-substituted tetrahydroisoquinolines). How can I control the regioselectivity of the cyclization?

A: Poor regioselectivity arises from the competitive electrophilic attack of the iminium ion at different positions on the aromatic ring.[4] The outcome is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.[4]

  • Favoring the Para-Cyclized Product (6-substituted): This is often the thermodynamically favored product.

    • Solution: Employing stronger acidic conditions (e.g., TFA, HCl) and higher reaction temperatures typically promotes the formation of the para-substituted isomer.[4]

  • Favoring the Ortho-Cyclized Product (8-substituted): The formation of the ortho-isomer is often kinetically controlled.

    • Solution: For certain substrates, such as those with a meta-hydroxyl group, adjusting the pH to neutral or slightly basic conditions can increase the proportion of the ortho-isomer.[4] This is thought to proceed through a zwitterionic intermediate that favors the ortho-cyclization pathway.[4]

Issue 3: Poor Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A: When the reaction creates a new chiral center, controlling the diastereoselectivity is crucial. The ratio of diastereomers is often influenced by whether the reaction is under kinetic or thermodynamic control.[3]

  • Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamically more stable product.[3]

    • Solution: To favor the kinetic product, milder reaction conditions (lower temperature, shorter reaction time) are generally preferred. For the thermodynamic product, harsher conditions (higher temperature, longer reaction time, stronger acid) can be employed to allow for equilibration to the more stable isomer.[6]

  • Chiral Auxiliaries: The use of a chiral auxiliary on the β-arylethylamine can effectively control the facial selectivity of the iminium ion cyclization.

    • Solution: A variety of chiral auxiliaries have been developed and can be selected based on the desired stereochemical outcome.

Data Presentation

Table 1: Influence of Catalyst on the Pictet-Spengler Reaction

Entryβ-ArylethylamineAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1DopamineAcetaldehydeTFA (10)CH₂Cl₂252475-
2TryptamineBenzaldehydeHCl (cat.)EtOH781285-
3PhenethylamineFormaldehydeH₂SO₄ (cat.)H₂O100660-
4m-TyramineAcetaldehydeBF₃·OEt₂ (100)CH₃CN0192-
5Tryptophan methyl esterPropionaldehydeAcetic Acid (cat.)Toluene1108911:1
6Tryptophan methyl esterPropionaldehydeTFA (cat.)Benzene8012-86:14

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Actual results may vary.

Experimental Protocols

General Procedure for the Synthesis of a 1-Substituted Tetrahydroisoquinoline:

  • Reactant Preparation: To a solution of the β-arylethylamine (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile), add the aldehyde (1.1 equiv).

  • Catalyst Addition: The acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) is added to the reaction mixture. The addition may be performed at 0 °C to control any initial exotherm.

  • Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to several days.

  • Workup: Upon completion, the reaction is quenched, often with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, typically flash column chromatography on silica (B1680970) gel, to afford the desired substituted tetrahydroisoquinoline.

Mandatory Visualization

pictet_spengler_workflow cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine β-Arylethylamine and Aldehyde in Solvent add_catalyst Add Acid Catalyst (Brønsted or Lewis) start->add_catalyst stir_heat Stir at Optimal Temperature add_catalyst->stir_heat monitor Monitor Reaction Progress (TLC, LC-MS) stir_heat->monitor quench Quench Reaction (e.g., NaHCO₃ soln.) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Product (e.g., Column Chromatography) extract->purify product Isolated Tetrahydroisoquinoline purify->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Insufficient Catalysis start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Substrate Decomposition start->cause3 cause4 Low Aromatic Nucleophilicity start->cause4 sol1 Screen Different Acids/Loadings cause1->sol1 sol2 Purify Reagents, Use Anhydrous Solvents cause2->sol2 sol3 Use Milder Conditions (Temp, Acid) cause3->sol3 sol4 Use Harsher Conditions (Temp, Acid) cause4->sol4 regioselectivity_control cluster_products Desired Isomer cluster_conditions Recommended Conditions start Mixture of Regioisomers para Para-Substituted (6-position) start->para ortho Ortho-Substituted (8-position) start->ortho strong_acid Stronger Acid (TFA, HCl) para->strong_acid Thermodynamic Control high_temp Higher Temperature para->high_temp Thermodynamic Control neutral_ph Neutral/Slightly Basic pH ortho->neutral_ph Kinetic Control

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and Salsolinol

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the contrasting neuroprotective profiles of two endogenous tetrahydroisoquinolines.

The endogenous tetrahydroisoquinolines, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and salsolinol (B1200041), have garnered significant attention in the field of neuropharmacology due to their potential roles in neurodegenerative diseases, particularly Parkinson's disease. While both are metabolites of biogenic amines, their effects on neuronal survival are markedly different. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these compounds as potential therapeutic agents or etiological factors.

At a Glance: 1-MeTIQ vs. Salsolinol

FeatureThis compound (1-MeTIQ)Salsolinol
Primary Effect Consistently NeuroprotectiveDose-dependent; Neuroprotective at low concentrations, Neurotoxic at high concentrations.[1][2]
Mechanism of Action Multi-faceted: MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system.[3][4]Primarily antioxidant effects at low concentrations; induction of oxidative stress and apoptosis at high concentrations.[2][5]
Clinical Relevance Investigated as a potential therapeutic agent for neurodegenerative diseases.[3][4]Implicated as a potential endogenous neurotoxin in Parkinson's disease, though its role is debated.[6]

Quantitative Comparison of Neuroprotective Effects

The following table summarizes key quantitative data from in vitro studies, highlighting the differential effects of 1-MeTIQ and salsolinol on neuronal cell models.

ParameterCell LineToxin/Stressor1-MeTIQ ConcentrationEffect of 1-MeTIQSalsolinol ConcentrationEffect of SalsolinolReference
Cell Viability Granular cell culturesGlutamateNot specifiedPrevents glutamate-induced cell deathNot specifiedNot specified[3]
Caspase-3 Activity Mouse embryonic primary cell culturesGlutamateNot specifiedInhibits glutamate-induced caspase-3 activityNot specifiedNot specified[3]
LDH Release Mouse embryonic primary cell culturesGlutamateNot specifiedInhibits glutamate-induced LDH releaseNot specifiedNot specified[3]
Cell Viability SH-SY5YH₂O₂Not specifiedNot specified50 µM and 100 µMRescued cells from H₂O₂-induced death[5]
Caspase-3/7 Activity SH-SY5Y6-hydroxydopamine (6-OHDA) (100 µM)Not specifiedNot specified250 µMStatistically significant reduction in 6-OHDA-induced caspase activity[7]
Reactive Oxygen Species (ROS) SH-SY5YH₂O₂ (500 µM)Not specifiedNot specifiedNot specifiedSignificantly decreased ROS level[5]
Cell Viability BV2 microglial cellsEndogenousNot specifiedNot specifiedHigh concentrationsDose- and time-dependent cytotoxicity[2]
Reactive Oxygen Species (ROS) BV2 microglial cellsEndogenousNot specifiedNot specifiedLow concentrationsSignificantly reduced intracellular ROS levels[2]
Reactive Oxygen Species (ROS) BV2 microglial cellsEndogenousNot specifiedNot specifiedHigh concentrationsSudden surge in ROS production[2]

Detailed Experimental Protocols

The following are representative experimental methodologies used to assess the neuroprotective effects of 1-MeTIQ and salsolinol.

In Vitro Neuroprotection Assay in SH-SY5Y Cells (Salsolinol)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity: To induce oxidative stress and cell death, cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) at a concentration of 100 µM for 6 hours or hydrogen peroxide (H₂O₂) at concentrations of 300 µM or 500 µM.[5][7]

  • Treatment: Salsolinol is added to the cell culture medium at various concentrations (e.g., 10-250 µM) prior to or concurrently with the neurotoxin.[5][7]

  • Assessment of Neuroprotection:

    • Cell Viability: The MTT assay or LDH release assay is used to quantify cell viability. For the LDH assay, the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium is measured.[7]

    • Apoptosis: Caspase-3/7 activity is measured using a fluorometric assay (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay) to quantify apoptosis.[7]

    • Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are determined using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

In Vitro Neuroprotection Assay in Primary Cell Cultures (1-MeTIQ)
  • Cell Culture: Primary granular cell cultures are prepared from 7-day-old rats, or embryonic primary cell cultures are established from mice.[3]

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxicity and neuronal cell death.[3]

  • Treatment: 1-MeTIQ is applied to the cell cultures to assess its protective effects against glutamate-induced toxicity.[3]

  • Assessment of Neuroprotection:

    • Cell Death: Cell viability is assessed by measuring markers such as LDH release.[3]

    • Calcium Influx: The influx of ⁴⁵Ca²⁺ is measured to determine the effect of 1-MeTIQ on glutamate-induced calcium dysregulation.[3]

    • NMDA Receptor Binding: The specific action of 1-MeTIQ on NMDA receptors is confirmed through [³H]MK-801 binding assays.[3]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 1-MeTIQ and the dual actions of salsolinol are mediated by distinct signaling pathways.

G cluster_1MeTIQ 1-MeTIQ Neuroprotective Pathways cluster_Salsolinol Salsolinol Dual-Action Pathways MeTIQ 1-MeTIQ MAO MAO MeTIQ->MAO Inhibits FreeRadicals Free Radicals MeTIQ->FreeRadicals Scavenges GlutamateReceptor NMDA Receptor MeTIQ->GlutamateReceptor Antagonizes MAO->FreeRadicals Neuroprotection Neuroprotection Excitotoxicity Glutamate-Induced Excitotoxicity GlutamateReceptor->Excitotoxicity Salsolinol_Low Salsolinol (Low Concentration) ROS_scavenging ROS Scavenging Salsolinol_Low->ROS_scavenging Caspase_inhibition Caspase Inhibition Salsolinol_Low->Caspase_inhibition Salsolinol_High Salsolinol (High Concentration) ROS_production ROS Production Salsolinol_High->ROS_production Apoptosis_induction Apoptosis Induction Salsolinol_High->Apoptosis_induction Neuroprotection_Sal Neuroprotection ROS_scavenging->Neuroprotection_Sal Caspase_inhibition->Neuroprotection_Sal Neurotoxicity_Sal Neurotoxicity ROS_production->Neurotoxicity_Sal Apoptosis_induction->Neurotoxicity_Sal

Figure 1: Contrasting signaling pathways of 1-MeTIQ and Salsolinol.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the neuroprotective effects of 1-MeTIQ and salsolinol in an in vitro setting.

experimental_workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y) toxin_exposure Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) start->toxin_exposure treatment_control Control Group (Toxin Only) toxin_exposure->treatment_control treatment_1MeTIQ 1-MeTIQ Treatment Group + Toxin toxin_exposure->treatment_1MeTIQ treatment_salsolinol Salsolinol Treatment Group + Toxin toxin_exposure->treatment_salsolinol assays Perform Assays treatment_control->assays treatment_1MeTIQ->assays treatment_salsolinol->assays viability_assay Cell Viability (MTT, LDH) assays->viability_assay apoptosis_assay Apoptosis (Caspase Activity) assays->apoptosis_assay ros_assay Oxidative Stress (ROS Levels) assays->ros_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis conclusion Conclusion on Comparative Neuroprotective Efficacy data_analysis->conclusion

Figure 2: Generalized experimental workflow for comparison.

Conclusion

The available evidence strongly suggests that 1-MeTIQ is a consistently neuroprotective compound with a multi-target mechanism of action, making it a promising candidate for further investigation in the context of neurodegenerative disease therapies.[3][4] In contrast, salsolinol exhibits a dual, dose-dependent effect. While it can offer protection at lower concentrations, its potential for neurotoxicity at higher concentrations raises concerns about its therapeutic window and its possible role as an endogenous contributor to neurodegeneration.[1][2] Researchers and drug development professionals should consider these distinct profiles when designing experiments and interpreting data related to these two important endogenous molecules. Future head-to-head comparative studies under identical experimental conditions are warranted to more definitively elucidate their relative neuroprotective potencies and therapeutic potential.

References

comparing the biological activity of 1MeTIQ and 1,2,3,4-tetrahydroisoquinoline (TIQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ). Both are endogenous amines found in the mammalian brain, but they exhibit distinct and, in some cases, opposing pharmacological profiles.[1][2][3] This document synthesizes experimental data on their interactions with enzymes and receptors, their effects in vivo, and the proposed signaling pathways they modulate.

Comparative Biological Activities

While both compounds share a core tetrahydroisoquinoline structure, the addition of a methyl group at the 1-position in 1MeTIQ leads to significant differences in their biological effects. 1MeTIQ is predominantly recognized for its neuroprotective properties, whereas TIQ has been investigated for potential neurotoxic effects, though some studies also report neuroprotective actions.[2][4][5][6]

Enzyme Inhibition

A primary mechanism of action for both 1MeTIQ and TIQ is the inhibition of monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters like dopamine (B1211576).[7] Both are reversible inhibitors of MAO-A and MAO-B.[3] This inhibition is crucial as it shifts dopamine metabolism away from the MAO-dependent pathway, which generates hydrogen peroxide and oxidative stress, towards the catechol-O-methyltransferase (COMT)-dependent pathway.[7][8]

Table 1: Comparative Enzyme Inhibition Profile

EnzymeInhibitorType of InhibitionBiological Consequence
Monoamine Oxidase A (MAO-A) 1MeTIQReversibleReduces oxidative deamination of monoamines.[7][9]
TIQReversibleReduces oxidative deamination of monoamines.[4]
Monoamine Oxidase B (MAO-B) 1MeTIQReversibleReduces oxidative deamination of dopamine.[7][9]
TIQReversibleReduces oxidative deamination of dopamine.[4]
Receptor Binding and Modulation

The interactions of 1MeTIQ and TIQ with neurotransmitter receptors contribute significantly to their distinct pharmacological profiles. 1MeTIQ, in particular, shows affinity for glutamate (B1630785) receptors, which is central to its neuroprotective effects against excitotoxicity.[10]

Table 2: Comparative Receptor and Transporter Interactions

TargetLigandReported ActivityBiological Consequence
NMDA Receptor 1MeTIQAntagonistPrevents glutamate-induced cell death and Ca2+ influx.[2][10]
Dopamine D2 Receptor TIQ & 1MeTIQIndirect (via dopamine release)Stimulate dopamine release, causing competitive inhibition of D2 binding.[2]
Dopamine Transporter (DAT) 1MeTIQProtective EffectPrevents the degeneration of DATs in some parkinsonism models.[11]

Comparative In Vivo Effects

Animal models have been instrumental in elucidating the contrasting in vivo effects of 1MeTIQ and TIQ. 1MeTIQ consistently demonstrates protective effects against various neurotoxins used to model Parkinson's disease, while TIQ administration has been shown to produce parkinsonism-like symptoms.[5][11][12]

Table 3: Comparative In Vivo Neuropharmacological Effects

EffectCompoundAnimal ModelKey Findings
Neuroprotection 1MeTIQMPTP, Rotenone, 6-OHDA ModelsPrevents dopaminergic neurodegeneration and counteracts behavioral deficits.[1][4][8][11]
TIQ6-OHDA ModelMultiple administrations showed protection against dopamine release deficit.[4]
Neurotoxicity TIQPrimate & Rodent ModelsChronic high-dose administration can induce parkinsonism-like motor symptoms and decrease striatal dopamine.[2][5][13]
Antidepressant-like 1MeTIQ & TIQForced Swim Test (Rodents)Both compounds show antidepressant-like effects, comparable to imipramine.[7]
Anti-addictive 1MeTIQCocaine Self-Administration (Rats)Inhibits reinstatement of cocaine-seeking behavior.[14]

Signaling Pathways and Experimental Workflow

The divergent outcomes of 1MeTIQ and TIQ activity can be attributed to their influence on distinct cellular pathways. 1MeTIQ promotes cell survival by mitigating oxidative stress and excitotoxicity, whereas TIQ has been implicated in processes that can lead to neuronal damage.

G cluster_1MeTIQ 1MeTIQ: Neuroprotective Pathways cluster_TIQ TIQ: Potential Neurotoxic Pathway _1MeTIQ 1MeTIQ MAO MAO-A/B _1MeTIQ->MAO Inhibits NMDA_R NMDA Receptor _1MeTIQ->NMDA_R Antagonizes Dopamine_Ox Dopamine Oxidation MAO->Dopamine_Ox Glutamate_Ex Glutamate Excitotoxicity NMDA_R->Glutamate_Ex Free_Radicals ↓ Free Radicals (ROS) Dopamine_Ox->Free_Radicals Ox_Stress ↓ Oxidative Stress Free_Radicals->Ox_Stress Ca_Influx ↓ Ca2+ Influx Glutamate_Ex->Ca_Influx Ca_Influx->Ox_Stress Neuroprotection Neuroprotection Cell Survival Ox_Stress->Neuroprotection TIQ TIQ (High Dose/ Chronic Exposure) Mito_Complex Mitochondrial Complex I Inhibition TIQ->Mito_Complex Potential Effect DA_Depletion Dopamine Depletion TIQ->DA_Depletion Mito_Complex->DA_Depletion Contributes to Motor_Symptoms Parkinsonism-like Symptoms DA_Depletion->Motor_Symptoms

Caption: Contrasting signaling pathways of 1MeTIQ-mediated neuroprotection and potential TIQ-induced neurotoxicity.

G start Start: Induce Parkinsonism Model (e.g., 6-OHDA lesion) treatment Treatment Groups: 1. Vehicle (Control) 2. 1MeTIQ 3. TIQ start->treatment microdialysis In Vivo Microdialysis in Striatum treatment->microdialysis hplc HPLC Analysis: Measure Dopamine & Metabolite Release microdialysis->hplc th_staining Post-mortem Analysis: Tyrosine Hydroxylase (TH) Immunostaining in Substantia Nigra hplc->th_staining data_analysis Data Analysis: Compare DA release & TH-positive cell counts th_staining->data_analysis conclusion Conclusion: Assess Neuroprotective Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing the neuroprotective effects of 1MeTIQ and TIQ in a 6-OHDA rat model.

Experimental Protocols

In Vivo Microdialysis for Striatal Dopamine Release

This protocol is designed to assess the neuroprotective effects of 1MeTIQ and TIQ against a neurotoxin-induced deficit in dopamine release, as described in studies investigating their effects in 6-OHDA-lesioned rats.[4][8]

Objective: To measure and compare the effects of 1MeTIQ and TIQ treatment on extracellular dopamine and metabolite levels in the striatum of 6-OHDA-lesioned rats.

1. Animals and Surgical Procedure:

  • Subjects: Adult male Wistar rats.

  • Lesioning: Anesthetize rats and unilaterally infuse 6-hydroxydopamine (6-OHDA) into the substantia nigra to induce degeneration of dopaminergic neurons. Allow for a recovery and lesion development period (e.g., 14 days). Sham-operated controls receive a vehicle injection.

  • Guide Cannula Implantation: Implant a guide cannula targeting the striatum on the same side as the lesion.

2. Drug Administration:

  • Divide lesioned animals into treatment groups: Vehicle, 1MeTIQ (e.g., 50 mg/kg, i.p.), and TIQ (e.g., 50 mg/kg, i.p.).

  • Administer compounds either acutely (a single injection on the day of the experiment) or chronically (daily injections for 14 consecutive days post-lesioning).[8][15]

3. Microdialysis Procedure:

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

  • Allow for a stabilization period (e.g., 2 hours) to achieve a baseline.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

4. Neurochemical Analysis:

  • Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Quantify the concentrations of dopamine and its primary extracellular metabolite, 3-methoxytyramine (3-MT).

5. Data Analysis:

  • Express results as a percentage of the baseline concentration for each animal.

  • Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the dopamine and 3-MT levels between the vehicle-treated lesion group and the 1MeTIQ/TIQ-treated lesion groups. A significant restoration of dopamine release in the treated groups compared to the vehicle group indicates a neuroprotective effect.[4]

Conclusion

The addition of a single methyl group fundamentally alters the biological activity of the tetrahydroisoquinoline scaffold. 1MeTIQ emerges as a compound with a multifaceted neuroprotective profile, primarily through its actions as a reversible MAO inhibitor and an NMDA receptor antagonist.[1][2] These mechanisms allow it to effectively combat both oxidative stress and glutamate-induced excitotoxicity. Conversely, TIQ, while also a MAO inhibitor, carries a risk of neurotoxicity, particularly with chronic or high-dose exposure.[2][5] However, some evidence suggests TIQ may also confer neuroprotection under certain conditions, indicating a complex pharmacology that warrants further investigation.[4][8] For drug development professionals, 1MeTIQ represents a more promising lead compound for therapies targeting neurodegenerative diseases where oxidative stress and excitotoxicity are key pathological features.

References

A Comparative Guide: The Neurotoxic Insult of MPTP versus the Protective Shield of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and the neuroprotective compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). This document synthesizes experimental data on their opposing effects on the dopaminergic system, outlines detailed experimental protocols for their study, and visualizes the key cellular pathways involved.

Executive Summary

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome in primates, including humans, that closely mimics Parkinson's disease.[1] Its toxicity is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, neuronal apoptosis.[1][2] In stark contrast, this compound (1-MeTIQ), an endogenous amine found in the mammalian brain, exhibits significant neuroprotective properties against various neurotoxins, including MPTP.[3][4][5] Its protective mechanisms are multifaceted, involving the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[4][6][7] This guide delves into the experimental evidence that substantiates these opposing roles, providing a valuable resource for researchers investigating neurodegenerative diseases and potential therapeutic interventions.

Data Presentation: Quantitative Comparison of Neurochemical and Cellular Outcomes

The following tables summarize the quantitative data from studies investigating the effects of MPTP and the protective capacity of 1-MeTIQ. These studies typically involve animal models, most commonly mice, where MPTP is administered to induce parkinsonism, with or without pre-treatment with 1-MeTIQ.

Treatment Group Striatal Dopamine (B1211576) (DA) Levels (% of Control) Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (% of Control) Reference
Control100%100%[3][8]
MPTP20-50%40-60%[3][8]
MPTP + 1-MeTIQ70-90%80-95%[3][8]
1-MeTIQ alone~100%~100%[3][8]

Table 1: Neuroprotective Effects of 1-MeTIQ on MPTP-Induced Dopaminergic Neuron Damage. This table illustrates the significant depletion of striatal dopamine and loss of TH-positive neurons in the substantia nigra following MPTP administration. Pre-treatment with 1-MeTIQ markedly attenuates these neurotoxic effects, demonstrating its potent neuroprotective capacity.

Treatment Group Locomotor Activity (Counts/hour) Bradykinesia (Time to descend a pole in seconds) Reference
Control3000-40005-10[8][9]
MPTP1000-150020-30[8][9]
MPTP + 1-MeTIQ2500-35008-15[8][9]

Table 2: Behavioral Outcomes in MPTP and 1-MeTIQ Treated Mice. This table highlights the motor deficits, specifically reduced locomotor activity and induced bradykinesia, observed in mice after MPTP treatment. Co-administration of 1-MeTIQ significantly ameliorates these behavioral impairments, correlating with the observed neurochemical and cellular protection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of MPTP and 1-MeTIQ.

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of a parkinsonian phenotype in mice using MPTP.[10][11]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their high sensitivity to MPTP.[12]

  • MPTP Administration: MPTP hydrochloride is dissolved in saline. A common sub-acute regimen involves four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals within a single day.[13][14]

  • Control Group: A control group receives saline injections following the same schedule.

  • 1-MeTIQ Treatment Group: For neuroprotection studies, 1-MeTIQ (typically 25-50 mg/kg, i.p.) is administered 30 minutes prior to each MPTP injection.[8]

  • Post-Treatment Period: Animals are monitored for 7-21 days post-injection to allow for the full development of the dopaminergic lesion before behavioral and histological assessments.[15]

Quantification of Striatal Dopamine by HPLC

This protocol outlines the measurement of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC) with electrochemical detection.[3][16]

  • Tissue Preparation: Mice are euthanized, and the striata are rapidly dissected on ice. The tissue is homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

  • Chromatography: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase consists of a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid).

  • Detection: Dopamine and its metabolites are detected using an electrochemical detector set at an oxidizing potential.

  • Quantification: The concentration of dopamine is determined by comparing the peak area of the sample to that of a standard curve.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol describes the staining of dopaminergic neurons in the substantia nigra by targeting tyrosine hydroxylase, a key enzyme in dopamine synthesis.[7][17]

  • Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.

  • Sectioning: Coronal sections (30-40 µm) of the midbrain containing the substantia nigra are cut using a cryostat.

  • Staining:

    • Sections are washed and then incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).

    • The signal is amplified using an avidin-biotin-peroxidase complex (ABC) and visualized with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Imaging: Stained sections are mounted on slides and imaged using a light microscope.

Stereological Quantification of TH-Positive Neurons

This protocol details an unbiased method for counting the number of TH-positive neurons in the substantia nigra.[12][18]

  • Sampling: A systematic random sampling scheme is used to select a series of sections throughout the entire substantia nigra.

  • Counting Frame: An unbiased counting frame (e.g., the optical fractionator) is superimposed on the images of the selected sections.

  • Counting: TH-positive neurons are counted within the counting frame, following specific inclusion and exclusion criteria to avoid bias.

  • Estimation: The total number of neurons is estimated by multiplying the number of counted neurons by the reciprocal of the sampling fractions.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

MPTP_Neurotoxicity cluster_outside Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MAO_B MAO-B MPTP->MAO_B Metabolism MPP_plus MPP+ DAT Dopamine Transporter (DAT) MPP_plus->DAT Uptake Complex_I Complex I MPP_plus->Complex_I Inhibition MAO_B->MPP_plus Mitochondrion Mitochondrion DAT->Mitochondrion ATP ATP Complex_I->ATP Reduced Production ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increased Production Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathway of MPTP-induced neurotoxicity.

MeTIQ_Protection cluster_protection 1-MeTIQ Protective Mechanisms cluster_mao MAO Inhibition cluster_ros Free Radical Scavenging cluster_glutamate Glutamatergic Antagonism MeTIQ 1-MeTIQ MAO MAO-A/B MeTIQ->MAO Inhibition ROS Reactive Oxygen Species (ROS) MeTIQ->ROS Scavenging NMDA_Receptor NMDA Receptor MeTIQ->NMDA_Receptor Antagonism Neuroprotection Neuroprotection Dopamine_Metabolism Dopamine Metabolism Neutralization Neutralization Excitotoxicity Excitotoxicity

Caption: Protective mechanisms of 1-MeTIQ.

Experimental_Workflow start Start: Animal Model Preparation treatment Treatment Administration (Control, MPTP, MPTP + 1-MeTIQ) start->treatment behavioral Behavioral Assessment (Locomotor Activity, Pole Test) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia hplc Biochemical Analysis (HPLC for Dopamine) euthanasia->hplc ihc Histological Analysis (Immunohistochemistry for TH) euthanasia->ihc end End: Data Analysis and Comparison hplc->end quantification Stereological Quantification of Neurons ihc->quantification quantification->end

Caption: Experimental workflow for comparing MPTP and 1-MeTIQ effects.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) derivatives, focusing on their neuroprotective, monoamine oxidase (MAO) inhibitory, and phosphodiesterase 4 (PDE4) inhibitory activities. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Neuroprotective and Neurotoxic Activities

1-Me-THIQ and its derivatives have been investigated for their potential to protect neurons from toxins, a critical area of research for neurodegenerative diseases like Parkinson's disease. The neuroprotective and, conversely, neurotoxic effects of these compounds are highly dependent on the nature and position of substituents on the tetrahydroisoquinoline core.

Studies on human neuroblastoma SH-SY5Y cells have provided valuable insights into the SAR of 1-Me-THIQ derivatives. The following table summarizes the cytotoxic effects of various analogs. A lower TC50 value indicates higher cytotoxicity.

Table 1: Cytotoxicity of 1-Me-THIQ Derivatives in SH-SY5Y Cells [1]

CompoundSubstituent(s)TC50 (µM)
1-Me-THIQ None>1000
Derivative 1 7-OH>1000
Derivative 2 6-OH>1000
Derivative 3 6,7-diOH (Salsolinol)34[2]
Derivative 4 7-OCH3360
Derivative 5 6-OCH3380
Derivative 6 6,7-diOCH3240
Derivative 7 1-Benzyl-THIQ150

Structure-Activity Relationship for Neuroprotection/Neurotoxicity:

  • Hydroxyl vs. Methoxyl Substitution: Hydroxyl substitution on the aromatic ring generally decreases cytotoxicity compared to the parent 1-Me-THIQ, suggesting a neuroprotective role.[3] Conversely, methoxyl substitution tends to increase cytotoxicity.[3]

  • Dihydroxy Substitution: The presence of two hydroxyl groups, as in salsolinol (B1200041) (6,7-dihydroxy-1-Me-THIQ), significantly increases cytotoxicity.[2] This is attributed to the impairment of cellular energy metabolism.[2]

  • 1-Position Substitution: Substitution at the 1-position with a benzyl (B1604629) group, creating 1-benzyl-THIQ, results in increased cytotoxicity.[1]

Some hydroxylated 1-Me-THIQ derivatives have shown enhanced neuroprotective efficacy compared to the parent compound.[3] This highlights the potential for developing potent neuroprotective agents through strategic hydroxylation of the 1-Me-THIQ scaffold.

dot

neuroprotection_sar cluster_substituents Substituent Effects on Cytotoxicity cluster_outcomes Biological Outcome Parent (1-Me-THIQ) Parent (1-Me-THIQ) OH_group Hydroxyl (OH) Parent (1-Me-THIQ)->OH_group Addition of OCH3_group Methoxyl (OCH3) Parent (1-Me-THIQ)->OCH3_group Addition of diOH_group Dihydroxyl (e.g., Salsolinol) Parent (1-Me-THIQ)->diOH_group Addition of Benzyl_group 1-Benzyl Parent (1-Me-THIQ)->Benzyl_group Addition of Decreased_Cytotoxicity Decreased Cytotoxicity (Neuroprotective) OH_group->Decreased_Cytotoxicity Increased_Cytotoxicity Increased Cytotoxicity (Neurotoxic) OCH3_group->Increased_Cytotoxicity diOH_group->Increased_Cytotoxicity Benzyl_group->Increased_Cytotoxicity

Caption: SAR of 1-Me-THIQ derivatives on cytotoxicity.

Monoamine Oxidase (MAO) Inhibition

1-Me-THIQ and its analogs are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

  • N-Methylation: N-methylation of the tetrahydroisoquinoline ring is a key feature for MAO inhibitory activity.

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring influence the potency and selectivity for MAO-A versus MAO-B.

  • N-Methylisoquinolinium Ions: A series of N-methylisoquinolinium ions, which are oxidized metabolites of N-methyl-tetrahydroisoquinolines, were found to be potent MAO-A inhibitors, with the N-methyl-6-methoxyisoquinolinium ion being particularly active (IC50 = 0.81 µM).[2]

dot

mao_inhibition_pathway Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Metabolized by Metabolites Inactive Metabolites MAO->Metabolites Increased_Monoamines Increased Synaptic Monoamine Levels MAO->Increased_Monoamines leads to 1MeTHIQ 1-Me-THIQ Derivatives 1MeTHIQ->MAO Inhibits

Caption: Mechanism of MAO inhibition by 1-Me-THIQ derivatives.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammation. Inhibition of PDE4 leads to increased cAMP levels, which has anti-inflammatory effects. Certain tetrahydroisoquinoline derivatives have been identified as potential PDE4 inhibitors.

A study on 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives provided key SAR insights for PDE4B inhibition. While these are not all 1-methyl derivatives, the data offers valuable information for scaffold modification.

Table 2: PDE4B Inhibitory Activity of Tetrahydroisoquinoline Derivatives [3]

CompoundR1R2PDE4B IC50 (µM)
19 H4-OCH3-Ph-SO2-0.88
Rolipram --1.12

Structure-Activity Relationship for PDE4 Inhibition:

  • C-1 Position: The presence of a methyl group at the C-1 position is a common feature in many biologically active tetrahydroisoquinolines.

  • Aromatic Ring Substitution: Attaching a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group at the para-position of a phenyl ring substituent enhances PDE4B inhibitory activity.[3]

  • Sulfonamide Group: The presence of a sulfonamide group plays a crucial role in improving both inhibitory activity and selectivity for PDE4B.[3]

  • C-3 Position: The addition of rigid substituents at the C-3 position of the tetrahydroisoquinoline ring can improve subtype selectivity.[3]

dot

pde4_inhibition_pathway ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Substrate for cAMP cAMP Adenylyl_Cyclase->cAMP Produces PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degraded by Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory leads to AMP 5'-AMP (Inactive) PDE4->AMP THIQ_Derivatives THIQ Derivatives THIQ_Derivatives->PDE4 Inhibits

Caption: PDE4 signaling pathway and its inhibition.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of 1-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction .[4][5]

General Procedure:

  • Intermediate Formation: A β-phenylethylamine is condensed with an aldehyde or ketone to form a Schiff base intermediate. For 1-Me-THIQ, acetaldehyde (B116499) or a related carbonyl compound is used.

  • Cyclization: The Schiff base undergoes an intramolecular electrophilic substitution reaction, typically in the presence of an acid catalyst (e.g., HCl, H2SO4, or a Lewis acid), to form the tetrahydroisoquinoline ring.

  • Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

dot

pictet_spengler Phenylethylamine β-Phenylethylamine Schiff_Base Schiff Base (Intermediate) Phenylethylamine->Schiff_Base + Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base + THIQ 1-Substituted THIQ Schiff_Base->THIQ Acid-catalyzed cyclization

Caption: Pictet-Spengler reaction workflow for THIQ synthesis.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

This assay assesses the ability of a compound to protect neuronal cells from a toxin.

Protocol Outline:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Toxin Induction: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, is added to the cell culture to induce cell death, mimicking conditions of Parkinson's disease.

  • Compound Treatment: The cells are co-incubated with the neurotoxin and various concentrations of the test 1-Me-THIQ derivative.

  • Viability Assessment: After a set incubation period (e.g., 24-48 hours), cell viability is measured using an MTT or similar assay.

  • Data Analysis: The concentration of the test compound that provides 50% protection against the toxin-induced cell death (EC50) is calculated.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of a compound against MAO-A and MAO-B.

Protocol Outline:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

  • Incubation: The enzyme is incubated with a substrate (e.g., kynuramine (B1673886) or a radiolabeled monoamine) and various concentrations of the test 1-Me-THIQ derivative.

  • Reaction Termination: The enzymatic reaction is stopped after a specific time.

  • Product Quantification: The amount of product formed is quantified. This can be done using spectrophotometry, fluorometry, or liquid scintillation counting, depending on the substrate used.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay measures the ability of a compound to inhibit PDE4 activity.

Protocol Outline:

  • Enzyme and Substrate: Recombinant human PDE4 enzyme and its substrate, cAMP (often radiolabeled, e.g., [3H]-cAMP), are used.

  • Incubation: The PDE4 enzyme is incubated with the substrate and a range of concentrations of the test tetrahydroisoquinoline derivative.

  • Separation: The reaction is terminated, and the product ([3H]-5'-AMP) is separated from the unreacted substrate. This is often achieved using anion-exchange chromatography.

  • Quantification: The amount of product is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.

References

1MeTIQ: A Potential Neuroprotective Agent in the Biomarker Landscape of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence suggests that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the mammalian brain, holds significant promise as a neuroprotective agent. This guide provides a comprehensive comparison of 1MeTIQ with established biomarkers for neurodegenerative diseases, supported by experimental data, and outlines detailed methodologies for its detection. This information is critical for researchers, scientists, and drug development professionals exploring novel therapeutic and diagnostic avenues for diseases such as Parkinson's and Alzheimer's.

1MeTIQ: Performance and Comparison with Alternative Biomarkers

Current research strongly indicates a neuroprotective role for 1MeTIQ, particularly in Parkinson's disease models. Studies have shown that levels of 1MeTIQ are reduced in the brains of Parkinson's patients and in aging animal models. The compound's neuroprotective effects are attributed to several mechanisms, including the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[1]

While 1MeTIQ shows promise, it is crucial to evaluate its standing relative to established biomarkers in the field of neurodegenerative diseases.

Comparison with Parkinson's Disease Biomarkers

The primary biomarker for Parkinson's disease currently involves imaging of the dopamine (B1211576) transporter (DAT) and the detection of aggregated alpha-synuclein (B15492655) in cerebrospinal fluid (CSF). While direct comparative studies are limited, the potential of 1MeTIQ lies in its dual role as a potential biomarker and a therapeutic agent.

BiomarkerTypeMethod of DetectionKey Findings
1MeTIQ Endogenous AmineGC-MS, HPLC, RadioimmunoassayReduced levels observed in Parkinson's patients and animal models. Demonstrates neuroprotective effects in preclinical studies.
α-Synuclein ProteinSeed Amplification Assay (SAA) in CSFAggregated α-synuclein is a pathological hallmark of Parkinson's disease. SAA shows high sensitivity and specificity for detection.
Dopamine Transporter (DAT) Imaging ProteinSPECT, PETReduced DAT availability is a well-established indicator of dopaminergic neurodegeneration in Parkinson's disease.
Comparison with Alzheimer's Disease Biomarkers

For Alzheimer's disease, the core CSF biomarkers are amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau). Currently, there is a lack of direct clinical studies comparing CSF or plasma levels of 1MeTIQ with these established biomarkers in Alzheimer's patients. However, preclinical studies suggest that 1MeTIQ's antioxidant and anti-excitotoxic properties could be beneficial in Alzheimer's pathology.

BiomarkerTypeMethod of DetectionKey Findings for Alzheimer's Disease
1MeTIQ Endogenous AmineGC-MS, HPLCPreclinical data suggests neuroprotective potential relevant to Alzheimer's pathology, but clinical data on its levels in Alzheimer's patients is lacking.
CSF Aβ42 PeptideELISA, LuminexDecreased levels in CSF are a core biomarker for Alzheimer's disease, reflecting amyloid plaque deposition in the brain.
CSF t-tau ProteinELISA, LuminexIncreased levels in CSF reflect the intensity of neuronal damage.
CSF p-tau ProteinELISA, LuminexIncreased levels in CSF are more specific to the neurofibrillary tangles characteristic of Alzheimer's disease.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of biomarkers. Below are representative protocols for the detection of 1MeTIQ in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for 1MeTIQ in Brain Tissue

This method is suitable for the quantitative analysis of 1MeTIQ in brain homogenates.

1. Sample Preparation:

  • Homogenize brain tissue in an appropriate buffer (e.g., phosphate-buffered saline).

  • Perform protein precipitation using a suitable agent (e.g., perchloric acid).

  • Centrifuge the homogenate to pellet the precipitated proteins.

  • Collect the supernatant for further processing.

2. Extraction:

  • Perform a liquid-liquid extraction of the supernatant using an organic solvent (e.g., ethyl acetate) to isolate 1MeTIQ.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility of 1MeTIQ for GC analysis.

  • Incubate at a specific temperature and time to ensure complete derivatization.

4. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for amine analysis (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to separate the components.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of derivatized 1MeTIQ.

High-Performance Liquid Chromatography (HPLC) for 1MeTIQ in Plasma

This protocol outlines the quantification of 1MeTIQ in plasma samples.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Collect the supernatant.

2. Chromatographic Separation:

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A constant flow rate (e.g., 1 mL/min).

3. Detection:

  • UV Detector: Monitor the eluent at a wavelength where 1MeTIQ has maximum absorbance.

  • Fluorescence Detector: For enhanced sensitivity, derivatize 1MeTIQ with a fluorescent tag and use a fluorescence detector.

  • Mass Spectrometer (LC-MS): For the highest sensitivity and specificity, couple the HPLC system to a mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

Visualizing the Landscape: Pathways and Workflows

To further elucidate the role and analysis of 1MeTIQ, the following diagrams illustrate its proposed neuroprotective signaling pathway and a typical experimental workflow for its quantification.

G Proposed Neuroprotective Signaling Pathway of 1MeTIQ cluster_stress Oxidative & Excitotoxic Stress cluster_effects Neuroprotective Effects cluster_outcomes Cellular Outcomes MAO MAO Activity FreeRadicals Free Radical Production MAO->FreeRadicals Glutamate Excess Glutamate Reduced_Excitotoxicity Reduced Excitotoxicity Glutamate->Reduced_Excitotoxicity MeTIQ 1MeTIQ MAO_Inhibition MAO Inhibition MeTIQ->MAO_Inhibition Inhibits Scavenging Free Radical Scavenging MeTIQ->Scavenging Promotes NMDA_Antagonism NMDA Receptor Antagonism MeTIQ->NMDA_Antagonism Antagonizes Reduced_Oxidative_Stress Reduced Oxidative Stress MAO_Inhibition->Reduced_Oxidative_Stress Scavenging->Reduced_Oxidative_Stress NMDA_Antagonism->Reduced_Excitotoxicity Neuronal_Survival Increased Neuronal Survival Reduced_Oxidative_Stress->Neuronal_Survival Reduced_Excitotoxicity->Neuronal_Survival

Caption: Proposed neuroprotective mechanisms of 1MeTIQ.

G Experimental Workflow for 1MeTIQ Quantification cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Biological_Sample Biological Sample (Brain Tissue/Plasma) Homogenization Homogenization / Protein Precipitation Biological_Sample->Homogenization Extraction Extraction Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Mass Spectrometry Detection Chromatography->Detection Quantification Quantification against Standards Detection->Quantification Validation Method Validation Quantification->Validation Biomarker_Evaluation Biomarker Evaluation Validation->Biomarker_Evaluation

Caption: General workflow for 1MeTIQ quantification.

Conclusion

1MeTIQ presents a compelling case as a potential neuroprotective agent with biomarker potential, particularly for Parkinson's disease. Its multifaceted mechanism of action targets key pathological pathways in neurodegeneration. However, for 1MeTIQ to be validated as a robust biomarker, further clinical research is imperative. Specifically, large-scale studies are needed to directly compare its diagnostic and prognostic utility against established biomarkers for a range of neurodegenerative diseases, including Alzheimer's disease. The development and standardization of high-throughput analytical methods will also be crucial for its integration into clinical practice and drug development pipelines. The information and protocols provided in this guide serve as a foundational resource for advancing the investigation of this promising endogenous compound.

References

comparative analysis of different synthesis routes for 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in many biologically active compounds, is a task of significant interest. This guide provides a comparative analysis of the most prominent synthetic routes to this versatile scaffold, offering a detailed examination of their methodologies, supported by experimental data to inform the selection of the most suitable pathway for specific research and development needs.

This publication delves into a side-by-side comparison of the classical Pictet-Spengler and Bischler-Napieralski reactions, alongside modern approaches including reductive amination and asymmetric synthesis. The objective is to furnish a clear and comprehensive overview of the advantages, limitations, and practical considerations associated with each method.

At a Glance: Key Differences in Synthetic Strategies

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionReductive AminationAsymmetric Synthesis
Starting Materials β-Phenylethylamine and acetaldehyde (B116499)N-Acetyl-β-phenylethylamineβ-Phenylethylamine and acetaldehydeVaries (often similar to Pictet-Spengler)
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, TFA)Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)Reducing agent (e.g., NaBH₃CN, H₂/Pd-C)Chiral catalyst or auxiliary
Initial Product This compound1-Methyl-3,4-dihydroisoquinoline (B1216472)This compoundEnantioenriched this compound
Subsequent Steps Direct formation of the final productRequires a reduction step (e.g., NaBH₄)Direct formation of the final productRemoval of chiral auxiliary (if applicable)
Reaction Conditions Can range from mild to harsh, depending on the catalystGenerally requires harsher, anhydrous, and often refluxing conditionsTypically mild reaction conditionsVaries depending on the catalytic system
Key Advantages Atom economical, direct, can be performed under mild conditionsGood for substrates with electron-rich aromatic ringsMild conditions, high yieldsProvides access to specific enantiomers
Key Disadvantages Can have poor yields for less nucleophilic aromatic rings[1]Two-step process, harsh reagents, potential for side reactionsRequires a stoichiometric reducing agentCatalyst cost and sensitivity

Reaction Pathways and Logical Flow

The fundamental distinction between these synthetic strategies lies in the nature of the key bond-forming and cyclization steps.

Pictet-Spengler Reaction

This reaction proceeds through the acid-catalyzed condensation of β-phenylethylamine with acetaldehyde to form an iminium ion intermediate. Subsequent intramolecular electrophilic aromatic substitution leads directly to the this compound product.[2][3]

Pictet-Spengler Pathway start β-Phenylethylamine + Acetaldehyde intermediate Iminium Ion Intermediate start->intermediate Condensation (H⁺ catalyst) product This compound intermediate->product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler reaction pathway.

Bischler-Napieralski Reaction

The Bischler-Napieralski route begins with the cyclodehydration of N-acetyl-β-phenylethylamine using a strong dehydrating agent to form a 1-methyl-3,4-dihydroisoquinoline intermediate. This intermediate is then reduced in a separate step to yield the final product.[4][5]

Bischler-Napieralski Pathway start N-Acetyl-β- phenylethylamine intermediate 1-Methyl-3,4- dihydroisoquinoline start->intermediate Cyclodehydration (e.g., POCl₃) product 1-Methyl-1,2,3,4- tetrahydroisoquinoline intermediate->product Reduction (e.g., NaBH₄)

Caption: Bischler-Napieralski reaction pathway.

Reductive Amination

This one-pot procedure involves the reaction of β-phenylethylamine and acetaldehyde to form an imine or enamine in situ, which is then immediately reduced by a reducing agent present in the reaction mixture to directly afford this compound.[6][7]

Reductive Amination Pathway start β-Phenylethylamine + Acetaldehyde intermediate Imine/Enamine Intermediate start->intermediate Condensation product 1-Methyl-1,2,3,4- tetrahydroisoquinoline intermediate->product Reduction (e.g., NaBH₃CN)

Caption: Reductive Amination reaction pathway.

Experimental Data Comparison

The following table summarizes typical experimental data for the synthesis of this compound via the different routes. It is important to note that yields and reaction conditions can vary significantly based on the specific reagents, catalysts, and scale of the reaction.

Synthesis RouteKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Pictet-Spengler HCl (conc.)Water1004 h~40-60[8]
Pictet-Spengler (Microwave) Trifluoroacetic acidNone14030 minup to 98[9]
Bischler-Napieralski POCl₃, then NaBH₄Toluene, then Methanol (B129727)Reflux, then RT2 h, then 1 h~70-85[10]
Reductive Amination NaBH₃CN, Acetic AcidMethanolRoom Temperature12-24 h~60-80[11]
Asymmetric (Enzymatic) Norcoclaurine SynthaseBuffer301 hup to 99[12][13]

Experimental Protocols

Pictet-Spengler Reaction (Classical Conditions)
  • Reaction Setup: To a solution of β-phenylethylamine (1.0 eq) in water, concentrated hydrochloric acid is added dropwise at 0 °C until the pH is approximately 1.

  • Reagent Addition: Acetaldehyde (1.1 eq) is added to the solution.

  • Reaction: The mixture is heated to 100 °C and stirred for 4 hours.

  • Workup: The reaction mixture is cooled to room temperature and basified with a concentrated solution of sodium hydroxide (B78521) to pH > 10.

  • Extraction: The aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Bischler-Napieralski Reaction and Subsequent Reduction
  • Amide Formation (if necessary): β-Phenylethylamine (1.0 eq) is acetylated with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to form N-acetyl-β-phenylethylamine.

  • Cyclization: N-acetyl-β-phenylethylamine (1.0 eq) is dissolved in anhydrous toluene. Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C. The mixture is then heated to reflux for 2 hours.

  • Workup of Intermediate: The reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is basified with concentrated ammonium (B1175870) hydroxide and extracted with toluene. The organic layer is dried and concentrated to give the crude 1-methyl-3,4-dihydroisoquinoline.

  • Reduction: The crude dihydroisoquinoline is dissolved in methanol, and sodium borohydride (B1222165) (NaBH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 1 hour.

  • Final Workup and Purification: The methanol is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Reductive Amination
  • Reaction Setup: To a solution of β-phenylethylamine (1.0 eq) and acetaldehyde (1.2 eq) in methanol, acetic acid is added to adjust the pH to ~5-6.

  • Reducing Agent Addition: Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with sodium carbonate.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the research. The Pictet-Spengler reaction offers a direct and atom-economical approach, with modern variations like microwave-assisted synthesis providing high yields in short reaction times.[9] The Bischler-Napieralski reaction , although a two-step process involving harsher reagents, remains a robust and reliable method, particularly for substrates with electron-rich aromatic systems.[10] Reductive amination provides a mild and efficient one-pot alternative. For applications where stereochemistry is critical, asymmetric synthesis , particularly enzymatic methods, offers excellent enantioselectivity.[12][13] This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important heterocyclic compound.

References

Navigating the Analytical Landscape for 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ): A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of established and potential analytical techniques for the quantification of 1-Me-THIQ, with a focus on their performance, applicability, and the detailed experimental protocols that underpin their successful implementation.

This compound is an endogenous amine with a range of pharmacological activities, including neuroprotective effects, which has garnered significant interest in the context of neurodegenerative diseases.[1] Accurate measurement of 1-Me-THIQ in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide delves into a comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radioimmunoassay (RIA), and Gas Chromatography (GC) based methods, presenting a clear, data-driven comparison to aid in the selection of the most appropriate analytical strategy.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS and RIA for the analysis of 1-Me-THIQ, based on available literature. A qualitative comparison with Gas Chromatography (GC) is also included to provide a broader perspective on available techniques.

ParameterLC-MS/MSRadioimmunoassay (RIA)Gas Chromatography (GC)
Principle Separation by liquid chromatography followed by mass-based detection.Competitive binding of labeled and unlabeled antigen to a specific antibody.Separation of volatile compounds in the gas phase followed by detection.
Selectivity High, based on chromatographic retention time and mass-to-charge ratio (m/z).High, dependent on antibody specificity.[2]Moderate to high, dependent on column and detector.
Sensitivity Very high (LOD of 0.01 ng/mL reported for 1-Me-THIQ).[3][4]High (Standard curve range of 0.5 to 100 pmol reported).[2]High, especially with sensitive detectors like FID or MS.[5]
Linearity (r²) >0.99[3][4]Not explicitly stated, but a standard curve is generated.[2]Typically high (>0.99).
Recovery >94.1%[3][4]Not explicitly stated.Dependent on sample preparation.
Throughput Moderate to high, amenable to automation.Can be high with multi-well plate formats.Generally higher for simple mixtures.[6]
Matrix Effects Can be significant, requires careful management.[7]Can be present, requires matrix-matched standards.Less susceptible for volatile analytes.
Cost High initial instrument cost, moderate running costs.[5]Moderate, requires specific antibodies and radiolabeled reagents.Lower initial instrument cost, lower running costs.[5]
Sample Type Versatile, suitable for biological fluids and tissues.[3][4]Primarily for biological fluids.[2]Suitable for volatile and thermally stable compounds.[8]
Development Time Moderate to long.Long, requires antibody development.Moderate.

Detailed Experimental Protocol: LC-MS/MS Method

The following is a detailed protocol for the analysis of 1-Me-THIQ in biological samples using LC-MS/MS, based on a published method.[3][4]

Sample Preparation
  • Extraction: A combination of solvent and solid-phase extraction (SPE) is employed to isolate 1-Me-THIQ from the biological matrix.

  • Internal Standard: A deuterated internal standard (e.g., 1-MeTIQ-d4) is added to the sample prior to extraction to correct for matrix effects and variations in recovery.[3][4]

Chromatographic Conditions
  • Column: A reversed-phase 5CN-MS column (150 × 2.0 mm, i.d.) is used for separation.[3][4]

  • Mobile Phase: A mixture of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) (90:10, v/v) is used as the mobile phase.[3][4]

  • Flow Rate: The mobile phase is delivered at a flow rate of 0.2 mL/min.[3][4]

  • Temperature: The analysis is typically performed at ambient temperature.[9]

Mass Spectrometric Detection
  • Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

  • MRM Transitions:

    • 1-Me-THIQ: m/z 147.8 → 130.8[3][4]

    • 1-MeTIQ-d4 (IS): m/z 151.8 → 133.8[3][4]

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines.[7] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[10]

  • Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw, long-term).[11]

Visualizing Method Validation and Comparison

To further clarify the processes and relationships discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application MethodDevelopment Method Development Selectivity Selectivity MethodDevelopment->Selectivity DefineRequirements Define Analytical Requirements DefineRequirements->MethodDevelopment Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis QC_Monitoring QC Monitoring SampleAnalysis->QC_Monitoring

Caption: General workflow for analytical method validation.

Method_Comparison cluster_methods Analytical Methods for 1-Me-THIQ cluster_attributes Key Attributes LC_MS LC-MS/MS Sensitivity Sensitivity LC_MS->Sensitivity Very High Selectivity Selectivity LC_MS->Selectivity High Throughput Throughput LC_MS->Throughput Moderate Cost Cost LC_MS->Cost High Versatility Sample Versatility LC_MS->Versatility High GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Throughput High GC_MS->Cost Moderate GC_MS->Versatility Limited (Volatiles) RIA Radioimmunoassay RIA->Sensitivity High RIA->Selectivity High (Antibody Dependent) RIA->Throughput High RIA->Cost Moderate RIA->Versatility Moderate (Biological Fluids)

Caption: Logical comparison of analytical methods for 1-Me-THIQ.

Conclusion

The choice of an analytical method for 1-Me-THIQ depends on the specific requirements of the study. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is a powerful technique.[3][4] Radioimmunoassay offers a sensitive alternative, though it requires the development of specific antibodies.[2] Gas chromatography-based methods may also be suitable, particularly for volatile derivatives of 1-Me-THIQ. A thorough method validation is essential to ensure the generation of reliable and reproducible data, regardless of the chosen technique.[7] This guide provides a foundation for researchers to make an informed decision on the most appropriate analytical methodology for their studies on 1-Me-THIQ.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimentally observed effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous amine with demonstrated neuroprotective potential. We will examine its actions at the cellular level (in vitro) and within whole organisms (in vivo), presenting quantitative data, detailed experimental protocols, and visual summaries of its mechanisms and workflows.

In Vitro Effects: Direct Cellular and Enzymatic Interactions

In vitro studies are crucial for elucidating the direct molecular mechanisms of a compound. For 1-MeTIQ, these studies have primarily focused on its interaction with key enzymes involved in neurotransmitter metabolism and its ability to protect cultured neurons from toxins.

Data Presentation: Enzyme Inhibition

The primary molecular action of 1-MeTIQ identified in vitro is the inhibition of monoamine oxidase (MAO) enzymes.[1] MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506). By inhibiting these enzymes, 1-MeTIQ can increase the availability of these neurotransmitters.[1]

Target EnzymeSubstrate(s)1-MeTIQ IC50 Value (µM)Reference
Monoamine Oxidase A (MAO-A) Serotonin, Noradrenaline33[2]
Monoamine Oxidase B (MAO-B) Dopamine, Phenylethylamine160[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates greater potency.

Signaling Pathway: MAO Inhibition

The following diagram illustrates the core in vitro mechanism of 1-MeTIQ. By inhibiting MAO-A and MAO-B, it prevents the breakdown of dopamine, leading to two key neuroprotective outcomes: increased dopamine levels and reduced production of harmful reactive oxygen species (ROS) that are byproducts of MAO-catalyzed reactions.

G cluster_pre Pre-synaptic Neuron cluster_intervention Intervention DA Dopamine MAO MAO-A / MAO-B DA->MAO Metabolism ROS Reactive Oxygen Species (ROS) MAO->ROS DOPAC DOPAC MAO->DOPAC MeTIQ 1-MeTIQ MeTIQ->MAO Inhibition (IC50 = 33-160 µM) caption Mechanism of 1-MeTIQ Action In Vitro

Caption: Mechanism of 1-MeTIQ Action In Vitro.

Experimental Protocol: Neuroprotection Against MPP+ in SH-SY5Y Cells

This protocol is a representative example of how the neuroprotective effects of 1-MeTIQ are assessed in vitro. The SH-SY5Y human neuroblastoma cell line is a common model for dopaminergic neurons, and MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP, is used to simulate Parkinson's disease-like cell death.

  • Cell Culture:

    • Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments, cells are seeded into 96-well plates at a density that allows them to reach 70-80% confluency.

  • Toxin Induction and Treatment:

    • Twenty-four hours before toxin exposure, the culture medium is replaced with a medium containing 1% FBS to reduce confounding effects from serum growth factors.

    • To assess neuroprotection, cells are pre-treated with various concentrations of 1-MeTIQ (e.g., 10 µM - 500 µM) or vehicle control for 1 hour.

    • Following pre-treatment, MPP+ is added to the wells at a final concentration known to induce significant cell death (e.g., 1.5 mM) for an incubation period of 24 to 48 hours.

  • Assessment of Cell Viability:

    • Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

    • Cell viability is expressed as a percentage relative to untreated control cells.

In Vivo Effects: Systemic and Behavioral Outcomes

In vivo studies in animal models are essential to understand a compound's effects in a complex biological system, accounting for factors like metabolism, distribution, and blood-brain barrier penetration. For 1-MeTIQ, these studies have largely focused on its ability to counteract the effects of neurotoxins in models of Parkinson's disease and to influence behaviors related to depression.

Data Presentation: Neuroprotection in a 6-OHDA Parkinson's Model

The 6-hydroxydopamine (6-OHDA) rat model is a gold standard for creating Parkinson's-like neurodegeneration. A unilateral injection of 6-OHDA into the substantia nigra causes a significant loss of dopaminergic neurons and a corresponding depletion of dopamine in the striatum. Studies show that 1-MeTIQ can effectively prevent this damage.[3][4]

Animal ModelNeurotoxin & LesionTreatment GroupOutcome MeasureResultReference
Wistar Rat Unilateral 6-OHDA lesion in substantia nigraVehicle (Saline)Striatal Dopamine Release~70% reduction vs. control[3][4]
Wistar Rat Unilateral 6-OHDA lesion in substantia nigra1-MeTIQ (50 mg/kg, i.p., repeated admin.)Striatal Dopamine ReleaseComplete inhibition of the 6-OHDA-induced dopamine deficit[3][4]
Experimental Workflow: In Vivo Neuroprotection Study

The diagram below outlines the typical workflow for an in vivo experiment designed to test the neuroprotective properties of 1-MeTIQ in a toxin-induced model of Parkinson's disease.

G cluster_setup Phase 1: Model Creation & Treatment cluster_analysis Phase 2: Outcome Analysis A Animal Selection (e.g., Wistar Rats) B Stereotaxic Surgery: Unilateral 6-OHDA injection into Substantia Nigra A->B C Treatment Groups: 1. Vehicle (Saline) 2. 1-MeTIQ (e.g., 50 mg/kg, i.p.) B->C D Behavioral Testing (e.g., Rotational Behavior) C->D E Post-mortem Analysis D->E F Striatal Tissue Dissection E->F H Immunohistochemistry (e.g., for Tyrosine Hydroxylase) E->H G HPLC-ECD Analysis for Dopamine & Metabolites F->G caption Workflow of an In Vivo Neuroprotection Experiment

Caption: Workflow of an In Vivo Neuroprotection Experiment.

Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's-like lesion in rats and subsequent treatment to evaluate the neuroprotective efficacy of 1-MeTIQ.[3][4]

  • Animal Model:

    • Male Wistar rats (250-300g) are used for the study. Animals are housed under standard laboratory conditions with free access to food and water.

  • Lesion Induction:

    • Rats are anesthetized (e.g., with ketamine/xylazine) and placed in a stereotaxic frame.

    • A burr hole is drilled in the skull over the target coordinates for the substantia nigra.

    • 6-hydroxydopamine (6-OHDA) is injected unilaterally into the substantia nigra to selectively destroy dopaminergic neurons on one side of the brain. A control group receives a vehicle (saline) injection.

  • Treatment Administration:

    • For a chronic protection study, treatment with 1-MeTIQ (e.g., 50 mg/kg, intraperitoneal injection) or vehicle begins shortly after the 6-OHDA lesion and continues for a set period (e.g., daily for 14 days).

  • Neurochemical Analysis:

    • After the treatment period, animals are euthanized, and their brains are rapidly removed.

    • The striatum from both the lesioned and unlesioned hemispheres is dissected.

    • Dopamine levels and its metabolites (DOPAC, HVA) are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • The percentage of dopamine depletion in the lesioned hemisphere is calculated relative to the unlesioned side, and the protective effect of 1-MeTIQ is determined by comparing the dopamine levels in the treated group to the vehicle-treated lesion group.

Comparison and Discussion: Bridging In Vitro and In Vivo Findings

The data reveals a consistent and logical progression from the molecular effects of 1-MeTIQ observed in vitro to its functional outcomes in vivo.

  • Correlation of Mechanism and Effect: The in vitro inhibition of MAO-A and MAO-B (IC50 values of 33 µM and 160 µM, respectively) provides a direct molecular explanation for the in vivo neuroprotective effects.[2] By preventing dopamine degradation, 1-MeTIQ effectively counters the dopamine depletion caused by neurotoxins like 6-OHDA.[3][4] The complete prevention of dopamine loss in the 6-OHDA model at a 50 mg/kg dose demonstrates that the in vitro enzymatic activity translates into a potent physiological effect.[3][4]

  • From Cell Viability to Neuroprotection: In vitro studies demonstrate that 1-MeTIQ protects cultured neurons from toxins. This cellular-level protection is mirrored in the in vivo models, where systemic administration of 1-MeTIQ preserves dopaminergic neurons from toxin-induced degeneration.[5]

  • Antidepressant-like Actions: The inhibition of MAO-A, which is responsible for breaking down serotonin and noradrenaline, aligns with the antidepressant-like effects observed in animal models like the forced swim test.[1] This suggests that the multi-target enzyme inhibition seen in vitro contributes to the broad spectrum of behavioral effects in vivo.

Logical Relationship: From Mechanism to Outcome

This final diagram connects the foundational in vitro findings to the complex in vivo results, providing a comprehensive overview of 1-MeTIQ's therapeutic potential.

G cluster_invitro In Vitro Findings cluster_invivo In Vivo Outcomes A MAO-A & MAO-B Inhibition B Reduced ROS Production & Oxidative Stress A->B C Increased Neuronal Survival vs. Toxins (e.g., MPP+, Glutamate) A->C D Increased Brain Levels of Dopamine, Serotonin, Noradrenaline A->D Translates To E Neuroprotection in Parkinson's Models (e.g., 6-OHDA, MPTP) C->E Translates To D->E F Antidepressant-like Behavioral Effects (e.g., Forced Swim Test) D->F caption Relationship Between In Vitro & In Vivo Effects of 1-MeTIQ

References

A Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and Other Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the monoamine oxidase (MAO) inhibitory activity of the endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) with other well-established MAO inhibitors. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.

Introduction to 1MeTIQ

This compound (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective, antidepressant-like, and antiaddictive properties.[1] Its mechanism of action is multifaceted, involving not only the inhibition of monoamine oxidase (MAO) but also the scavenging of free radicals and antagonism of the glutamatergic system.[1][2] As a reversible inhibitor of both MAO-A and MAO-B, 1MeTIQ plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][3][4]

Comparative MAO Inhibitory Activity

The inhibitory potency of 1MeTIQ against both MAO-A and MAO-B has been quantified and is presented below in comparison to other known MAO inhibitors. The data is presented as the inhibitor constant (Ki) and/or the half-maximal inhibitory concentration (IC50). Lower values indicate greater inhibitory potency.

InhibitorMAO-A InhibitionMAO-B InhibitionSelectivityType of InhibitionReference
1MeTIQ Ki = 1.5 µMKi = 0.8 µMNon-selectiveReversible(Patsenka and Antkiewicz-Michaluk, 2004)
Clorgyline Ki = 0.054 µMKi = 58 µMMAO-A selectiveIrreversible[5]
IC50 = 0.0012 µMIC50 = 1.9 µM[5]
Selegiline (B1681611) -IC50 = 11.25 nMMAO-B selectiveIrreversible[6]
Moclobemide IC50 = 6.061 µM-MAO-A selectiveReversible[7]
Harmaline IC50 = 2.3 nMIC50 = 59,000 nMMAO-A selectiveReversible
Lazabemide IC50 = 125,000 nMIC50 = 18 nMMAO-B selectiveReversible
Piperine IC50 = 49.3 µMIC50 = 91.3 µMNon-selectiveMixed/Competitive[8]
Paeonol IC50 = 54.6 µMIC50 = 42.5 µMNon-selectiveNon-competitive/Competitive[8]
Emodin -IC50 = 35.4 µMMAO-B selectiveMixed[8]

Experimental Protocols

The determination of MAO inhibitory activity is crucial for the characterization of novel compounds. A common and reliable method is the in vitro fluorometric MAO inhibition assay using kynuramine (B1673886) as a substrate.

In Vitro Fluorometric MAO Inhibition Assay Protocol

Principle: This assay measures the activity of MAO by monitoring the conversion of the non-fluorescent substrate, kynuramine, into the highly fluorescent product, 4-hydroxyquinoline (B1666331). The presence of an inhibitor reduces the rate of 4-hydroxyquinoline formation, allowing for the quantification of inhibitory potency (IC50).[9]

Materials:

  • Human recombinant MAO-A or MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test inhibitor (e.g., 1MeTIQ) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test and reference inhibitors in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the reaction should not exceed 1%.[9]

    • Prepare a working solution of MAO-A or MAO-B enzyme in potassium phosphate buffer.

    • Prepare a working solution of kynuramine in potassium phosphate buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following:

      • Test Wells: 25 µL of the test inhibitor dilution.

      • Positive Control Wells: 25 µL of the reference inhibitor dilution.

      • Negative Control (100% Activity) Wells: 25 µL of buffer (with an equivalent concentration of DMSO as the test wells).

      • Blank Wells: 25 µL of buffer.

    • Add 50 µL of the MAO enzyme working solution to all wells except the blank wells. Add 50 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the kynuramine working solution to all wells.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

    • Stop the reaction by adding 75 µL of 2 N NaOH to all wells.[9]

  • Data Analysis:

    • Measure the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths.

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of MAO action and a typical experimental workflow for determining MAO inhibition.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor MAO Inhibitor (e.g., 1MeTIQ) Inhibitor->MAO Inhibition

Caption: Mechanism of MAO Inhibition.

MAO_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Add Reagents to 96-Well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Fluorescence F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Experimental Workflow for MAO Inhibition Assay.

References

Preclinical Showdown: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) vs. Standard Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Antidepressant Efficacy in Preclinical Models.

This guide provides a comparative analysis of the endogenous neuroprotectant 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and standard antidepressant drugs, based on available preclinical data. While clinical trial data for 1-MeTIQ is not currently available, rodent model studies offer initial insights into its potential as an antidepressant agent. This document summarizes key experimental findings, details methodologies for pivotal assays, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the comparative efficacy of 1-MeTIQ and standard antidepressants in widely used preclinical models of depression.

Table 1: Effect on Immobility Time in the Forced Swim Test (FST) in Rodents

CompoundDoseSpeciesChange in Immobility TimeReference
1-MeTIQ20 mg/kg i.p.MouseSignificantly reduced (p<0.01), stronger effect than desipramine (B1205290)[1]
Desipramine20 mg/kg i.p.MouseSignificantly reduced (p<0.05)[1]
1-MeTIQ10, 25, 50 mg/kgMouseSignificantly decreased, comparable to imipramine[2][3]
Imipramine15, 30 mg/kgMouseSignificantly decreased[2][3]
1-MeTIQNot specifiedRatProduced an antidepressant-like effect[4][5]
DesipramineNot specifiedRatProduced an antidepressant-like effect[4][5]

Table 2: Effect on Immobility Time in the Tail Suspension Test (TST) in Mice

CompoundDoseChange in Immobility TimeReference
1-MeTIQ10, 25, 50 mg/kgSignificantly decreased, comparable to imipramine[2][3]
Imipramine15, 30 mg/kgSignificantly decreased[2][3]

Table 3: Comparative Neurochemical Effects in Rodent Brain Structures

CompoundEffect on Monoamine SystemsMechanism of ActionReference
1-MeTIQActivates noradrenergic and serotoninergic systems. Increases dopamine (B1211576) metabolism and decreases serotonin (B10506) metabolism in some brain structures.Inhibition of monoamine oxidase (MAO)-dependent oxidation of dopamine and serotonin.[1][2][4][5]
DesipramineActivates the noradrenergic system.Classic antidepressant, primarily a norepinephrine (B1679862) reuptake inhibitor.[1][4][5]
ImipramineActivates noradrenergic and serotoninergic systems.Standard tricyclic antidepressant, serotonin and norepinephrine reuptake inhibitor.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral test used to assess antidepressant-like activity in rodents. The protocol generally involves two sessions:

  • Pre-test Session: On the first day, animals are individually placed in a transparent cylinder filled with water (25 ± 1°C) to a depth where they cannot touch the bottom or escape. They are left in the cylinder for 15 minutes. This session serves as a habituation period.

  • Test Session: Twenty-four hours after the pre-test, the animals are placed back into the cylinder for a 5-minute session. The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A reduction in immobility time is interpreted as an antidepressant-like effect.[2][3][4][5]

Tail Suspension Test (TST)

The Tail Suspension Test is another behavioral despair model used to screen for potential antidepressant drugs. The methodology is as follows:

  • Mice are suspended by their tails with adhesive tape, approximately 1 cm from the tip. The suspension point is elevated so that the mouse cannot reach any surfaces.

  • The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • A decrease in the total time of immobility is indicative of an antidepressant-like effect.[2][3]

Neurochemical Analysis

To determine the levels of monoamines (dopamine, norepinephrine, serotonin) and their metabolites, the following protocol is typically employed:

  • Tissue Collection: Following behavioral testing, animals are euthanized, and specific brain structures (e.g., striatum, hypothalamus, frontal cortex) are rapidly dissected and frozen.

  • Sample Preparation: The brain tissue is homogenized in a solution containing an internal standard. The homogenate is then centrifuged to precipitate proteins.

  • HPLC with Electrochemical Detection: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector. This technique separates the different monoamines and their metabolites, and the detector allows for their quantification based on their electrochemical properties.[1][2][3][4][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.

cluster_1MeTIQ 1-MeTIQ Mechanism cluster_Standard Standard Antidepressant Mechanism 1-MeTIQ 1-MeTIQ MAO Inhibition MAO Inhibition 1-MeTIQ->MAO Inhibition Increased Monoamines Increased Monoamines MAO Inhibition->Increased Monoamines (Dopamine, Serotonin, Norepinephrine) Antidepressant Effect Antidepressant Effect Increased Monoamines->Antidepressant Effect Standard Antidepressants Standard Antidepressants Reuptake Inhibition Reuptake Inhibition Standard Antidepressants->Reuptake Inhibition (e.g., SSRI, SNRI) Increased Synaptic Monoamines Increased Synaptic Monoamines Reuptake Inhibition->Increased Synaptic Monoamines Increased Synaptic Monoamines->Antidepressant Effect

Caption: Proposed mechanisms of action for 1-MeTIQ and standard antidepressants.

start Animal Acclimatization drug_admin Drug Administration (1-MeTIQ or Standard Antidepressant) start->drug_admin behavioral_tests Behavioral Testing (FST, TST) drug_admin->behavioral_tests neurochemical_analysis Neurochemical Analysis (HPLC) behavioral_tests->neurochemical_analysis data_analysis Data Analysis and Comparison neurochemical_analysis->data_analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion

Caption: General experimental workflow for preclinical antidepressant studies.

Concluding Remarks

Preclinical evidence suggests that 1-MeTIQ exhibits antidepressant-like properties in rodent models, with an efficacy comparable to standard antidepressants like desipramine and imipramine.[1][2][3][4][5] The mechanism of action for 1-MeTIQ appears to be distinct, primarily involving the inhibition of monoamine oxidase, which leads to a broad increase in monoamine concentrations.[4][5] This contrasts with the reuptake inhibition mechanism of many standard antidepressants.[6]

It is critical to underscore that these findings are based solely on animal models. Further research, including clinical trials in human subjects, is necessary to establish the safety and efficacy of 1-MeTIQ as a potential treatment for depression. The information presented here should be considered foundational and indicative of a potential area for further drug development and investigation.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 4965-09-7), a chemical compound utilized in various research and development applications, particularly in pharmaceutical and neurochemistry research.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory hood.[2] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat to prevent skin contact.[2]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash the affected area thoroughly with soap and water.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[2][3]

Hazard and Safety Data

The following table summarizes the key hazard and safety information for this compound.

Property Value Source
CAS Number 4965-09-7[5]
Molecular Formula C₁₀H₁₃N[5]
Molecular Weight 147.22 g/mol [5]
Appearance Colorless liquid[6]
Odor Unpleasant, pungent[6]
Solubility Slightly soluble in water[6][7]
GHS Pictogram Warning[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
GHS Precautionary Statements P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[5]
Incompatible Materials Strong oxidizing agents, Strong acids[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Experimental Protocol for Waste Preparation:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Use a designated, properly labeled, and sealed container for liquid waste. The container should be made of a material compatible with amines.

    • For solid waste contaminated with the chemical (e.g., absorbent materials from a spill), use a sealed, labeled, heavy-duty plastic bag or a designated solid waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (4965-09-7), and the associated hazard symbols (Harmful, Irritant).

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to contain the spill.[4] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following institutional procedures.

Disposal Decision Workflow

start Disposal of 1-Methyl-1,2,3,4- tetrahydroisoquinoline assess Assess Quantity and Contamination Level start->assess spill Spill or Residue? assess->spill small_spill Small, Contained Spill spill->small_spill Yes large_spill Large or Uncontained Spill spill->large_spill Yes, large bulk Bulk Unused/Waste Chemical spill->bulk No absorb Absorb with Inert Material (e.g., sand, silica gel) small_spill->absorb evacuate Evacuate Area & Contact EHS Immediately large_spill->evacuate package_bulk Ensure Proper Containerization and Labeling bulk->package_bulk collect Collect Absorbed Material into Labeled Container absorb->collect store Store in Designated Hazardous Waste Area collect->store package_bulk->store dispose Arrange for Pickup by Licensed Waste Disposal store->dispose

Caption: Disposal decision workflow for this compound.

This guidance is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and local regulations.

References

Essential Safety and Operational Guide for Handling 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

A thorough risk assessment should be conducted before commencing any work involving this chemical.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact and irritation.[1] Nitrile gloves are resistant to a variety of chemicals, but prolonged or direct exposure should be avoided.[2]
Eye Protection Safety goggles or a face shield.To protect against splashes and eye irritation.[1]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To minimize the inhalation of vapors and potential respiratory irritation.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety.

3.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated laboratory hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a spill kit appropriate for chemical spills readily available.

3.2. Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

  • Work Practice: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

3.3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Collection:

  • Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

5.2. Disposal Method:

  • Dispose of the hazardous waste through a licensed and approved hazardous waste disposal facility.[1]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

start Start: Handling Protocol prep Preparation start->prep handling Handling prep->handling sub_prep_1 Verify Ventilation (Fume Hood) prep->sub_prep_1 sub_prep_2 Don Required PPE prep->sub_prep_2 storage Storage handling->storage sub_handling_1 Dispense Carefully Avoid Aerosols handling->sub_handling_1 sub_handling_2 Wash Hands After Use handling->sub_handling_2 disposal Disposal storage->disposal sub_storage_1 Tightly Closed Container storage->sub_storage_1 sub_storage_2 Cool, Dry, Ventilated Area storage->sub_storage_2 end End: Protocol Complete disposal->end sub_disposal_1 Collect in Labeled Hazardous Waste Container disposal->sub_disposal_1 sub_disposal_2 Arrange Pickup by Licensed Disposal Facility disposal->sub_disposal_2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.